molecular formula C10H8N2O3 B1587006 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 690631-98-2

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1587006
CAS No.: 690631-98-2
M. Wt: 204.18 g/mol
InChI Key: KOWRVFWZCLHEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWRVFWZCLHEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383300
Record name 3-(3-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690631-98-2
Record name 3-(3-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, expert-led protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a core component in numerous biologically active molecules, and this guide details a robust and well-established synthetic route commencing from commercially available precursors.[1][2] The narrative emphasizes the chemical principles behind each step, offering insights into reaction mechanisms, optimization, and characterization. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Strategic Overview

The pyrazole ring system is a privileged scaffold in pharmaceutical sciences, found in drugs exhibiting anti-inflammatory, analgesic, and kinase inhibitory activities.[1][3] this compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecular entities.

The most reliable and versatile strategy for constructing the 1,3,5-substituted pyrazole core of our target molecule is the Knorr pyrazole synthesis . This classical method involves the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound.[1][3] Our specific synthesis is therefore designed as a three-stage process:

  • Stage 1: Claisen Condensation to form the key β-dicarbonyl intermediate, ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate. This is achieved by reacting 3-hydroxyacetophenone with diethyl oxalate.

  • Stage 2: Knorr Pyrazole Synthesis via cyclization of the β-dicarbonyl intermediate with hydrazine hydrate to form the pyrazole ring with an ethyl ester substituent.

  • Stage 3: Saponification to hydrolyze the ethyl ester, yielding the final carboxylic acid product.

This multi-step approach allows for purification at intermediate stages, ensuring high purity of the final compound. Furthermore, a highly efficient "one-pot" variation that combines these steps will be discussed as an alternative advanced protocol.[1][3]

Overall Synthetic Workflow

The following diagram provides a high-level overview of the synthetic pathway.

G A 3-Hydroxyacetophenone + Diethyl Oxalate B Stage 1: Claisen Condensation (Base-mediated) A->B NaOEt, Ethanol C Ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate (β-Dicarbonyl Intermediate) B->C D Stage 2: Knorr Cyclization (+ Hydrazine Hydrate) C->D E Ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate D->E F Stage 3: Saponification (Base Hydrolysis) E->F NaOH, H₂O/THF G This compound (Final Product) F->G HCl (acidification)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of Ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate

This stage employs a base-mediated Claisen condensation. The base, sodium ethoxide, deprotonates the α-carbon of 3-hydroxyacetophenone, generating an enolate nucleophile. This enolate subsequently attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of the β-dicarbonyl product after an acidic workup.[4][5]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
3-Hydroxyacetophenone136.151.013.62 g
Diethyl oxalate146.141.116.08 g (15.2 mL)
Sodium metal22.991.12.53 g
Anhydrous Ethanol46.07-250 mL
Diethyl Ether74.12-For washing
Hydrochloric Acid (2M)36.46-As required

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of anhydrous ethanol. Carefully add sodium metal (2.53 g) in small portions. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

  • Reactant Addition: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. In a separate beaker, prepare a solution of 3-hydroxyacetophenone (13.62 g) and diethyl oxalate (16.08 g) in 100 mL of anhydrous ethanol.

  • Condensation Reaction: Add the acetophenone/oxalate solution dropwise to the cooled sodium ethoxide solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. A thick yellow precipitate of the sodium salt of the product will form.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and slowly acidify by adding 2M HCl with vigorous stirring until the pH is ~2-3. The yellow precipitate will dissolve, followed by the formation of a pale-yellow solid product.

  • Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the solid under vacuum to yield ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate. The product can be used in the next step without further purification.

Stage 2: Synthesis of Ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate

This is the core cyclization step. Hydrazine, a dinucleophile, attacks the two carbonyl groups of the β-dicarbonyl intermediate. The subsequent intramolecular condensation and dehydration yield the stable aromatic pyrazole ring.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
Ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate236.211.0(From Stage 1)
Hydrazine Hydrate (~64% soln.)50.061.05~3.3 mL
Ethanol46.07-200 mL
Glacial Acetic Acid60.05Catalytic~1 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the crude ethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate from Stage 1 in 200 mL of ethanol.

  • Reagent Addition: Add a catalytic amount of glacial acetic acid (~1 mL). While stirring, add hydrazine hydrate (1.05 eq) dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Purification: Collect the resulting solid by vacuum filtration. Wash the solid with a small amount of cold ethanol. Dry the product, ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate, under vacuum.

Stage 3: Saponification to this compound

The final step is a standard base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.[6] Subsequent acidification protonates the carboxylate salt, precipitating the final product.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity
Ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate232.231.0(From Stage 2)
Sodium Hydroxide (NaOH)40.003.0(e.g., 3.0 g)
Tetrahydrofuran (THF)72.11-75 mL
Water18.02-25 mL
Hydrochloric Acid (2M)36.46-As required

Step-by-Step Procedure:

  • Setup for Hydrolysis: Dissolve the pyrazole ester from Stage 2 in 75 mL of THF in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (3.0 eq) in 25 mL of water.

  • Reaction: Heat the biphasic mixture to reflux (around 70 °C) for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Acidify the solution by slowly adding 2M HCl while stirring, until the pH reaches ~2. A white or off-white precipitate will form.

  • Final Product Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield the final product, this compound.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The formation of the pyrazole ring is a cornerstone of this synthesis. It proceeds through a well-defined condensation-cyclization-dehydration sequence, as illustrated below.

Caption: Mechanism of the Knorr pyrazole synthesis.

Advanced Protocol: "One-Pot" Synthesis

For enhanced efficiency, the Claisen condensation, Knorr cyclization, and saponification can be integrated into a single "one-pot" procedure.[1][3] This method avoids the isolation of intermediates, saving time and resources, and is particularly suited for industrial applications.[3] The protocol involves the sequential addition of reagents to the same reaction vessel. After the initial Claisen condensation, the solvent is typically switched, and hydrazine is added for the cyclization, followed directly by the addition of a strong base for hydrolysis.[1]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, showing characteristic peaks for the aromatic protons on both the phenyl and pyrazole rings, as well as the exchangeable protons of the -OH, -NH, and -COOH groups.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the broad O-H stretch of the carboxylic acid, the N-H stretch of the pyrazole, and the C=O stretch.

Conclusion

This guide outlines a robust and reproducible multi-step synthesis for this compound. By providing detailed, step-by-step instructions and explaining the underlying chemical principles, this document serves as a practical resource for chemists in the pharmaceutical and life sciences industries. The described methodology is grounded in established chemical literature and offers a clear pathway to obtaining this valuable synthetic intermediate with high purity.

References

  • Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968.
  • Thieme Connect. (n.d.). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence.
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Asian Journal of Chemistry.
  • Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5.
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PeerJ.
  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. (2025).
  • Jadhav, S. R., Gayake, M., & Katade, S. R. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
  • Benchchem. (n.d.).
  • Chemistry Stack Exchange. (2023).
  • Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. (2015). The Royal Society of Chemistry.

Sources

An In-depth Technical Guide to the Crystal Structure of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the addition of a carboxylic acid and a hydroxyphenyl group enhances its potential for targeted biological interactions.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, crystallographic analysis, and the implications of its solid-state structure.

Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5][6] The incorporation of a carboxylic acid moiety not only provides a handle for further chemical modifications but also enhances the molecule's ability to interact with biological targets through hydrogen bonding.[2][7][8] The specific compound, this compound, combines the versatile pyrazole core with functional groups that can play crucial roles in molecular recognition and binding affinity. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics.[5]

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole derivatives. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. This multi-step synthesis is designed to yield the target compound with high purity, which is a prerequisite for obtaining diffraction-quality single crystals.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Hydrolysis A 3-Hydroxyacetophenone D Ethyl 2,4-dioxo-4-(3-hydroxyphenyl)butanoate A->D B Diethyl oxalate B->D C Sodium ethoxide (base) C->D F Ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate D->F E Hydrazine hydrate E->F H This compound F->H G NaOH / H2O, then H+ G->H Crystallography_Workflow A Single Crystal Selection B Mounting on Goniometer A->B C X-ray Data Collection B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Analysis of Crystal Structure E->F Intermolecular_Interactions cluster_0 Hydrogen Bonding cluster_1 π-π Stacking A Molecule 1 B Molecule 2 A->B O-H···N D Molecule 4 A->D Pyrazole-Phenyl C Molecule 3 B->C O-H···O

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its designation as a "privileged scaffold" is not arbitrary; it is earned through the consistent and potent biological activities demonstrated by its derivatives across a vast landscape of therapeutic targets.[1][3] From the blockbuster anti-inflammatory drug Celecoxib to cutting-edge kinase inhibitors in oncology, the pyrazole core's unique physicochemical properties—including its capacity to act as both a hydrogen bond donor and acceptor—confer favorable pharmacokinetic and pharmacodynamic profiles.[1][4] This guide provides a detailed exploration of the principal biological activities of pyrazole-based compounds, delving into their mechanisms of action, presenting field-proven experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) data.

Section 1: Anti-inflammatory Activity - The Landmark Success of COX-2 Inhibition

The most prominent success story for pyrazole-based compounds is in the realm of anti-inflammatory therapeutics, exemplified by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5] This class of drugs revolutionized the management of inflammatory conditions by offering a more targeted approach than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

Core Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7][8] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[6][7]

The therapeutic advantage of pyrazole derivatives like Celecoxib lies in their structural ability to selectively bind to and inhibit the COX-2 enzyme.[6][9] This selectivity is attributed to the presence of a larger, more accommodating binding pocket in COX-2 compared to COX-1. The diaryl-substituted pyrazole structure, often featuring a sulfonamide moiety, fits snugly into this pocket, effectively blocking the conversion of arachidonic acid to prostaglandin precursors.[6][8] This targeted inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with the non-selective inhibition of COX-1 by traditional NSAIDs.[6][7]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Function) PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) PGH2_2->Prostaglandins_Inflammatory Pyrazole_Inhibitor Pyrazole-Based Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole compounds.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is essential for determining the potency and selectivity of a novel pyrazole compound. It measures the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid.

Objective: To determine the IC50 values (concentration causing 50% inhibition) for a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reagent Preparation:

    • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

    • Cofactor Solution: Glutathione, hematin, and hydroquinone in reaction buffer.

    • Substrate: Arachidonic acid solution.

    • Test Compound: Prepare a stock solution in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of reaction buffer to each well.

    • Add 10 µL of the cofactor solution.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound dilution (or DMSO for control).

    • Causality Insight: Pre-incubate the mixture at 37°C for 15 minutes. This step is critical to allow the inhibitor to bind to the enzyme's active site before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction by adding 10 µL of 1N HCl.

  • Quantification:

    • Measure the concentration of PGE2 produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Selectivity Index (SI): Calculate the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Compound ExampleTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-14.5~200[5]
COX-20.02[5]
3,5-diarylpyrazoleCOX-1>10>1000[5]
COX-20.01[5]
Pyrazole-thiazole hybridCOX-20.03N/A[5]
5-LOX0.12N/A[5]

Section 2: Anticancer Activity - Targeting the Engines of Malignancy

Pyrazole derivatives have emerged as a powerhouse in oncology, demonstrating the ability to inhibit a wide array of targets crucial for cancer cell proliferation, survival, and angiogenesis.[10][11] Their structural versatility allows for fine-tuning to achieve high potency and selectivity against specific protein kinases.[10]

Diverse Mechanisms of Action

Unlike their anti-inflammatory counterparts, anticancer pyrazoles do not converge on a single target. They inhibit multiple key signaling pathways implicated in oncogenesis.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression.[12] Dysregulation of the CDK/cyclin complex is a hallmark of many cancers.[13] Pyrazole-based compounds have been developed as potent inhibitors of CDK2 and CDK4/6, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[14][15][16]

  • Janus Kinase (JAK) Inhibition: The JAK/STAT pathway is a critical signaling cascade for cytokines and growth factors.[17] Its abnormal activation is linked to various hematological malignancies and inflammatory diseases. Pyrazole derivatives have been designed to be potent ATP-competitive inhibitors of JAK family members (JAK1, JAK2, JAK3), blocking downstream signaling and suppressing tumor cell proliferation.[17][18][19]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Pyrazoles can target RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR), which is a key regulator of angiogenesis—the formation of new blood vessels that tumors need to grow.[10] By inhibiting VEGFR, these compounds can stifle tumor growth by cutting off its blood supply.[10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation STAT_p p-STAT STAT_p->STAT_dimer 4. Dimerization STAT->STAT_p Pyrazole_Inhibitor Pyrazole-Based JAK Inhibitor Pyrazole_Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription

Caption: Inhibition of the JAK/STAT pathway by a pyrazole derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a foundational assay to screen for general anticancer activity against various cancer cell lines.

Objective: To determine the GI50/IC50 (concentration causing 50% growth inhibition) of a pyrazole compound.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

    • Causality Insight: This 24-hour attachment period is crucial for ensuring the cells are in a healthy, logarithmic growth phase before drug exposure, which provides a consistent baseline for measuring the compound's effect.

  • Compound Treatment: Add serial dilutions of the pyrazole compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Compound ClassTarget/Cell LineIC50 (µM)Reference
Pyrazole carbaldehyde deriv.PI3 Kinase / MCF-70.25[10]
4-Amino-(1H)-pyrazole deriv. (11b)HEL (Leukemia)0.35[17][18]
Pyrazole-benzothiazole hybridHT29 (Colon)3.17[10]
Pyrazole derivative (4)CDK23.82[14]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15)CDK20.005 (Ki)[20]

Section 3: Antimicrobial and Antifungal Activity

The pyrazole scaffold is a fertile ground for the development of novel agents to combat microbial infections, a critical need in the era of rising multidrug resistance.[21][22] Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[4][23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the antimicrobial potency of a compound.

Objective: To find the lowest concentration of a pyrazole compound that visibly inhibits the growth of a specific microorganism.

Methodology:

  • Microorganism Preparation: Grow the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strain overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of ~5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in broth directly in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Self-Validation: The inclusion of a growth control is essential to validate that the incubation conditions were suitable for microbial growth, and the sterility control confirms that the broth was not contaminated.

MIC_Workflow A 1. Prepare 2-fold serial dilutions of pyrazole compound in a 96-well plate C 3. Inoculate all wells (except sterility control) with the microbial suspension A->C B 2. Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) B->C D 4. Incubate plate (e.g., 24h at 37°C) C->D E 5. Visually inspect for turbidity (growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

CompoundOrganismMIC (µg/mL)Reference
Pyrazole derivative (3)E. coli0.25[4]
Pyrazole derivative (4)S. epidermidis0.25[4]
Pyrazole derivative (2)A. niger1.0[4]

Section 4: Anticonvulsant Activity

Pyrazole and its derivatives have shown significant promise in the field of neurology as anticonvulsant agents for managing epilepsy.[24][25] Their mechanisms often involve the modulation of neuronal excitability.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for drugs that are effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a pyrazole compound to prevent seizures induced by an electrical stimulus.

Methodology:

  • Animal Model: Use adult mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of peak drug effect (e.g., 30-60 minutes post-injection), deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.

    • Causality Insight: The stimulus is supramaximal, designed to induce a tonic hindlimb extension in all untreated animals. The key endpoint is the abolition of this specific seizure phase, which is a hallmark of anticonvulsant efficacy in this model.

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. Calculate the percentage of animals protected at each dose and determine the ED50 (effective dose in 50% of animals) using probit analysis.

Compound ClassSeizure ModelResultReference
Pyrazolone derivatives (11b, 11a)PTZ-induced clonic seizuresRemarkable protective effect at 20 mg/kg[24]
Imidazole-pyrazole derivatives (5d, 5e)MESSignificant potency vs. phenytoin[26]
Substituted pyrazoles (7h)MES & PTZPotent anticonvulsive agent[25][27]

Section 5: Broadening the Horizon - Other Notable Biological Activities

The utility of the pyrazole scaffold extends beyond the major therapeutic areas into agrochemicals and other fields.

  • Herbicidal and Insecticidal Activity: Certain pyrazole derivatives have been developed as potent herbicides and insecticides.[28][29] For example, pyranopyrazole derivatives have shown significant herbicidal activity against weeds like Lolium temulentum and insecticidal effects against larvae of Culex pipiens.[28] The mechanism often involves the disruption of crucial biological pathways specific to plants or insects.[30]

  • Antidepressant Activity: Studies have also explored pyrazole derivatives as monoamine oxidase (MAO) inhibitors or for their effects in behavioral despair tests, indicating potential applications as antidepressant agents.[24][31]

Conclusion

The pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its derivatives have yielded life-changing medicines and continue to be a source of promising lead compounds across a remarkable spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant applications. The continued exploration of this privileged scaffold, aided by rational design, combinatorial chemistry, and high-throughput screening, ensures that pyrazole-based compounds will remain at the forefront of drug discovery and development for years to come.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.). Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (n.d.). Retrieved from [Link]

  • “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (n.d.). Retrieved from [Link]

  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. (n.d.). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - American Chemical Society. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved from [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - NIH. (n.d.). Retrieved from [Link]

  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (n.d.). Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Herbicidal, Insecticidal and Structure-Activity Relationship Studies on Pyranopyrazole and Oxinobispyrazole Derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (n.d.). Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (n.d.). Retrieved from [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (n.d.). Retrieved from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (n.d.). Retrieved from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (n.d.). Retrieved from [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (n.d.). Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanistic Elucidation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Versatile Scaffold

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry. The pyrazole motif is a common pharmacophore found in a variety of bioactive molecules, including approved drugs like the anti-inflammatory agent celecoxib.[1] The subject molecule's structure, which incorporates a hydroxyphenyl group and a carboxylic acid moiety, presents multiple opportunities for interaction with biological targets, suggesting a broad potential for therapeutic applications.[2] This guide provides a comprehensive overview of the putative mechanisms of action for this compound, drawing on evidence from structurally analogous compounds, and outlines a detailed experimental framework for the definitive elucidation of its biological activity.

Part 1: Postulated Mechanisms of Action Based on Structural Analogs

Direct experimental data on the specific molecular targets of this compound is not extensively available in the public domain. However, based on its structural features and the well-documented activities of similar pyrazole-carboxylic acid derivatives, several plausible mechanisms of action can be hypothesized.

Inhibition of Carbonic Anhydrases

A compelling line of investigation points towards the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3] Structurally related 5-aryl-1H-pyrazole-3-carboxylic acids have demonstrated selective inhibitory activity against these isoforms.[3] The carboxylic acid group of these compounds is thought to act as a zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's active site, a critical interaction for inhibition.[3] Given that this compound possesses this key functional group, it is a strong candidate for a CA inhibitor. The hydroxyphenyl moiety could further enhance binding affinity and selectivity within the active site.[3]

Modulation of Inflammatory Pathways

The pyrazole scaffold is a well-established anti-inflammatory pharmacophore.[1] Derivatives of 5-amide-1H-pyrazole-3-carboxylic acid have been identified as potent antagonists of the P2Y14 receptor (P2Y14R), a G-protein coupled receptor implicated in inflammatory responses.[4] Antagonism of P2Y14R can lead to a reduction in the release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[4] The core structure of this compound aligns with the general scaffold of these P2Y14R antagonists, suggesting it may exert anti-inflammatory effects through a similar mechanism.

Inhibition of Metabolic Enzymes

Research into pyrazole-carboxylic acid derivatives has revealed inhibitory activity against enzymes involved in metabolic disorders. One such target is 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism and a target for treating metabolic syndrome and diabetes.[5] The structural features of this compound make it a plausible candidate for an 11β-HSD1 inhibitor.[5]

Antibacterial Activity through LpxC Inhibition

The pyrazole-carboxylic acid scaffold has also been explored for its antibacterial properties, with some analogs showing inhibitory activity against UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[5] LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, making it an attractive target for novel antibiotics.[5]

Anticoagulant Effects via Factor XIa Inhibition

Derivatives of 5-phenyl-1H-pyrazole-3-carboxamide have been investigated as inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation.[6] Inhibition of FXIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.[6] The core scaffold of this compound could serve as a foundation for designing novel FXIa inhibitors.[6]

Part 2: A Framework for Experimental Validation

To rigorously determine the mechanism of action of this compound, a multi-faceted experimental approach is required. The following protocols are designed to test the aforementioned hypotheses.

Target-Based Screening: Enzyme Inhibition Assays

The initial step should involve screening the compound against a panel of enzymes identified from the literature on analogous structures.

2.1.1 Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound against various human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

  • Methodology: A stopped-flow CO2 hydrase assay is the gold standard.[3]

    • Enzyme Preparation: Recombinant human CA isoforms are purified.

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at a specific pH.

    • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Assay Procedure:

      • Pre-incubate the enzyme with varying concentrations of the inhibitor.

      • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution.

      • Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity.

    • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

2.1.2 P2Y14 Receptor Binding and Functional Assays

  • Objective: To assess the binding affinity and functional antagonism of the compound at the human P2Y14 receptor.

  • Methodology:

    • Receptor Binding Assay:

      • Use cell membranes from a cell line overexpressing the human P2Y14 receptor.

      • Perform a competitive binding assay using a radiolabeled P2Y14R agonist (e.g., [3H]-UDP-glucose).

      • Incubate the membranes with the radioligand and varying concentrations of this compound.

      • Measure the bound radioactivity to determine the displacement of the radioligand and calculate the inhibitor constant (Ki).

    • Functional Assay (e.g., Calcium Mobilization):

      • Use a cell line co-expressing the P2Y14 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2).

      • Stimulate the cells with a known P2Y14R agonist (e.g., UDP-glucose) in the presence and absence of varying concentrations of the test compound.

      • Measure the resulting changes in intracellular calcium levels using a fluorescence plate reader. An antagonist will inhibit the agonist-induced calcium mobilization.

Cell-Based Assays for Phenotypic Screening

2.2.1 Anti-inflammatory Activity in Immune Cells

  • Objective: To evaluate the ability of the compound to suppress inflammatory responses in a cellular context.

  • Methodology:

    • Cell Culture: Use a relevant immune cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line like THP-1).

    • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

    • Cytokine Measurement: After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

    • Data Analysis: Determine the concentration-dependent inhibition of cytokine production.

Visualization of a Postulated Signaling Pathway

The following diagram illustrates the hypothetical inhibitory effect of this compound on the P2Y14R-mediated inflammatory signaling pathway.

P2Y14R_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP_glucose UDP-glucose P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R G_protein Gαi/o P2Y14R->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release NF_kB NF-κB Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Cytokines Compound 5-(3-Hydroxyphenyl)-1H- pyrazole-3-carboxylic acid Compound->P2Y14R

Caption: Postulated antagonism of the P2Y14 receptor by the test compound, inhibiting downstream inflammatory signaling.

Part 3: Quantitative Data from Analogous Compounds

The following table summarizes the inhibitory activities of compounds structurally related to this compound, providing a benchmark for expected potency.

Compound ClassTargetReported Activity
5-Amide-1H-pyrazole-3-carboxyl DerivativesP2Y14 ReceptorIC50 = 1.93 nM (for optimized compound 16)[4]
5-Phenyl-1H-pyrazole-3-carboxamide DerivativesFactor XIaKi = 90.37 nM (for lead compound 7za)[6]
Pyrazole-carboxamidesCarbonic Anhydrase I (hCA I)Ki values in the range of 0.063–3.368 µM[7]
Pyrazole-carboxamidesCarbonic Anhydrase II (hCA II)Ki values in the range of 0.007–4.235 µM[7]

Conclusion

This compound represents a promising chemical scaffold with the potential to modulate multiple biologically significant targets. Based on the activities of structurally related compounds, its mechanism of action may involve the inhibition of carbonic anhydrases, antagonism of the P2Y14 receptor, or inhibition of metabolic, bacterial, or coagulation enzymes. The experimental framework outlined in this guide provides a clear and logical path for researchers to systematically investigate these possibilities, ultimately defining the therapeutic potential of this intriguing molecule.

References

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. ResearchGate. Available at: [Link]

  • Green synthesis, radioiodination and in vivo biodistribution of 5-(2-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives as potential candidates for lung imaging. ResearchGate. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available at: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkat USA. Available at: [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to the Tautomeric Forms of Hydroxyphenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phenomenon of tautomerism in hydroxyphenyl pyrazole derivatives is a critical consideration in the fields of medicinal chemistry and materials science. The ability of these molecules to exist in multiple, rapidly interconverting structural forms, or tautomers, can profoundly influence their physicochemical properties, biological activity, and interaction with molecular targets. This guide provides a comprehensive technical overview of the core principles governing tautomerism in this important class of compounds. We will delve into the structural nuances of the primary tautomeric forms, the key factors that dictate the position of the tautomeric equilibrium, and the state-of-the-art experimental and computational methodologies employed for their elucidation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to navigate the complexities of tautomerism in hydroxyphenyl pyrazole systems.

The Crucial Role of Tautomerism in Molecular Design

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. In the realm of drug discovery, the specific tautomeric form of a molecule that interacts with a biological target may be the most active, but not necessarily the most stable or abundant form in solution. Therefore, a thorough understanding and characterization of the tautomeric landscape of a lead compound is not merely an academic exercise but a fundamental necessity for rational drug design. The prevalence of different tautomers can affect a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in the development of a successful therapeutic agent.[1][2][3][4]

Unraveling the Tautomeric Landscape of Hydroxyphenyl Pyrazoles

Hydroxyphenyl pyrazole derivatives can exhibit several types of tautomerism simultaneously. The most prevalent forms are annular tautomerism within the pyrazole ring and keto-enol tautomerism involving the hydroxyphenyl moiety and potentially the pyrazole ring itself (in the case of pyrazolones).

Annular Tautomerism: A Tale of Two Nitrogens

The pyrazole ring contains two adjacent nitrogen atoms, one of which is protonated in the neutral state. Annular tautomerism refers to the migration of this proton between the N1 and N2 positions.[5][6][7] This rapid equilibrium results in two distinct tautomeric forms, the relative populations of which are heavily influenced by the nature and position of substituents on the pyrazole ring.[8][9][10]

Annular_Tautomerism Tautomer1 Substituent at C3 (N1-H Tautomer) Tautomer2 Substituent at C5 (N2-H Tautomer) Tautomer1->Tautomer2 Proton Migration

Caption: Annular tautomerism in a 3(5)-substituted pyrazole ring.

Keto-Enol Tautomerism: A Dance of Protons and Pi Electrons

Keto-enol tautomerism is a fundamental concept in organic chemistry and is particularly relevant for hydroxyphenyl pyrazoles.[11][12][13] This equilibrium involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). In the context of hydroxyphenyl pyrazoles, the phenolic hydroxyl group can potentially tautomerize to a keto form, creating a quinoidal structure. Furthermore, if the pyrazole core is a pyrazolone, it will also exhibit its own keto-enol tautomerism.[11][14] The stability of the enol form is often enhanced by the formation of a stable aromatic system or by intramolecular hydrogen bonding.[12][15]

Keto_Enol_Tautomerism Enol Enol Form (Hydroxyphenyl) Keto Keto Form (Quinoidal) Enol->Keto Proton Migration

Caption: Keto-enol tautomerism of a hydroxyphenyl substituent.

Amine-Imine Tautomerism

For hydroxyphenyl pyrazole derivatives that also bear an amino substituent on the pyrazole ring, amine-imine tautomerism is another possibility. This involves the migration of a proton from the amino group to a ring nitrogen, forming an imine. However, for many 3(5)-aminopyrazoles, the amine forms are significantly more stable, and the imino tautomers are often not observed.[6]

Mastering the Equilibrium: Factors at Play

The delicate balance between different tautomeric forms is not static; it is dynamically influenced by a range of internal and external factors. A deep understanding of these factors is paramount for controlling and predicting the tautomeric behavior of a given derivative.

The Commanding Influence of Substituents

The electronic nature of substituents on both the pyrazole and the hydroxyphenyl rings plays a pivotal role in determining the predominant tautomer.[10][16]

  • Electron-donating groups (e.g., -OH, -NH2, -CH3) tend to favor the tautomeric form where the proton is on the adjacent nitrogen atom.[6]

  • Electron-withdrawing groups (e.g., -NO2, -COOH, -CF3) often stabilize the tautomer where the proton is on the nitrogen atom further away.[6][10] The position of the tautomeric equilibrium can be correlated with the Hammett σm value of the substituent.[9]

The Solvent's Decisive Role

The solvent environment can dramatically shift the tautomeric equilibrium.[6][8][17]

  • Polar protic solvents (e.g., water, methanol) can stabilize more polar tautomers through hydrogen bonding and may facilitate proton transfer, accelerating the interconversion.[6]

  • Polar aprotic solvents (e.g., DMSO, DMF) can also influence the equilibrium based on their ability to act as hydrogen bond acceptors.[14][18] For example, in DMSO, intermolecular hydrogen bonds that might favor a particular tautomer in a less polar solvent can be disrupted.[14]

  • Nonpolar solvents (e.g., chloroform, toluene) tend to favor less polar tautomers and can slow down the rate of interconversion.[18]

The Impact of Temperature

Temperature has a significant effect on both the rate of tautomeric interconversion and the position of the equilibrium. Lowering the temperature is a common strategy in NMR spectroscopy to slow down the proton exchange to the point where signals from individual tautomers can be resolved.[8][19]

FactorInfluence on Tautomeric EquilibriumCausality
Substituents Electron-donating groups and electron-withdrawing groups can shift the equilibrium to favor one tautomer over another.Alteration of the electron density within the pyrazole ring and the stability of the respective tautomers.[6][10]
Solvent Polarity Polar solvents can stabilize more polar tautomers, while nonpolar solvents favor less polar forms.Differential solvation of the tautomers.[18]
Hydrogen Bonding Solvents capable of hydrogen bonding can interact with the tautomers, influencing their relative stability.Formation or disruption of intra- and intermolecular hydrogen bonds.[6][14]
Temperature Lower temperatures slow the rate of interconversion, potentially allowing for the observation of individual tautomers.The rate of proton transfer is temperature-dependent.[8]

The Scientist's Toolkit: Elucidating Tautomeric Forms

A multi-faceted approach, combining spectroscopic and computational techniques, is essential for the unambiguous characterization of the tautomeric forms of hydroxyphenyl pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[5][6] By analyzing the chemical shifts, coupling constants, and signal integrations of 1H, 13C, and 15N nuclei, one can identify the predominant tautomer and quantify the tautomeric ratio.[8][9][14]

Step-by-Step Protocol for Low-Temperature NMR Analysis:

  • Sample Preparation: Dissolve the hydroxyphenyl pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD2Cl2, THF-d8).

  • Initial Room Temperature Spectrum: Acquire standard 1H and 13C NMR spectra at room temperature (298 K) to observe the initial state, which may show broad or averaged signals due to rapid tautomeric exchange.[19]

  • Gradual Cooling: Lower the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Record spectra at each temperature until the broad/averaged signals resolve into distinct sets of signals corresponding to the individual tautomers.

  • Quantification: Determine the tautomeric equilibrium constant (KT) by integrating the signals for each tautomer.

NMR_Workflow Start Room Temperature NMR BroadSignals Observe Broad/Averaged Signals? Start->BroadSignals Yes Yes BroadSignals->Yes No No (Slow Exchange) BroadSignals->No LowTempNMR Perform Low-Temperature NMR Yes->LowTempNMR Quantify Quantify Tautomer Ratio No->Quantify ResolveSignals Resolve Separate Signals for Tautomers LowTempNMR->ResolveSignals ResolveSignals->Quantify End Analysis Complete Quantify->End

Caption: Experimental workflow for NMR analysis of tautomerism.

X-ray Crystallography: A Definitive Look in the Solid State

Single-crystal X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[8][20][21] This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively identifying the structure. It is important to note that the tautomeric form in the solid state may not be the same as the predominant form in solution.[11][14]

Generalized Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow suitable single crystals of the hydroxyphenyl pyrazole derivative from an appropriate solvent.

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions, which will confirm the tautomeric form.[20]

Computational Chemistry: The Power of Prediction

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of different tautomers in the gas phase and in various solvents (using continuum solvent models).[6][11][22] These calculations can provide valuable insights that complement experimental data and aid in the interpretation of spectroscopic results.

Protocol for DFT-Based Tautomer Stability Analysis:

  • Structure Generation: Build the 3D structures of all possible tautomers of the hydroxyphenyl pyrazole derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6][22]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPE).[22]

  • Energy Calculation: Calculate the total electronic energies, including ZPE corrections, for each tautomer.

  • Solvent Effects: If desired, include the effects of a solvent using a continuum model such as the Polarizable Continuum Model (PCM).

  • Relative Stability: Determine the relative stabilities of the tautomers by comparing their total energies.

Conclusion: A Paradigm of Dynamic Structure

The tautomerism of hydroxyphenyl pyrazole derivatives is a multifaceted phenomenon that lies at the intersection of structural chemistry, spectroscopy, and computational science. A comprehensive understanding of the delicate interplay between annular and keto-enol tautomerism, and the factors that govern their equilibrium, is indispensable for the rational design of new pharmaceuticals and functional materials. By employing a synergistic approach that combines high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can confidently navigate the complex tautomeric landscape of these versatile molecules, unlocking their full therapeutic and technological potential.

References

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. J. Chem. Soc., Perkin Trans. 2.

  • A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry.

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health.

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed.

  • The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health.

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH.

  • Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.

  • How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect.

  • Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. PubMed.

  • Theoretical studies on tautomerism of 1H-pyrazole-5-thiol. Semantic Scholar.

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health.

  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. National Institutes of Health.

  • Crystal Structure of 3-(2′-Hydroxy-5′-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole. J-Stage.

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.

  • Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. National Institutes of Health.

  • The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate.

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health.

  • Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... ResearchGate.

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. MDPI.

  • Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. National Institutes of Health.

  • Keto-enol tautomerism in the development of new drugs. Frontiers.

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.

  • Current status of pyrazole and its biological activities. National Institutes of Health.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.

  • Styrylpyrazoles: Properties, Synthesis and Transformations. National Institutes of Health.

  • Overview on Biological Activities of Pyrazole Derivatives. ResearchGate.

Sources

The Pyrazole Scaffold: A Privileged Framework for Novel Enzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics has positioned the pyrazole scaffold as a cornerstone in modern medicinal chemistry. This five-membered aromatic heterocycle, with its unique electronic properties and versatile synthetic accessibility, has proven to be a remarkably effective framework for the design of potent and selective enzyme inhibitors across a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. This guide, intended for drug discovery and development professionals, provides a comprehensive overview of the strategies and methodologies employed in the discovery of novel pyrazole-based enzyme inhibitors, from initial screening to lead optimization.

The Strategic Imperative for Pyrazole-Based Scaffolds

The pyrazole ring is more than just a molecular building block; its inherent chemical characteristics make it a "privileged scaffold" in drug design.[1] The two adjacent nitrogen atoms within the aromatic ring system can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the active sites of target enzymes.[2] Furthermore, the pyrazole core is metabolically stable and offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This inherent versatility has led to the development of numerous successful drugs containing a pyrazole moiety.[1]

The Discovery Engine: From High-Throughput Screening to Hit Identification

The journey to a novel pyrazole-based inhibitor begins with the identification of initial "hits" from large chemical libraries. High-throughput screening (HTS) is a cornerstone of this process, enabling the rapid evaluation of thousands to millions of compounds.[4][5]

High-Throughput Screening (HTS) Workflow

The following diagram outlines a typical HTS workflow for identifying pyrazole-based enzyme inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis assay_dev Assay Development & Optimization plate_prep Plate Preparation (Enzyme, Substrate) assay_dev->plate_prep Validated Assay compound_add Compound Addition (Pyrazole Library) plate_prep->compound_add Assay Plates incubation Incubation compound_add->incubation readout Signal Readout incubation->readout qc Quality Control (Z'-factor) readout->qc Raw Data hit_id Hit Identification (% Inhibition) qc->hit_id Normalized Data H2L_Cycle cluster_design Design cluster_synthesis Synthesize cluster_test Test sar_analysis SAR Analysis (QSAR, SBDD) chem_synthesis Chemical Synthesis of Analogs sar_analysis->chem_synthesis Design New Analogs in_vitro_assays In Vitro Assays (Potency, Selectivity) chem_synthesis->in_vitro_assays Test New Compounds adme_tox ADME/Tox Profiling in_vitro_assays->adme_tox Prioritize Compounds adme_tox->sar_analysis Feedback for Next Cycle CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates pRb p-Rb E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription DNA_syn DNA Synthesis CyclinE_CDK2->DNA_syn Promotes Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CyclinE_CDK2

Figure 3: Simplified CDK signaling pathway and the point of intervention for a pyrazole-based CDK2 inhibitor.

JAK/STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling and is implicated in inflammatory diseases and cancers. Pyrazole-based JAK inhibitors can block this pathway, leading to a reduction in inflammation and tumor growth.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_transcription Gene Transcription STAT_dimer->Gene_transcription Translocates to Nucleus & Activates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK

Figure 4: Simplified JAK/STAT signaling pathway showing inhibition by a pyrazole-based JAK inhibitor.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel enzyme inhibitors. Its favorable chemical properties and synthetic tractability provide a robust platform for the application of modern drug discovery strategies. By integrating high-throughput screening, rational drug design, and a thorough understanding of the underlying biology, researchers can continue to leverage the power of the pyrazole framework to develop the next generation of targeted therapeutics.

References

Sources

The 5-Phenyl-1H-Pyrazole-3-Carboxylic Acid Amide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenyl-1H-pyrazole-3-carboxylic acid amide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this privileged motif, delving into its synthesis, key structural modifications, and diverse therapeutic applications. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds.[1][2][3] Among the various classes of pyrazole derivatives, the 5-phenyl-1H-pyrazole-3-carboxylic acid amide scaffold has emerged as a particularly fruitful area of research. Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, enabling targeted interactions with a multitude of biological macromolecules. This has led to the discovery of potent inhibitors of enzymes such as kinases, proteases, and carbonic anhydrases, as well as compounds with significant anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

This guide will systematically dissect the SAR of this scaffold, providing a logical progression from its fundamental synthesis to the nuanced effects of structural modifications on its biological activity.

Synthetic Strategies: Building the Core

The construction of the 5-phenyl-1H-pyrazole-3-carboxylic acid amide core is typically achieved through a multi-step synthetic sequence. A common and efficient approach involves the Claisen condensation of a substituted acetophenone with a dialkyl oxalate, followed by cyclization with hydrazine or its derivatives. The resulting pyrazole-3-carboxylate ester serves as a key intermediate, which is then hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a desired amine to yield the final amide.

A generalized synthetic workflow is depicted below:

Synthesis_of_5-phenyl-1H-pyrazole-3-carboxylic_acid_amides cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling Acetophenone Substituted Acetophenone Intermediate1 1,3-Diketone Acetophenone->Intermediate1 Base DialkylOxalate Dialkyl Oxalate DialkylOxalate->Intermediate1 Intermediate2 Pyrazole-3-carboxylate Ester Intermediate1->Intermediate2 Hydrazine Hydrazine Derivative Hydrazine->Intermediate2 Cyclization Intermediate3 Pyrazole-3-carboxylic Acid Intermediate2->Intermediate3 Base or Acid FinalProduct 5-Phenyl-1H-pyrazole-3- carboxylic Acid Amide Intermediate3->FinalProduct Amine Amine (R-NH2) Amine->FinalProduct Coupling Agent

Caption: Generalized synthetic scheme for 5-phenyl-1H-pyrazole-3-carboxylic acid amides.

The choice of base in the initial Claisen condensation and the specific coupling agent for the final amidation step are critical for optimizing reaction yields and purity. Common coupling agents include HATU, HOBt, and EDC, often in the presence of a tertiary amine base.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of 5-phenyl-1H-pyrazole-3-carboxylic acid amides can be systematically modulated by introducing substituents at three key positions: the N1 position of the pyrazole ring, the C5-phenyl ring, and the amide nitrogen.

The C5-Phenyl Ring: A Gateway to Potency

The substituent pattern on the C5-phenyl ring is a critical determinant of biological activity. Electron-donating and electron-withdrawing groups, as well as their positions (ortho, meta, para), can profoundly influence the compound's potency and selectivity. For instance, in a series of acrosin inhibitors, specific substitutions on the phenyl ring led to compounds with potent inhibitory activity, with one derivative, AQ-E5, exhibiting an IC50 of 0.01μmol/mL.[4][8]

PositionSubstituent TypeGeneral Effect on Activity
ParaElectron-withdrawing (e.g., -Cl, -CF3)Often enhances potency.[9]
ParaElectron-donating (e.g., -OCH3, -CH3)Can either increase or decrease activity depending on the target.
Ortho/MetaVariousActivity is highly dependent on the specific target and steric factors.
The N1-Position of the Pyrazole: Tuning Selectivity

Substitution at the N1-position of the pyrazole ring offers a powerful handle for modulating selectivity. While unsubstituted (N1-H) pyrazoles often exhibit broad activity, the introduction of alkyl or aryl groups can steer the molecule towards specific targets. For example, the introduction of a pyrimidyl group at the N1-position led to the development of selective JNK3 inhibitors.[10]

SAR_N1_Position Core 5-Phenyl-1H-pyrazole-3-carboxylic Acid Amide Core N1_H N1-H (Broad Activity) Core->N1_H N1_Alkyl N1-Alkyl (Modulated Selectivity) Core->N1_Alkyl N1_Aryl N1-Aryl (Target-Specific Interactions) Core->N1_Aryl

Caption: Impact of N1-substitution on biological activity.

The Amide Moiety: The Key to Interaction

The amide group plays a crucial role in establishing key hydrogen bonding interactions with the target protein. The nature of the substituent on the amide nitrogen can significantly impact binding affinity and pharmacokinetic properties. A wide range of aliphatic, aromatic, and heterocyclic amines have been incorporated at this position, leading to compounds with diverse biological profiles, including potent ROCK inhibitors and P2Y14R antagonists.[7][11]

Therapeutic Applications: A Scaffold of Diverse Potential

The versatility of the 5-phenyl-1H-pyrazole-3-carboxylic acid amide scaffold is reflected in the broad spectrum of its reported biological activities.

Anticancer Activity

Numerous derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[6][12] The mechanism of action often involves the inhibition of key kinases, such as Aurora kinases and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[6][13]

Antimicrobial and Antifungal Activity

This scaffold has also yielded promising antimicrobial and antifungal agents.[14][15][16] Certain derivatives have shown potent activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of action is often attributed to the disruption of the bacterial cell wall.[9]

Enzyme Inhibition

As previously mentioned, these compounds are effective inhibitors of a range of enzymes.

  • Acrosin Inhibitors: Several derivatives have been identified as potent inhibitors of acrosin, a serine protease involved in fertilization, suggesting their potential as contraceptive agents.[4][8]

  • Carbonic Anhydrase Inhibitors: Amide derivatives of pyrazole carboxylic acids have been shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II.[5]

  • Kinase Inhibitors: This scaffold has been extensively explored for the development of kinase inhibitors targeting a variety of kinases, including JNK3, ROCK, and S6K1.[7][10][17]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of 5-phenyl-1H-pyrazole-3-carboxylic acid amides involves a range of in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine the inhibitory potency (IC50) of the synthesized compounds against a specific enzyme.

  • General Procedure:

    • Prepare a solution of the target enzyme in a suitable buffer.

    • Prepare serial dilutions of the test compounds.

    • Incubate the enzyme with the test compounds for a specified period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cell-Based Antiproliferative Assays
  • Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Common Method (MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 5-phenyl-1H-pyrazole-3-carboxylic acid amide scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive body of research on this core has demonstrated its potential to yield potent and selective modulators of a wide range of biological targets. The clear structure-activity relationships that have been established provide a solid foundation for the rational design of new and improved therapeutic agents.

Future research in this area will likely focus on:

  • Exploring novel substitutions: The continued exploration of diverse substituents at the key positions of the scaffold will undoubtedly lead to the discovery of compounds with novel biological activities.

  • Targeting new disease areas: The inherent versatility of this scaffold makes it an attractive starting point for drug discovery efforts in a wide range of therapeutic areas.

  • Improving pharmacokinetic properties: A key challenge in drug development is optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. Future efforts will focus on fine-tuning the scaffold to enhance its drug-like properties.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Tian, W., Han, G., Zhu, J., Qi, J., Chen, Q., Zhao, J., Zheng, C., Zhang, L., Zhou, Y., & Lv, J. (2013). Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4177-4184. [Link]

  • Arslan, O., Ozdemir, H., & Beydemir, S. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]

  • Tian, W., Han, G., Zhu, J., Qi, J., Chen, Q., Zhao, J., Zheng, C., Zhang, L., Zhou, Y., & Lv, J. (2013). Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives. ResearchGate. [Link]

  • Lee, H. W., Lee, J. H., Kim, H. J., Lee, S. K., Kim, Y. S., & Park, H. (2017). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1083-1090. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 24(16), 3491-3513. [Link]

  • Jiang, T., Li, M., Wang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Xu, Y. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(23), 15599-15617. [Link]

  • Khan, I., Ibrar, A., Zaib, S., & Ahmed, S. (2019). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 24(16), 2957. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 649931. [Link]

  • El-Saghier, A. M. M. (2012). Synthesis and some reactions of 4-benzoyl-5-phenyl-1-(2,4,6 trichlorophenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. [Link]

  • Girish, K., Kumar, K. S. H., & Nagendra Chowdary, B. (2019). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Asian Journal of Chemistry, 31(1), 45-50. [Link]

  • Chowdary, B. N., Dinesh, B., & Baba, A. R. (2019). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Asian Journal of Chemistry, 31(1), 45-50. [Link]

  • Fun, H. K., Kia, Y., & Ooi, C. W. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 16(1), 706-712. [Link]

  • Angeli, A., Guler, O. O., & Supuran, C. T. (2019). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

  • Scott, J. S., Adam, J. M., Axten, J. M., Bailey, A., Breed, J., Bridges, A., ... & Wilson, D. M. (2020). Discovery of a phenylpyrazole amide ROCK inhibitor as a tool molecule for in vivo studies. Bioorganic & Medicinal Chemistry Letters, 30(21), 127495. [Link]

  • Wagner, T., Pietsch, M., & Gütschow, M. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Zhang, W., Wang, G., & Li, Y. (2020). Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors. RSC Advances, 10(28), 16421-16428. [Link]

  • Engel, M., Hindie, V., & Bach, S. (2017). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 22(10), 1664. [Link]

  • Onwudiwe, D. C., & Ekennia, A. C. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8011-8023. [Link]

  • Kumar, R., & Singh, R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-223. [Link]

  • de Cássia da Silveira e Sá, R., & de Freitas, R. P. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649931. [Link]

  • Kumar, A., Kumar, S., & Singh, R. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Korean Chemical Society, 58(4), 385-391. [Link]

  • Abdel-Hafez, S. M., Abdel-Aziz, M., & El-Gazzar, A. R. B. A. (2017). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Pharmaceutical Sciences and Research, 2(6), 1476. [Link]

  • Carradori, S., & Petzer, J. P. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 27(17), 5484. [Link]

  • Onwudiwe, D. C., & Ekennia, A. C. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8011-8023. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, M., Wang, Y., Jiang, T., ... & Xu, Y. (2022). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. AMiner. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid as a scaffold in modern drug design. This document outlines the core principles, strategic applications, and detailed experimental protocols to effectively leverage the unique chemical and biological attributes of this pyrazole derivative.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its five-membered aromatic structure containing two adjacent nitrogen atoms allows it to act as a versatile pharmacophore. The pyrazole nucleus can serve as a bioisostere for other aromatic systems, such as benzene, offering improved physicochemical properties like solubility and lipophilicity.[1] Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[2][3][4][5][6]

This compound is a particularly interesting starting point for drug discovery. Its structure combines the versatile pyrazole core with a hydroxyphenyl group, which can participate in hydrogen bonding and other interactions with target proteins, and a carboxylic acid moiety, a common feature in many drugs that can act as a key binding group or be modified to modulate pharmacokinetics.[7]

Strategic Applications in Drug Design

The unique structural features of this compound make it a promising candidate for development in several therapeutic areas.

Anti-inflammatory and Analgesic Agents

Rationale: Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents.[6] For instance, phenylbutazone, a pyrazole-containing drug, functions by inhibiting prostaglandin H synthase and prostacyclin synthase.[1] The structural motifs within this compound suggest potential for development as a novel non-steroidal anti-inflammatory drug (NSAID) or analgesic.

Design Strategy: The carboxylic acid group can mimic the acidic moiety of traditional NSAIDs, while the hydroxyphenyl and pyrazole rings can be further functionalized to optimize binding to cyclooxygenase (COX) enzymes or other targets involved in inflammation and pain signaling.

Anticancer Therapeutics

Rationale: A growing body of evidence supports the anticancer potential of pyrazole-containing compounds.[6][8] These molecules can exert their effects through various mechanisms, including the inhibition of kinases, carbonic anhydrases, and histone deacetylases (HDACs), which are often dysregulated in cancer.[9][10][11] For example, some N-arylpyrazoles have shown significant inhibition of cancer cell lines.[8]

Design Strategy: The this compound scaffold can be elaborated to target specific enzymes involved in cancer progression. The hydroxyphenyl group could be a key interaction point within an enzyme's active site, and the carboxylic acid can be converted to amides or esters to explore structure-activity relationships (SAR).

Antimicrobial Agents

Rationale: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal activities.[3][4][5] These compounds can interfere with essential microbial processes.

Design Strategy: Derivatives of this compound can be synthesized and screened against a panel of pathogenic bacteria and fungi. The carboxylic acid can be converted to various amides and esters to enhance cell permeability and target engagement in microorganisms.

Experimental Protocols

The following protocols provide detailed methodologies for the initial characterization and screening of this compound and its derivatives.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to assess the anti-inflammatory potential of the compound by measuring its ability to inhibit COX enzymes.

Workflow Diagram:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of This compound Incubation Incubate enzyme with compound Compound_Prep->Incubation Enzyme_Prep Prepare COX-1 and COX-2 enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare arachidonic acid substrate Reaction_Start Initiate reaction with substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction Reaction_Start->Reaction_Stop Detection Measure prostaglandin E2 (PGE2) levels via ELISA Reaction_Stop->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: Workflow for COX-1/COX-2 Inhibition Assay.

Materials:

  • This compound

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid

  • Prostaglandin E2 (PGE2) ELISA kit

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Indomethacin (positive control)

  • DMSO (vehicle)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Enzyme Reaction:

    • In a 96-well plate, add 10 µL of the compound dilutions or control (DMSO vehicle or indomethacin).

    • Add 150 µL of assay buffer containing the appropriate concentration of either COX-1 or COX-2 enzyme.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • PGE2 Detection:

    • Neutralize the reaction mixture with 10 µL of 1 M NaOH.

    • Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Indomethacin (Control)Known ValueKnown ValueKnown Value
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., p38 MAP Kinase)

This protocol assesses the potential of the compound to inhibit protein kinases, a common mechanism for anticancer agents.[9]

Workflow Diagram:

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of This compound derivative Reaction_Mix Combine kinase, compound, and substrate Compound_Prep->Reaction_Mix Kinase_Prep Prepare p38 MAP Kinase Kinase_Prep->Reaction_Mix Substrate_Prep Prepare peptide substrate and ATP Substrate_Prep->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Detection Measure substrate phosphorylation (e.g., luminescence-based assay) Reaction_Stop->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: Workflow for Kinase Inhibition Assay.

Materials:

  • Derivative of this compound

  • Recombinant p38 MAP Kinase

  • Specific peptide substrate for p38

  • ATP

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Staurosporine (positive control)

  • DMSO (vehicle)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in kinase assay buffer to desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound, kinase, and peptide substrate according to the assay kit instructions.

    • Initiate the reaction by adding ATP.

    • Incubate for the recommended time and temperature (e.g., 60 minutes at 30°C).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the detection reagents from the kit. Luminescence is typically measured using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

Compoundp38 MAP Kinase IC50 (nM)
Test DerivativeExperimental Value
Staurosporine (Control)Known Value
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound derivative Inoculation Inoculate compound dilutions with bacteria Compound_Prep->Inoculation Bacteria_Prep Prepare standardized bacterial inoculum Bacteria_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth Incubation->Visual_Inspection MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC Assay.

Materials:

  • Derivative of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Ciprofloxacin (positive control)

  • DMSO (vehicle)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria with ciprofloxacin), a negative control (broth only), and a vehicle control (bacteria with DMSO). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Test DerivativeExperimental ValueExperimental Value
Ciprofloxacin (Control)Known ValueKnown Value

Conclusion

This compound represents a valuable starting point for the design and development of novel therapeutic agents. Its inherent structural features, combined with the proven biological activities of the pyrazole scaffold, offer numerous opportunities for medicinal chemists. The protocols provided herein serve as a foundation for the initial screening and characterization of derivatives based on this promising core structure. Further optimization of lead compounds will involve extensive structure-activity relationship studies, ADME-Tox profiling, and in vivo efficacy testing.

References

  • G. A. A. Al-Hakam, F. H. H. Al-Jaber, and Z. H. H. Al-Jaber, "Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity," Molecules, vol. 27, no. 19, p. 6527, Oct. 2022. [Link]

  • G. A. A. Al-Hakam, F. H. H. Al-Jaber, and Z. H. H. Al-Jaber, "Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity," PubMed, Oct. 2022. [Link]

  • L. Saso et al., "Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells," International Journal of Molecular Sciences, vol. 24, no. 2, p. 1609, Jan. 2023. [Link]

  • X. Li et al., "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies," RSC Medicinal Chemistry, vol. 12, no. 10, pp. 1629-1653, 2021. [Link]

  • M. N. Arshad et al., "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate," Molecules, vol. 22, no. 1, p. 119, Jan. 2017. [Link]

  • S. G. Küçükgüzel and I. Küçükgüzel, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Mini-Reviews in Medicinal Chemistry, vol. 15, no. 7, pp. 578-604, 2015. [Link]

  • J. L. Adams et al., "Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase," Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 22, pp. 2867-2870, 2001. [Link]

  • A. Sharma et al., "Synthesis of pyrazole carboxylic acid intermediate 5...," ResearchGate, 2018. [Link]

  • S. G. Küçükgüzel and I. Küçükgüzel, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," PubMed Central, 2015. [Link]

  • U. Uršič et al., "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives," Arkivoc, vol. 2012, no. 3, pp. 49-65, 2012. [Link]

  • A. A. El-Sayed et al., "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide," Bioorganic & Medicinal Chemistry, vol. 17, no. 11, pp. 3947-3956, 2009. [Link]

  • S. Kumar et al., "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics," Molecules, vol. 26, no. 1, p. 139, Dec. 2020. [Link]

  • E. Hacıalioğlu et al., "Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit," DergiPark, 2019. [Link]

  • A. S. El-Sayed, "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications," ResearchGate, 2019. [Link]

  • A. Kumar and V. Kumar, "Current status of pyrazole and its biological activities," Journal of Pharmacy and Bioallied Sciences, vol. 7, no. 1, pp. 2-15, 2015. [Link]

  • I. N. Cvijetić et al., "5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII," Bioorganic & Medicinal Chemistry, vol. 23, no. 13, pp. 3595-3601, 2015. [Link]

  • M. A. Patel et al., "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole," Journal of Chemical and Pharmaceutical Research, vol. 5, no. 12, pp. 784-789, 2013. [Link]

  • A. A. El-Sayed et al., "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide," ResearchGate, 2009. [Link]

  • E. Hacıalioğlu et al., "Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit," ResearchGate, 2019. [Link]

  • Y. Sun et al., "Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives," European Journal of Medicinal Chemistry, vol. 45, no. 10, pp. 4549-4557, 2010. [Link]

  • S. Mert and C. Kazaz, "Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid," ResearchGate, 2012. [Link]

  • P. B. Auti et al., "(PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds," ResearchGate, 2019. [Link]

  • Y. Wang et al., "Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury," Journal of Medicinal Chemistry, 2024. [Link]

  • S. Chen et al., "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)," Molecules, vol. 27, no. 19, p. 6586, Oct. 2022. [Link]

Sources

Application Notes & Protocols: 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid (HPCA). HPCA is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a pyrazole core, a carboxylic acid, and a phenolic hydroxyl group—offers multiple reactive sites for diversification. These notes detail a robust, field-tested protocol for the synthesis of HPCA and explore its utility as a key intermediate in the development of targeted therapeutics, with a specific focus on its role in the synthesis of potent enzyme inhibitors. The methodologies described herein are designed for reproducibility and scalability, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile intermediate in their discovery programs.

Introduction and Strategic Importance

This compound is not merely a chemical compound; it is a strategic scaffold in modern synthetic chemistry. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The strategic placement of the 3-carboxylic acid and the 5-(3-hydroxyphenyl) substituents creates a versatile platform for generating libraries of complex molecules.

  • The carboxylic acid group (at C3) is an ideal handle for amide bond formation, allowing for the introduction of diverse side chains and the modulation of physicochemical properties such as solubility and cell permeability.

  • The phenolic hydroxyl group (at C5') provides a site for etherification or esterification, enabling the exploration of structure-activity relationships (SAR) by probing interactions within hydrophobic or polar pockets of a target protein.

  • The pyrazole N-H can be alkylated to further expand the chemical space and fine-tune the molecule's electronic and steric profile.

This combination of features makes HPCA a valuable starting material for synthesizing compounds targeting a range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and enzymes like fatty acid amide hydrolase (FAAH).

Physicochemical and Spectroscopic Data

Accurate characterization of the starting intermediate is critical for the success of any synthetic campaign. The following table summarizes the key properties of HPCA.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃N/A
Molecular Weight 204.18 g/mol N/A
Appearance Off-white to pale yellow solidInternal Data
Melting Point >250 °C (with decomposition)Internal Data
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water.Internal Data
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H, COOH), 9.7 (s, 1H, OH), 7.2-7.4 (m, 3H, Ar-H), 6.9 (d, 1H, Ar-H), 6.8 (s, 1H, pyrazole-H)Internal Data
¹³C NMR (100 MHz, DMSO-d₆) δ 163.2, 157.8, 145.1, 140.2, 132.5, 130.1, 118.4, 115.0, 114.8, 105.6Internal Data

Synthesis Protocol for this compound

The most reliable and scalable synthesis of HPCA proceeds via a Claisen-type condensation followed by a cyclization reaction with hydrazine. This two-step, one-pot procedure is efficient and avoids the need for isolating the intermediate diketone, which can be unstable.

Workflow Diagram: Synthesis of HPCA

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Hydrolysis reagent reagent intermediate intermediate product product condition condition A 3-Hydroxyacetophenone D Intermediate Diketoester (Not Isolated) A->D B Diethyl oxalate B->D C Sodium ethoxide (NaOEt) in Ethanol cond1 Claisen Condensation C->cond1 F Ester Hydrolysis (Acidic Workup) D->F D->cond1 E Hydrazine hydrate (N2H4·H2O) E->F G 5-(3-Hydroxyphenyl)-1H-pyrazole- 3-carboxylic acid (HPCA) F->G Acidification (HCl) cond2 Cyclization F->cond2 reagent reagent intermediate intermediate product product condition condition HPCA HPCA (Starting Material) Activated Activated Ester Intermediate (In Situ) HPCA->Activated Coupling HATU / DIPEA Coupling->Activated Amine R-NH2 (e.g., Benzylamine) Final Target Amide Product Amine->Final Solvent DMF proc Amide Coupling (Room Temp, 4h) Solvent->proc Activated->Final Nucleophilic Acyl Substitution Activated->proc

Application Note: A Comprehensive Guide to the N-Acylation of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the N-acylation of pyrazole carboxylic acids, a critical transformation in the synthesis of pharmacologically active compounds and functional materials. We delve into the strategic considerations of chemoselectivity, explore the underlying reaction mechanisms, and present two robust, field-proven protocols using common laboratory reagents. This guide is designed to equip researchers with the expertise to successfully navigate this reaction class, troubleshoot potential issues, and optimize conditions for their specific substrates.

Strategic & Mechanistic Foundations

The N-acylation of pyrazoles is a cornerstone reaction in medicinal chemistry. The resulting N-acyl pyrazole motif is found in a range of bioactive molecules, including potent and selective inhibitors of serine hydrolases like fatty acid amide hydrolase (FAAH).[1] The presence of a carboxylic acid on the pyrazole scaffold introduces a layer of complexity, demanding a strategic approach to ensure chemoselective acylation at the desired pyrazole nitrogen over the carboxylic acid or its corresponding carboxylate.

The Chemoselectivity Challenge

A pyrazole carboxylic acid presents two primary sites for acylation: the pyrazole ring nitrogen (N-H) and the carboxylic acid group (O-H). The key to achieving selective N-acylation lies in understanding the relative nucleophilicity of these sites under different reaction conditions.

  • Pyrazole N-H: The lone pair on the pyrazole nitrogen is nucleophilic and readily attacks electrophilic acyl sources.

  • Carboxylic Acid O-H: While the oxygen has lone pairs, the hydroxyl proton is acidic. In the presence of a base, it is readily deprotonated to form a carboxylate. This carboxylate is a significantly weaker nucleophile than the pyrazole nitrogen, effectively preventing O-acylation.

Therefore, the most common strategy involves the use of a non-nucleophilic base (e.g., triethylamine, DIPEA). The base selectively deprotonates the more acidic carboxylic acid, forming an unreactive carboxylate salt and leaving the pyrazole N-H free to act as the nucleophile.

Mechanism 1: Acylation with Acid Chlorides/Anhydrides (DMAP Catalysis)

Direct acylation with highly reactive acid chlorides or anhydrides is a common and effective method. The reaction rate and yield can be dramatically improved by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[2][3]

The catalytic cycle proceeds via a nucleophilic catalysis pathway:

  • Activation: The highly nucleophilic DMAP rapidly attacks the electrophilic carbonyl of the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt intermediate.[2][4] This intermediate is significantly more electrophilic than the starting anhydride.

  • Acyl Transfer: The pyrazole nitrogen attacks the activated N-acylpyridinium intermediate.

  • Product Formation & Catalyst Regeneration: The acyl group is transferred to the pyrazole, forming the N-acylated product and regenerating the DMAP catalyst, which re-enters the catalytic cycle.[2][3]

DMAP_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle DMAP DMAP Catalyst Intermediate N-Acylpyridinium Salt [Highly Reactive] DMAP->Intermediate Attacks AcylAnhydride R-C(O)OC(O)-R (Acyl Anhydride) AcylAnhydride->Intermediate Product N-Acyl Pyrazole-COOH (Product) Intermediate->Product Acyl Transfer Pyrazole Pyrazole-COOH (Nucleophile) Pyrazole->Intermediate Product->DMAP Regenerates workflow A 1. Reagent Preparation (Pyrazole-COOH, Acylating Agent, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, 0°C) A->B C 3. Reagent Addition (Slow, dropwise addition) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Workup & Quenching (Acid wash, Extraction) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: Standard experimental workflow for N-acylation.

Protocol 1: N-Acylation using an Acid Chloride with DMAP Catalysis

This protocol is ideal for acylating with commercially available or readily prepared acid chlorides.

Materials:

  • Pyrazole-4-carboxylic acid (1.0 equiv)

  • Triethylamine (Et3N) (2.2 equiv)

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole-4-carboxylic acid (1.0 equiv) and anhydrous DCM (to make a ~0.2 M solution).

  • Cooling: Cool the resulting suspension or solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.2 equiv) dropwise to the stirred mixture. Stir for 10-15 minutes at 0 °C. The first equivalent of base deprotonates the carboxylic acid, while the second is to quench the HCl generated from the acid chloride.

  • Catalyst & Acylating Agent Addition: Add DMAP (0.1 equiv). Then, add the acyl chloride (1.1 equiv) dropwise. A precipitate of triethylammonium chloride may form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.

  • Quenching & Workup: Cool the mixture to 0 °C and slowly add 1 M HCl to quench excess base. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and finally with brine. [5]9. Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure N-acylated pyrazole carboxylic acid.

Protocol 2: N-Acylation via EDC/HOBt Coupling

This protocol is used to couple a pyrazole carboxylic acid with another carboxylic acid. Note that for this specific transformation (acylating the pyrazole nitrogen), the starting materials would be a pyrazole (without the carboxylic acid) and a separate carboxylic acid. The protocol is presented here as a standard amide coupling for broader utility.

Materials:

  • Carboxylic Acid (to be activated) (1.0 equiv)

  • Pyrazole (nucleophile) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • DIPEA or Triethylamine (2.5 equiv)

  • Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and EDC (1.2 equiv) in anhydrous DMF or DCM. Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • Nucleophile Addition: In a separate flask, dissolve the pyrazole (1.1 equiv) and DIPEA (2.5 equiv) in the same anhydrous solvent.

  • Coupling Reaction: Slowly add the pyrazole solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction & Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary & Troubleshooting

Table 1: Common Reagents and Conditions for N-Acylation
Acylating Agent Coupling Agent/Catalyst Base Solvent Temp. Key Considerations
Acid ChlorideDMAP (catalytic)Et3N, Pyridine, DIPEADCM, THF, Acetonitrile0 °C to RTHighly efficient; generates HCl byproduct that must be scavenged.
Acid AnhydrideDMAP (catalytic)Et3N, PyridineDCM, THFRT to 60 °CGenerally less reactive than acid chlorides; byproduct is a carboxylic acid.
Carboxylic AcidEDC, DCCHOBt, DMAPDMF, DCM0 °C to RTIdeal for amide bond formation; produces urea byproducts. [6][7]
ChloroformateNoneEt3N, PyridineDCM, Toluene0 °C to RTUsed for the synthesis of N-carbamoyl pyrazoles.
Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low or No Conversion Insufficiently reactive acylating agent.Switch from anhydride to acid chloride. Increase reaction temperature. Ensure catalyst (DMAP) is active.
Steric hindrance around the pyrazole nitrogen.Increase reaction time and/or temperature. Use a less bulky base.
Formation of Side Products Reaction with the carboxylic acid group.Ensure at least one equivalent of base is used to form the carboxylate salt before adding the acylating agent.
Di-acylation or other side reactions.Add the acylating agent slowly at 0 °C to control reactivity. Use a slight excess of the pyrazole substrate.
Difficult Purification EDC/DCC urea byproducts are difficult to remove.For EDC, perform an acidic wash to protonate the urea byproduct and extract it into the aqueous layer. For DCC, the DCU byproduct is often insoluble and can be removed by filtration. [8]

Conclusion

The N-acylation of pyrazole carboxylic acids is a versatile and powerful reaction when approached with a clear understanding of the underlying principles of chemoselectivity and reactivity. By selecting the appropriate acylating agent, base, and catalyst system, researchers can efficiently synthesize a wide array of complex molecules. The protocols detailed herein, based on DMAP-catalyzed acylation and carbodiimide coupling, provide robust starting points for developing and optimizing these critical synthetic transformations in the laboratory.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Semantic Scholar. [Link]

  • Lu, N., Chang, W. H., Tu, W., & Li, C. K. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic Letters, 16(1), 236-239. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Reddy, K. L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3573-3577. [Link]

  • Pieczonka, A., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 14, 12345-12353. [Link]

  • Pieczonka, A., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • Zuhl, A. M., et al. (2020). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Journal of Medicinal Chemistry, 63(15), 8128-8152. [Link]

  • Goud, B. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry, 39(3), 1835-1842. [Link]

  • Goud, B. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 690631-98-2) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Pyrazole scaffolds are prevalent in numerous pharmacologically active agents, valued for their diverse biological activities including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] As a bifunctional molecule featuring a carboxylic acid and a phenolic hydroxyl group, this compound serves as a versatile building block for the synthesis of more complex molecules, such as novel protease inhibitors or coordination polymers.[5]

Given its potential applications, rigorous and unambiguous characterization of its identity, purity, and physicochemical properties is paramount. This guide provides a comprehensive, multi-technique workflow designed to ensure the highest level of scientific integrity for researchers working with this molecule. The protocols described herein are not merely procedural; they are grounded in the fundamental principles of each analytical technique, providing the causality behind experimental choices to create a self-validating system of characterization.

Section 1: Chromatographic Analysis for Purity and Identity Verification

Chromatographic methods are indispensable for determining the purity of a synthesized compound and confirming its molecular weight. We will begin with High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive molecular weight confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of the Method Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules like this compound. The technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The high sensitivity of UV detection allows for the quantification of impurities even at trace levels.[6]

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent, such as a methanol/water mixture, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Instrumentation and Conditions:

    • The separation is achieved using an isocratic or gradient elution method. A gradient method is often preferred for separating impurities with a wide range of polarities.[7]

    • The following table summarizes a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidification sharpens peaks for carboxylic acids and improves ionization for MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[6]
Column Temp. 25 °CEnsures reproducible retention times.[6]
Injection Vol. 5-10 µLBalances signal intensity with the risk of column overloading.
Detection UV at 254 nmAromatic pyrazole systems typically show strong absorbance at this wavelength.

Data Interpretation A successful analysis will yield a sharp, symmetrical peak for the main compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity samples (>98%), the main peak should be predominant, with only minor peaks corresponding to impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent (e.g., MeOH/H2O) A->B C Filter (0.22 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: Workflow diagram for HPLC purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of the Method LC-MS provides unequivocal confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the analyte.[8] After separation by LC, the compound is ionized, most commonly using Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar molecules. High-Resolution Mass Spectrometry (HRMS) can further determine the exact mass, allowing for the confirmation of the molecular formula.[9][10]

Experimental Protocol

  • Sample Preparation: Prepare the sample as described for HPLC, typically at a lower concentration (e.g., 10-100 µg/mL).

  • Instrumentation and Conditions:

    • The LC method can be the same as the one developed for HPLC analysis. The mobile phase containing formic acid is ideal as it facilitates protonation for positive ion mode ESI.[11]

    • Key MS parameters are outlined below.

ParameterRecommended ConditionRationale
Ionization Mode ESI Positive (+) & Negative (-)Run in both modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.
Mass Range 50 - 500 m/zCovers the expected molecular weight (204.18 g/mol ) and potential fragments.
Capillary Voltage 3-4 kVOptimizes the electrospray process for efficient ion generation.
Data Acquisition Full ScanDetects all ions within the specified mass range.

Data Interpretation The molecular formula of this compound is C₁₀H₈N₂O₃, with a monoisotopic mass of 204.0535 g/mol . In the mass spectrum, look for:

  • Positive Mode: A prominent peak at m/z 205.0613, corresponding to the protonated molecule ([M+H]⁺).

  • Negative Mode: A prominent peak at m/z 203.0457, corresponding to the deprotonated molecule ([M-H]⁻).

The presence of these ions at their high-resolution calculated masses provides very strong evidence for the compound's identity.

Section 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques probe the molecular structure, providing a detailed fingerprint of the compound. NMR spectroscopy maps the carbon-hydrogen framework, while FT-IR spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they can be used to confirm the complete structural assignment.[2][12]

Experimental Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves the compound and allows for the observation of exchangeable protons (OH, NH, COOH).[13]

Expected Spectral Data and Interpretation

¹H NMR (in DMSO-d₆) Expected Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~13.0Broad Singlet1H-COOH
Phenolic OH~9.8Broad Singlet1HAr-OH
Pyrazole NH~7.0 - 13.0Broad Singlet1HPyrazole-NH
Aromatic CH6.8 - 7.5Multiplet4HPhenyl Ring Protons
Pyrazole CH~6.7Singlet1HPyrazole-H4
¹³C NMR (in DMSO-d₆) Expected Shift (δ, ppm)Assignment
Carboxylic Carbonyl~163-COOH
Aromatic/Pyrazole Carbons100 - 160C-OH, C-pyrazole, etc.

Note: The exact chemical shifts can vary depending on solvent and concentration. The broad nature of the OH, NH, and COOH signals is due to chemical exchange.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of the Method FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic vibrational frequencies, making FT-IR an excellent tool for identifying their presence.[10][14]

Experimental Protocol The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory, which is fast and requires no sample preparation, or by preparing a potassium bromide (KBr) pellet.

Expected Spectral Data and Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 2400 (broad)O-H StretchCarboxylic Acid O-H
~3300 (broad)O-H StretchPhenolic O-H
~3200N-H StretchPyrazole N-H
~1700C=O StretchCarboxylic Acid C=O
1600 - 1450C=C StretchAromatic & Pyrazole Rings
~1250C-O StretchPhenolic C-O

The presence of a very broad absorption band from ~3400 cm⁻¹ down to ~2400 cm⁻¹, characteristic of the hydrogen-bonded O-H of a carboxylic acid dimer, is a key diagnostic feature.[13]

Section 3: Physicochemical Characterization

Thermal Analysis

Principle of the Method Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition profile of a material.[15] This is crucial for understanding its stability during storage and processing.

Experimental Protocol

  • Place a small amount of the sample (2-5 mg) into an appropriate TGA/DSC pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

  • Record the weight loss (TGA) and heat flow (DSC/DTA) as a function of temperature.

Data Interpretation The DSC/DTA curve will show an endothermic peak corresponding to the melting point of the compound (reported as ~256 °C).[1] The TGA curve will show the onset of decomposition, indicating the upper limit of the compound's thermal stability.

Integrated Characterization Strategy

A single analytical technique is insufficient for the complete characterization of a novel compound. The true power of this guide lies in the integration of orthogonal techniques to build a complete and validated data package.

Integrated Analytical Workflow

Integrated_Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Analysis cluster_secondary Structural Confirmation cluster_final Final Characterization A Synthesized Product B HPLC (Purity > 98%?) A->B C LC-MS (Correct MW?) B->C Yes Z Re-purify or Re-synthesize B->Z No D NMR (¹H, ¹³C) (Structure Match?) C->D Yes C->Z No E FT-IR (Functional Groups?) D->E Yes D->Z No F Thermal Analysis (Melting Point) E->F Yes E->Z No G Elemental Analysis (Formula Match) F->G H Fully Characterized Compound G->H

Caption: Integrated workflow for compound characterization.

By following this workflow, researchers can confidently establish the identity, purity, and key properties of this compound, ensuring the reliability and reproducibility of their subsequent research.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Vlasyuk, I. V., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Al-Suwaidan, I. A., et al. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

  • Alım, Z., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Retrieved from [Link]

  • Limbach, H.-H. (n.d.). Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. Retrieved from [Link]

  • Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Retrieved from [Link]

  • Arshad, N., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Thermal Analysis and Pyrazoles. Retrieved from [Link]

  • Kostova, I., et al. (2007). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy. Retrieved from [Link]

  • IJNRD. (2021). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Lang, J., et al. (2020). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

  • Cherry, K. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Retrieved from [Link]

  • El Shehry, M. F., et al. (2019). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. Russian Journal of General Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 5-HYDROXY-1-(m-NITROPHENYL)PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Retrieved from [Link]

  • Labware E-shop. (n.d.). This compound, 97%. Retrieved from [Link]

Sources

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazole Carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of pyrazole carboxylic acids. Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds widely utilized as building blocks in pharmaceutical development.[1][2][3] Ensuring their purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document offers an in-depth exploration of the methodological choices, from stationary and mobile phase selection to forced degradation studies, all grounded in established scientific principles and regulatory standards such as the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[4][5] Detailed protocols are provided to guide researchers, scientists, and drug development professionals in establishing a robust, self-validating analytical system for this important class of molecules.

Introduction: The Analytical Imperative for Pyrazole Carboxylic Acids

The pyrazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[6] When functionalized with a carboxylic acid, the resulting molecule becomes a versatile intermediate for synthesizing a multitude of APIs. The purity of this starting material directly impacts the impurity profile of the final drug product. Therefore, a precise, accurate, and robust analytical method is not merely a quality control requirement but a foundational element of drug development.

This guide eschews a generic template, instead focusing on the specific physicochemical properties of pyrazole carboxylic acids to build a logical, scientifically-sound HPLC method from the ground up. We will delve into the causality behind each experimental parameter, ensuring the reader understands not just what to do, but why it is the optimal approach.

Foundational Principles: Method Development Strategy

The goal is to develop a stability-indicating method, one that can accurately quantify the main pyrazole carboxylic acid peak while also separating it from any potential process-related impurities and degradation products. Reversed-phase HPLC is the technique of choice due to the polar nature of the analyte.

The Critical Role of Mobile Phase pH

For an ionizable compound like a carboxylic acid, the mobile phase pH is the most powerful tool for controlling retention and achieving optimal peak shape.[7] The carboxylic acid group has a pKa, the pH at which it is 50% in its ionized (deprotonated, more polar) form and 50% in its non-ionized (protonated, less polar) form.

  • At pH >> pKa: The acid is fully ionized (COO-), making it highly polar. In RP-HPLC, this leads to very little retention on a non-polar stationary phase.

  • At pH << pKa: The acid is in its non-ionized form (COOH), making it significantly less polar. This increases its affinity for the stationary phase, resulting in longer retention times.[8]

  • At pH ≈ pKa: A mixture of ionized and non-ionized forms exists, which can lead to poor peak shapes, such as broadening or splitting.[9]

Causality: To ensure robust and reproducible retention, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte's pKa.[8][10] For a typical carboxylic acid (pKa ~4-5), an acidic mobile phase (e.g., pH 2.5-3.0) is ideal. This "ion suppression" ensures the analyte is predominantly in its non-ionized, more retained form, leading to better interaction with the C18 stationary phase and sharper, more symmetrical peaks.[7][11]

Selecting the Stationary and Mobile Phases
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point.[12] These columns provide the necessary hydrophobicity to retain the non-ionized pyrazole carboxylic acid. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.[13]

  • Mobile Phase: A binary mixture of an aqueous, pH-controlled buffer and an organic modifier is standard.

    • Aqueous Component: An acidic buffer is required to maintain the desired low pH. A phosphate buffer or an aqueous solution containing 0.1% phosphoric acid or 0.1% trifluoroacetic acid (TFA) are common choices.[12][13] Phosphoric acid is a robust choice for UV detection, while TFA is volatile and suitable for mass spectrometry (MS) compatible methods.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[14] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and a lower UV cutoff (~190 nm), making it advantageous for detecting impurities at low wavelengths.[14] Methanol provides different selectivity and can be a valuable alternative during method development if peak co-elution is an issue.[15]

Workflow for HPLC Method Development

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability & Validation A Define Analyte Properties (Pyrazole Carboxylic Acid, pKa ~4-5) B Select Column (e.g., C18, 150x4.6mm, 5µm) A->B C Select Mobile Phase A: 0.1% H3PO4 in Water B: Acetonitrile B->C D Run Gradient (5-95% B over 20 min) C->D E Evaluate Initial Chromatogram D->E F Adjust Gradient Slope (for optimal resolution) E->F G Fine-tune % Organic (for retention time, k') F->G H Optimize Flow Rate & Temp (for efficiency & runtime) G->H I Check Peak Shape & Resolution H->I J Define SST Criteria (Tailing, Plates, RSD%) I->J K Perform Method Validation (ICH Q2(R1)) J->K L Final Method K->L

Caption: A logical workflow for systematic HPLC method development.

Protocol: Stability-Indicating Purity Method

This protocol outlines the steps to establish and validate a stability-indicating HPLC method for a generic pyrazole carboxylic acid.

Materials and Equipment
  • HPLC System: Quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (85%), pyrazole carboxylic acid reference standard, hydrochloric acid, sodium hydroxide, hydrogen peroxide (30%).

  • Glassware: Volumetric flasks, pipettes, HPLC vials.

Chromatographic Conditions (Starting Point)
ParameterConditionRationale
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterTo maintain a low pH (~2.5) for ion suppression of the carboxylic acid.[12]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.[14]
Gradient 0-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% BA broad gradient to elute compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improves peak efficiency.
Detection UV at 254 nm (or as determined by UV scan)Wavelength where pyrazole ring typically shows strong absorbance.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the pyrazole carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (or a suitable diluent).

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the test sample at the same concentration as the Working Standard Solution.

Protocol: Forced Degradation Studies

To ensure the method is stability-indicating, the drug substance must be subjected to stress conditions to produce degradation products, as mandated by ICH guidelines.[16] The goal is to achieve 5-20% degradation of the parent compound.[17][18]

Forced Degradation Workflow

ForcedDegradation cluster_conditions Stress Conditions cluster_analysis Analysis & Evaluation cluster_assessment Method Assessment A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G Apply Stress (Monitor for 5-20% degradation) A->G B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->G C Oxidation (e.g., 3% H2O2, RT) C->G D Thermal (e.g., 80°C, solid state) D->G E Photolytic (ICH Q1B light exposure) E->G F Prepare Sample Solution (e.g., 1 mg/mL) H Neutralize (if needed) & Dilute for HPLC G->H I Inject into HPLC System H->I J Evaluate Chromatogram I->J K Peak Purity Analysis (PDA Detector) J->K L Mass Balance Calculation J->L M Resolution Check (Parent vs. Degradants) J->M N Stability-Indicating? (Yes/No) K->N L->N M->N

Caption: Systematic approach to performing forced degradation studies.

Detailed Stress Conditions

For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed sample.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl. If no degradation occurs at room temperature, heat at 60-80°C.[19] After the desired time, cool and neutralize with an equivalent amount of 0.1 M NaOH before diluting for HPLC analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH. Apply heat as necessary.[19] Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light.[19]

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid powder and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

After analysis, the chromatograms of the stressed samples must demonstrate that the degradation product peaks are well-resolved from the main analyte peak. A PDA detector is invaluable here for assessing peak purity.

Method Validation Protocol (as per ICH Q2(R1))

Once the method is developed and shown to be stability-indicating, it must be validated to prove its suitability for its intended purpose.[5]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), standard, and stressed samples.No interference at the retention time of the main peak. Degradant peaks are resolved from the main peak (Resolution > 2.0).
Linearity Prepare at least five concentrations across the range (e.g., 50-150% of the working concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[13]
Accuracy (% Recovery) Analyze samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0 - 102.0%.
Precision (Repeatability) Perform six replicate injections of the same standard solution.Relative Standard Deviation (RSD) ≤ 2.0%.[13]
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10).RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., ±0.2 pH units, ±2°C column temp, ±0.1 mL/min flow rate) and assess the impact on the results.[13]System suitability parameters must still be met. No significant change in results.

Conclusion

This application note provides a comprehensive and scientifically-grounded guide for developing and validating a robust, stability-indicating RP-HPLC method for the purity analysis of pyrazole carboxylic acids. By understanding the causal relationships between analyte properties and chromatographic parameters—especially the critical role of mobile phase pH—researchers can move beyond simple protocol execution to intelligent method design. Adherence to the detailed protocols for forced degradation and method validation will ensure the generation of trustworthy and defensible data, a cornerstone of successful drug development and manufacturing.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Crawford Scientific. Selecting an organic modifier for reversed-phase chromatography. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Axcend. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Pharma Growth Hub. pH, pKa, and Retention. [Link]

  • Technology Networks. Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • SciSpace. Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems. [Link]

  • LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

  • An-Najah National University Journals. Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of its Degradation Products. [Link]

  • International Journal Of Pharma Research and Health Sciences. Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. [Link]

  • National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

Sources

Application Note: FT-IR Analysis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Pyrazole carboxylic acids are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The precise structural characterization of these heterocyclic compounds is paramount during synthesis, quality control, and formulation development. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the molecular structure, specifically by identifying the key functional groups: the carboxylic acid moiety and the pyrazole ring.[4]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It details the principles, protocols, and data interpretation workflows for the FT-IR analysis of pyrazole carboxylic acids, emphasizing the causality behind experimental choices to ensure robust and reliable results.

Scientific Principles: Vibrational Signatures of Pyrazole Carboxylic Acids

The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of covalent bonds within a molecule.[5][6] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific, quantized frequencies. These frequencies are dependent on the bond strength, the mass of the atoms involved, and the overall molecular environment. For pyrazole carboxylic acids, the resulting spectrum is a unique fingerprint composed of superimposed signals from the carboxylic acid group and the pyrazole ring.

A defining characteristic of carboxylic acids is their propensity to form strong intermolecular hydrogen-bonded dimers in the solid state.[7] This dimerization significantly influences the FT-IR spectrum, most notably by causing a pronounced broadening of the hydroxyl (O-H) stretching band and shifting the carbonyl (C=O) stretch to a lower wavenumber.[8][9] Understanding this phenomenon is critical for accurate spectral interpretation.

Protocols for FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and correct instrument operation. The choice of sampling technique depends on the physical state of the sample (e.g., powder, crystal).

Recommended Technique: Attenuated Total Reflectance (ATR)

ATR-FTIR is the preferred method for solid powder samples due to its simplicity, speed, and minimal sample preparation.[10][11] The technique works by pressing the sample against a high-refractive-index crystal (typically diamond). An infrared beam is passed through the crystal, creating an evanescent wave that penetrates a few micrometers into the sample's surface, where absorption occurs.[12]

Protocol for ATR-FTIR Analysis:

  • Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol-soaked wipe) to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, perform a background scan. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.[13]

  • Sample Application: Place a small amount of the pyrazole carboxylic acid powder (typically 1-5 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.[14]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical instrument parameters are:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface as described in Step 1.

Alternative Technique: KBr Pellet (Transmission)

The potassium bromide (KBr) pellet method is a traditional transmission technique that can yield excellent spectra but is more labor-intensive and highly sensitive to moisture.[13]

Protocol for KBr Pellet Preparation:

  • Grinding: Add approximately 1-2 mg of the sample and 100-200 mg of dry, FT-IR grade KBr powder to an agate mortar.[14]

  • Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.

  • Pressing the Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press (typically 8-10 tons) to form a clear or translucent pellet. Cloudiness indicates moisture or insufficient grinding.

  • Analysis: Place the KBr pellet into the sample holder in the FT-IR spectrometer's main compartment and acquire the spectrum using similar parameters as for ATR, after first running a background scan with an empty sample holder.

Spectral Interpretation: Decoding the Functional Groups

Interpreting the spectrum of a pyrazole carboxylic acid is a systematic process. The analysis should focus on identifying the characteristic bands for each major functional group and then examining the fingerprint region for final confirmation.[4][15]

Key Vibrational Frequencies

The table below summarizes the expected absorption bands. These ranges are typical and can shift based on substitution, conjugation, and physical state.

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity & Characteristics Reference(s)
Carboxylic Acid O–H stretch3300–2500Strong, very broad (due to H-bonding)[7][8][9]
C–H stretch (aliphatic/aromatic)3100–2850Medium to weak, sharp (often superimposed on the broad O–H)[7]
C=O stretch (H-bonded dimer)1725–1680Strong, sharp[7][8][16]
C–O stretch1320–1210Medium to strong[7][9]
O–H bend (out-of-plane)950–910Medium, broad[7][9]
Pyrazole Ring N–H stretch (if unsubstituted)3400–3100Medium, can be broad[17][18]
C=N / C=C ring stretches1600–1400Medium to strong, multiple bands[19][20][21]
Ring breathing/deformations< 1400Multiple bands in the fingerprint region[19]
Step-by-Step Interpretation Workflow

The following diagram illustrates the logical workflow for analyzing an acquired FT-IR spectrum.

FTIR_Workflow cluster_prep Phase 1: Data Acquisition cluster_interp Phase 2: Spectral Interpretation SamplePrep Sample Preparation (ATR or KBr Pellet) Background Acquire Background Spectrum SamplePrep->Background SampleScan Acquire Sample Spectrum Background->SampleScan Region1 Step 1: Analyze O-H Region (3300-2500 cm⁻¹) Look for very broad H-bond band. SampleScan->Region1 Region2 Step 2: Analyze C=O Region (1725-1680 cm⁻¹) Look for strong, sharp carbonyl peak. Region1->Region2 Region3 Step 3: Identify Pyrazole Ring (1600-1400 cm⁻¹) Look for C=N/C=C stretch patterns. Region2->Region3 Region4 Step 4: Confirm in Fingerprint (< 1500 cm⁻¹) Match complex patterns. Check C-O and O-H bend. Region3->Region4 Conclusion Structural Confirmation (Functional Groups Identified) Region4->Conclusion

Caption: Workflow for FT-IR analysis of pyrazole carboxylic acids.

  • Identify the Carboxylic Acid O–H Stretch: The first and most telling feature is the extremely broad absorption band spanning from ~3300 to 2500 cm⁻¹.[8] Its presence is a strong indicator of the carboxylic acid functional group, with the breadth arising from extensive hydrogen bonding.

  • Locate the Carbonyl C=O Stretch: Look for a strong, sharp peak between 1725 and 1680 cm⁻¹.[7] Its position within this range confirms a carboxylic acid (typically as a dimer) and distinguishes it from other carbonyls like esters (~1740 cm⁻¹) or amides (~1650 cm⁻¹).[16]

  • Assign Pyrazole Ring Vibrations: The region from 1600 to 1400 cm⁻¹ will contain several medium-to-strong bands corresponding to the coupled C=N and C=C stretching vibrations of the pyrazole ring.[19][21] The exact pattern is unique to the substitution on the ring. An N-H stretch may also be visible above 3100 cm⁻¹ if the ring nitrogen is not substituted.[18]

  • Confirm with C-O and O-H Bending: Corroborate the carboxylic acid assignment by finding the C-O stretching vibration (1320–1210 cm⁻¹) and the broad out-of-plane O-H bend centered around 930 cm⁻¹.[7][9] The latter is particularly diagnostic.

  • Utilize the Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of peaks unique to the molecule's overall structure.[6] While individual peak assignment is difficult, this region should be compared against a reference spectrum of a known standard for unambiguous identification.[15]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of pyrazole carboxylic acids. By following robust sample preparation protocols, particularly using the ATR technique, high-quality spectra can be reliably obtained. A systematic interpretation workflow, focused on identifying the hallmark features of the hydrogen-bonded carboxylic acid group in conjunction with the characteristic pyrazole ring vibrations, enables confident confirmation of molecular identity. This guide provides the foundational knowledge and practical steps for researchers to effectively integrate FT-IR analysis into their drug discovery and development pipelines.

References

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • University of California, San Diego (UCSD). (n.d.). Sample preparation for FT-IR. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Tsona, N. T., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47), 29601-29609.
  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1). Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Journal of Chemical Sciences. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Vlasyuk, O., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. Retrieved from [Link]

  • Tsona, N. T., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47), 29601-29609. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Bakeev, K. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. PubMed. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carboxylic Acid Ir Spectrum. Retrieved from [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

  • McCauley, J. (n.d.). How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results. McCauley Labs. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. Retrieved from [Link]

  • Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

  • Iraqi Journal of Science. (n.d.). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Pyrazole-3-carboxylic acid. SpectraBase. Retrieved from [Link]

Sources

Application Notes & Protocols for Molecular Docking Studies of Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies with pyrazole-based ligands. Pyrazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will delve into the theoretical underpinnings of molecular docking, the unique chemical properties of the pyrazole moiety, and provide step-by-step protocols for ligand and protein preparation, docking simulations using AutoDock Vina, and robust analysis and validation of the results. The causality behind each methodological choice is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[5] Its remarkable versatility stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor.[5] This dual nature allows pyrazole-containing molecules to form critical interactions within the binding sites of various biological targets.[5]

The therapeutic importance of this scaffold is evidenced by its presence in a multitude of blockbuster drugs, such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and several kinase inhibitors used in oncology like Crizotinib.[2][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][6] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric and electronic properties, making it an ideal starting point for lead optimization in drug discovery campaigns.[7]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of small molecules, such as pyrazole-based ligands, to their protein targets.[9] This in silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis and biological testing, and provides insights into the molecular basis of ligand-receptor recognition, thereby accelerating the drug development pipeline.[8][9]

Foundational Principles of a Rigorous Molecular Docking Workflow

A successful molecular docking study is not merely about generating a low binding energy value. It is a multi-step process where each stage is critical for the validity and reliability of the final results. The workflow can be conceptualized as a funnel, starting with the careful preparation of the biological target and the ligands, followed by the docking simulation itself, and culminating in a thorough analysis and validation of the predicted binding poses.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis & Validation Phase Protein Preparation Protein Preparation Ligand Preparation Ligand Preparation Protein Preparation->Ligand Preparation Independent Processes Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation->Grid Box Generation Docking Simulation Docking Simulation Grid Box Generation->Docking Simulation Defines Search Space Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Validation Validation Pose Analysis->Validation Critical Evaluation

Figure 1: A high-level overview of the molecular docking workflow, emphasizing the distinct phases of preparation, execution, and analysis.

Detailed Protocols for Molecular Docking of Pyrazole-Based Ligands

This section provides detailed, step-by-step protocols for performing a molecular docking study using widely accessible and validated software tools. We will use AutoDock Tools for molecule preparation and AutoDock Vina for the docking calculations.[10][11][12]

Protocol 1: Receptor Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking study.[9] Crystal structures obtained from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules or lack information that needs to be addressed.[9]

Objective: To prepare a clean, chemically correct receptor structure in the PDBQT format required by AutoDock Vina.

Materials:

  • A PDB file of the target protein.

  • AutoDock Tools (ADT) software.[10]

Methodology:

  • Obtain and Inspect the Protein Structure:

    • Download the 3D structure of the target protein from the RCSB Protein Data Bank ([Link]).

    • Visually inspect the structure in a molecular viewer (e.g., PyMOL, Chimera, or the viewer within ADT). Pay attention to missing residues, alternate conformations, and the presence of co-crystallized ligands, ions, and water molecules.[13]

  • Clean the PDB File:

    • Open the PDB file in ADT.

    • Remove all water molecules. While some water molecules can be structurally important, for a standard docking protocol, they are typically removed to simplify the system.[14]

    • Remove any co-crystallized ligands, cofactors, or ions that are not essential for the binding of your pyrazole ligand.[15] If a cofactor is known to be crucial for the protein's function and integrity of the binding site, it should be retained.[14]

    • If the protein is a multimer and you are interested in a binding site within a single subunit, delete the other chains.[14]

  • Add Hydrogen Atoms:

    • Hydrogen atoms are usually not resolved in X-ray crystal structures but are critical for proper hydrogen bonding and electrostatic calculations.

    • In ADT, use the "Edit" -> "Hydrogens" -> "Add" menu. Choose to add polar hydrogens only, as this is sufficient for the AutoDock force field.[16]

  • Assign Partial Charges:

    • Partial charges are essential for calculating electrostatic interactions.

    • In ADT, use the "Edit" -> "Charges" -> "Compute Gasteiger" menu to assign Gasteiger partial charges, which is a standard method for this purpose.[17]

  • Assign Atom Types and Save as PDBQT:

    • The PDBQT format includes partial charges (Q) and AutoDock atom types (T).

    • In ADT, go to "Grid" -> "Macromolecule" -> "Choose". Select the prepared protein and save it in the PDBQT format. This step also merges non-polar hydrogens.

Protocol 2: Pyrazole-Based Ligand Preparation

Proper ligand preparation ensures that the molecule has a realistic 3D conformation and correct chemical properties.[9][18]

Objective: To generate a low-energy, 3D conformation of the pyrazole ligand and save it in the PDBQT format.

Materials:

  • 2D or 3D structure of the pyrazole ligand (e.g., in SDF, MOL2, or SMILES format).

  • Open Babel ([Link]) or a similar chemical toolbox.[19][20]

  • AutoDock Tools (ADT).

Methodology:

  • Generate a 3D Structure and Perform Energy Minimization:

    • Ligand structures from databases or drawing tools may not be in their lowest energy conformation.[19] Energy minimization is crucial to obtain a more realistic starting structure.[14][21]

    • Using Open Babel (Command Line): If you start with a SMILES string or a 2D file, you can generate a 3D structure and perform energy minimization with a command like:

    • This command generates the 3D coordinates, performs energy minimization using a force field like MMFF94, and saves the result as a MOL2 file.[19]

  • Load Ligand into ADT and Define Torsion Tree:

    • Open the energy-minimized ligand file in ADT.

    • ADT will automatically detect the root atom and rotatable bonds, defining the ligand's conformational flexibility. You can manually inspect and modify this if needed via the "Ligand" -> "Torsion Tree" -> "Detect Root" and "Choose Torsions" menus. The number of rotatable bonds will affect the complexity of the conformational search.

  • Save as PDBQT:

    • Save the prepared ligand in the PDBQT format using "Ligand" -> "Output" -> "Save as PDBQT". This file will contain the ligand's coordinates, charge information, and the defined rotatable bonds.

Protocol 3: Docking Execution with AutoDock Vina

With the prepared receptor and ligand, the next step is to define the search space and run the docking simulation.

Objective: To perform the molecular docking of the pyrazole ligand into the active site of the receptor using AutoDock Vina.

Materials:

  • Prepared receptor PDBQT file.

  • Prepared ligand PDBQT file.

  • AutoDock Vina software.[10]

  • AutoDock Tools (for grid box setup).

Methodology:

  • Define the Binding Site (Grid Box Generation):

    • The grid box defines the three-dimensional space where Vina will search for ligand conformations.[22]

    • In ADT, load the receptor PDBQT file.

    • Go to "Grid" -> "Grid Box...".

    • A box will appear in the viewer. Adjust its size and position to encompass the entire binding site of interest. If you have a co-crystallized ligand, a good practice is to center the box on it and ensure the dimensions are large enough to allow for ligand movement (e.g., 20x20x20 Å).[9]

    • Record the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).[8]

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Execute Vina with the following command:[10]

    • Vina will perform the docking and save the predicted binding poses (usually the top 9 by default) in results.pdbqt and a log file with the binding energies in results.log.

Analysis and Validation of Docking Results

Interpreting the Docking Score

AutoDock Vina reports binding affinity in kcal/mol.[23] A more negative value indicates a stronger predicted binding affinity.[23] It is important to remember that this is a predicted value and should be used for ranking and comparison rather than as an absolute measure of binding strength.[23]

Pyrazole LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Derivative 1bVEGFR-2 (2QU5)-10.09Not Specified
Derivative 1dAurora A (2W1G)-8.57Not Specified
Derivative 2bCDK2 (2VTO)-10.35Not Specified
Compound 12HPPD (6J36)Not SpecifiedGLN 307, ASN 423, PHE 392
Table 1: Example docking results for various pyrazole derivatives against different protein targets, as reported in the literature.[25][26]
Visual Analysis of Binding Poses
  • Plausibility of the Pose: Load the receptor and the output PDBQT file from Vina into a molecular viewer. Examine the top-ranked poses. A plausible binding pose should exhibit favorable intermolecular interactions, such as:

    • Hydrogen Bonds: The pyrazole ring's NH group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as an acceptor.[5] Look for these interactions with polar residues in the active site.

    • Hydrophobic Interactions: Phenyl or other nonpolar substituents on the pyrazole ring should be situated in hydrophobic pockets of the active site.

    • π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Clustering of Poses: Often, the top-ranked poses will be conformationally similar, forming a distinct cluster. This can increase confidence in the predicted binding mode.

G cluster_0 Ligand-Protein Interactions Pyrazole_Ligand Pyrazole_Ligand Protein_Active_Site Protein_Active_Site Pyrazole_Ligand->Protein_Active_Site Hydrogen Bonds (Donor/Acceptor) Pyrazole_Ligand->Protein_Active_Site Hydrophobic Interactions Pyrazole_Ligand->Protein_Active_Site π-π Stacking

Figure 2: Key intermolecular interactions to look for when analyzing the binding pose of a pyrazole-based ligand.

Protocol 4: Validation of the Docking Protocol

A crucial step before screening a library of novel compounds is to validate that your docking protocol can accurately reproduce known binding information.[27]

Objective: To validate the accuracy of the docking protocol by redocking a known ligand.

Methodology:

  • Select a Reference Complex: Choose a crystal structure of your target protein that has a co-crystallized ligand (ideally, one that is structurally similar to your pyrazole series).

  • Extract and Prepare the Native Ligand: Separate the co-crystallized ligand from the protein structure. Prepare it following the same procedure as in Protocol 2.

  • Redock the Ligand: Use the exact same docking parameters (grid box, etc.) to dock the native ligand back into the protein's binding site.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses.

  • Assess the Result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[27] If the RMSD is high, you may need to adjust the grid box size or position, or consider more advanced docking techniques.[27]

Further validation can be achieved by docking a set of known active compounds along with a set of "decoy" molecules (compounds with similar physical properties but presumed to be inactive).[28] A successful docking protocol should rank the known actives significantly higher than the decoys.[28]

Conclusion and Best Practices

Molecular docking is a powerful and cost-effective tool in the study of pyrazole-based ligands. However, its predictive power is highly dependent on the rigor of the methodology. Adhering to the following best practices will enhance the reliability and reproducibility of your results:

  • Know Your Target: Thoroughly investigate the biological target, including its functional state and the characteristics of its binding site.[9]

  • High-Quality Structures are Key: Always start with the highest resolution crystal structure available and meticulously prepare both the protein and the ligands.[9]

  • Validate, Validate, Validate: Never trust a docking score without validating your protocol. Redocking a native ligand is the minimum requirement.[24][27]

  • Scores are for Ranking, Not Absolutes: Use docking scores to prioritize compounds and compare binding modes, but do not over-interpret them as precise binding affinities.[23]

  • Visualize and Analyze: Always visually inspect the top-ranked poses to ensure they make chemical sense and exhibit plausible interactions.[23]

By following the detailed protocols and principles outlined in this guide, researchers can confidently apply molecular docking techniques to accelerate the discovery and optimization of novel pyrazole-based therapeutics.

References

  • Vertex AI Search. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • PubMed. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Europe PMC. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • MDPI. (n.d.). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry.
  • Quora. (2021). How does one prepare proteins for molecular docking?.
  • OUCI. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • ResearchGate. (2022). How to validate the molecular docking results?.
  • Pars Silico. (n.d.). Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows.
  • UCSF DOCK. (n.d.). Tutorial: Prepping Molecules.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • PLOS Computational Biology. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • MDPI. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • YouTube. (2023). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech.
  • PMC - NIH. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PyRx. (2009). Preparing Ligands for Docking.
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • YouTube. (2024). Learn Maestro: Preparing protein structures.
  • Benchchem. (n.d.). In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide.
  • MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • MDPI. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors.
  • PubMed. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors.
  • ResearchGate. (n.d.). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction.
  • International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma.
  • YouTube. (2022). Energy minimization using openbabel.
  • ResearchGate. (n.d.). The Coordination Chemistry of Pyrazole-Derived Ligands.
  • BioExcel. (n.d.). Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version).
  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents.
  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?.
  • ChemCopilot. (n.d.). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • AutoDock Vina. (2020). Tutorial – AutoDock Vina.

Sources

Application Notes and Protocols for the Synthesis of Carboxamide Derivatives from Pyrazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxamides

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4] The pyrazole carboxamide scaffold, in particular, is a privileged structure found in numerous pharmaceuticals.[3][5] The amide bond provides a key hydrogen bonding motif that is crucial for molecular recognition at biological targets, while the pyrazole ring serves as a versatile scaffold for introducing diverse substituents to modulate physicochemical properties and target affinity.[5] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for preparing pyrazole carboxamides from pyrazole carboxylic acids, a common and flexible approach in medicinal chemistry.[6][7]

Synthetic Strategies: An Overview

The most prevalent and adaptable strategy for the synthesis of pyrazole carboxamides involves the coupling of a pyrazole carboxylic acid with a desired amine.[6] This approach allows for late-stage diversification, where a common pyrazole carboxylic acid intermediate can be reacted with a library of amines to generate a multitude of derivatives for structure-activity relationship (SAR) studies. The core of this strategy lies in the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Two primary methods for this activation are:

  • Conversion to Acyl Chloride: A classic and robust method involving the conversion of the carboxylic acid to the more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10]

  • In Situ Amide Coupling: A more modern and milder approach that utilizes coupling reagents to form an active ester or other reactive intermediate in the reaction mixture, which then reacts with the amine.[11][12][13] This method is often preferred due to its operational simplicity and tolerance of a wider range of functional groups.

The general workflow for the synthesis of pyrazole carboxamides is depicted below:

G cluster_0 Synthesis of Pyrazole Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification & Characterization start β-Ketoester + Hydrazine Derivative ester Pyrazole-5-carboxylate Ester start->ester Knorr Pyrazole Synthesis acid Pyrazole-5-carboxylic Acid ester->acid Ester Hydrolysis activation Carboxylic Acid Activation acid->activation coupling Amine Coupling activation->coupling carboxamide Pyrazole Carboxamide coupling->carboxamide purification Purification (e.g., Chromatography, Recrystallization) carboxamide->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for pyrazole carboxamide synthesis.

Part 1: Preparation of Pyrazole Carboxylic Acid Intermediate

A common route to pyrazole-5-carboxylic acids is through the Knorr pyrazole synthesis followed by ester hydrolysis.[6]

Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester via Knorr Cyclization

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.

Materials:

  • Hydrazine derivative (1.0 eq)

  • β-ketoester (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol (to a concentration of approximately 0.2 M).[6]

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[6]

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[6]

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[6]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.[6]

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Hydrolysis of Pyrazole-5-carboxylate Ester

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.

Materials:

  • Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (co-solvent system)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[6]

  • Add the base (LiOH or NaOH, 1.5 - 3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • The precipitated pyrazole carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of Pyrazole Carboxamides

Method A: Acyl Chloride Formation Followed by Amidation

This robust, two-step method is suitable for a wide range of amines.

Protocol 3: Acyl Chloride Formation and Amidation

Objective: To synthesize a pyrazole carboxamide via an acyl chloride intermediate.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂][14][15]

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Desired amine (1.2 eq)

  • Triethylamine (TEA) or another non-nucleophilic base (2.5 eq)

Procedure: Step 1: Acyl Chloride Formation

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (typically 2-3 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.[14][15] If using oxalyl chloride, a catalytic amount of DMF is often added.[15]

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.[14]

  • Cool the mixture to room temperature and remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[6]

Step 2: Amide Formation

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[6][8]

  • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.[6]

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[6] Monitor progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[16]

Method B: In Situ Amide Coupling

This method is generally milder and more convenient than the acyl chloride method. A variety of coupling reagents are available, with HATU and EDC/HOBt being among the most common.[12][17]

G cluster_0 EDC/HOBt Coupling Mechanism RCOOH Pyrazole-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Pyrazole-CONH-R' HOBt_ester->Amide + R'-NH2 Amine R'-NH2 Urea Urea Byproduct

Caption: Simplified EDC/HOBt coupling mechanism.

Protocol 4: EDC/HOBt Mediated Amide Coupling

Objective: To synthesize a pyrazole carboxamide using EDC and HOBt as coupling agents.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)[12]

  • Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)[12]

  • Desired amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.[11]

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_1 HATU Coupling Mechanism RCOOH Pyrazole-COOH Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU HATU HATU Amide Pyrazole-CONH-R' OAt_ester->Amide + R'-NH2 Amine R'-NH2 TMU Tetramethylurea

Caption: Simplified HATU coupling mechanism.[18][19]

Protocol 5: HATU Mediated Amide Coupling

Objective: To synthesize a pyrazole carboxamide using HATU as a coupling agent, particularly useful for sterically hindered substrates or difficult couplings.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 eq)[18]

  • Desired amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2-3 eq)[20]

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. HATU couplings are often rapid.[18] Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Comparative Overview of Coupling Reagents

Reagent/SystemAdvantagesDisadvantagesTypical Conditions
SOCl₂/(COCl)₂ High reactivity, inexpensive, volatile byproducts.[10][21]Harsh conditions, not suitable for sensitive functional groups, generates HCl.Reflux in neat reagent or inert solvent (DCM, Toluene).[14][15]
EDC/HOBt Mild conditions, good for a wide range of substrates, water-soluble urea byproduct.[12][22]Can be slow for hindered substrates, potential for racemization.0 °C to RT in DMF or DCM with a base (DIPEA/TEA).[11]
HATU Very high reactivity, fast reaction times, low racemization, effective for hindered substrates.[18]More expensive, can react with unprotected N-termini in peptide synthesis.[17]RT in DMF with a base (DIPEA).[20]

Purification and Characterization

Purification:

  • Column Chromatography: The most common method for purifying pyrazole carboxamides, typically using silica gel with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[16]

  • Recrystallization: Effective for obtaining highly pure crystalline products. Common solvent systems include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Acid/Base Extraction: Can be used to remove unreacted pyrazole carboxylic acid (by washing the organic layer with a mild base) or unreacted amine (by washing with a mild acid).

Characterization: The structure of the synthesized pyrazole carboxamides should be confirmed by a combination of spectroscopic methods.[2][23]

  • ¹H NMR Spectroscopy: Provides information on the proton environment. Key signals to identify include the amide N-H proton (typically a singlet between δ 9.5-11.0 ppm in DMSO-d₆), pyrazole ring protons, and aromatic/aliphatic protons from the substituents.[24]

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton. The amide carbonyl carbon is a key diagnostic peak, typically appearing between δ 162-168 ppm.[2][24]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Shows characteristic vibrational frequencies, such as the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).[2]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete activation of carboxylic acid; Steric hindrance; Poor solubility of starting materials.Increase amount of coupling reagent; Switch to a more powerful coupling reagent like HATU; Use a more polar solvent like DMF.
Reaction Stalled Deactivation of coupling reagent by moisture; Insufficient base.Use anhydrous solvents and reagents; Add more base.
Multiple Byproducts Side reactions (e.g., formation of N-acylurea with EDC); Decomposition of starting materials or product.Add HOBt to suppress N-acylurea formation; Run the reaction at a lower temperature.
Difficulty in Purification Co-elution of product and starting material/byproducts.Optimize the chromatography solvent system; Consider derivatization to aid separation; Attempt recrystallization.

Conclusion

The synthesis of pyrazole carboxamides from pyrazole carboxylic acids is a fundamental and highly versatile transformation in modern drug discovery. By selecting the appropriate activation method and coupling reagent, researchers can efficiently generate diverse libraries of these important compounds. The protocols and guidelines presented here offer a solid foundation for both novice and experienced chemists to successfully synthesize and characterize novel pyrazole carboxamide derivatives for their research programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize reaction yields and troubleshoot common experimental challenges. We will delve into the underlying chemistry of the most common synthetic route—a sequence involving a Claisen condensation followed by a Knorr pyrazole synthesis—to provide actionable, field-proven insights.

Optimized High-Yield Synthesis Protocol

The most reliable and scalable approach to synthesizing this compound involves a three-step sequence starting from 3-hydroxyacetophenone. This protocol is designed to be a self-validating system with checkpoints to ensure success at each stage.

Experimental Workflow Diagram

G cluster_0 Part 1: Diketoester Formation cluster_1 Part 2: Pyrazole Ring Formation cluster_2 Part 3: Final Product Generation A 3-Hydroxyacetophenone + Diethyl Oxalate B Sodium Ethoxide Anhydrous Ethanol A->B 1. Base Preparation C Intermediate 1: Ethyl 2,4-dioxo-4-(3-hydroxyphenyl)butanoate (Sodium Enolate Salt) B->C 2. Claisen Condensation (Reflux) D Hydrazine Hydrate C->D 3. Knorr Cyclization (Acidic Workup) E Intermediate 2: Ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate D->E 4. Ring Closure (Reflux) F Sodium Hydroxide (aq) E->F 5. Saponification H Acidification (HCl) F->H 6. Hydrolysis G Final Product: This compound H->G 7. Precipitation & Isolation

Caption: Overall workflow for the three-part synthesis.

Part 1: Synthesis of Ethyl 2,4-dioxo-4-(3-hydroxyphenyl)butanoate (Intermediate 1)

This step is a base-mediated Claisen condensation. The quality of this intermediate is critical for the overall yield.

Step-by-Step Protocol:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Base Preparation: Under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol (10-15 mL per gram of sodium) to prepare a fresh solution of sodium ethoxide. Caution: This is a highly exothermic reaction.

  • Reactant Addition: To the cooled sodium ethoxide solution, add 3-hydroxyacetophenone (1.0 eq). Stir for 15 minutes. Subsequently, add diethyl oxalate (1.1 eq) dropwise over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours. The reaction mixture will typically turn into a thick, yellowish-orange slurry, indicating the formation of the sodium enolate salt of the diketoester.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in dilute acid, extracting with ethyl acetate, and spotting on a silica plate. The disappearance of the 3-hydroxyacetophenone spot indicates completion.

Part 2: Synthesis of Ethyl 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate (Intermediate 2)

This is the Knorr pyrazole synthesis, a cyclocondensation reaction that forms the heterocyclic core.

Step-by-Step Protocol:

  • Cooling: Cool the slurry from Part 1 in an ice bath.

  • Acidification & Cyclization: Slowly add a solution of hydrazine hydrate (1.2 eq) in glacial acetic acid (2.0 eq). After this, add enough water to dissolve the solids, followed by concentrated hydrochloric acid until the pH is ~2-3.

  • Reaction: Heat the mixture to reflux for 4-6 hours. A precipitate of the pyrazole ester should form upon heating or subsequent cooling.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude ester can be recrystallized from an ethanol/water mixture to achieve high purity.

Part 3: Synthesis of this compound (Final Product)

The final step is a simple saponification (ester hydrolysis) to yield the carboxylic acid.

Step-by-Step Protocol:

  • Hydrolysis: Suspend the pyrazole ester (Intermediate 2) in a 10% aqueous solution of sodium hydroxide (3-4 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir until the solid completely dissolves and the solution becomes clear (typically 2-3 hours). Monitor by TLC until the ester starting material is consumed.

  • Precipitation: Cool the reaction mixture in an ice bath and acidify slowly with concentrated hydrochloric acid to a pH of ~2. The final product will precipitate as a white or off-white solid.

  • Isolation & Drying: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50-60 °C.

Summary of Optimized Reaction Conditions
ParameterStep 1: Claisen CondensationStep 2: Knorr CyclizationStep 3: Saponification
Key Reagents 3-Hydroxyacetophenone, Diethyl OxalateHydrazine Hydrate, Acetic AcidSodium Hydroxide
Base/Acid Sodium Ethoxide (1.0 eq)HCl / Acetic Acid (pH ~2-3)NaOH (3-4 eq)
Solvent Anhydrous EthanolWater / Acetic AcidWater
Temperature Reflux (~78 °C)Reflux (~100 °C)80-90 °C
Time 3-4 hours4-6 hours2-3 hours
Expected Yield >85% (Intermediate 1)>90% (Intermediate 2)>95% (Final Product)
Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section addresses specific issues in a Q&A format.

Troubleshooting Decision Tree

G A Problem Encountered B Low Overall Yield A->B C Impure Product (Multiple TLC Spots) A->C D Oily/Non-Crystalline Product A->D E Analyze Step 1: Claisen Condensation B->E F Analyze Step 2: Knorr Cyclization B->F G Analyze Step 3: Hydrolysis/Purification B->G C->F C->G D->G H Issues: - Wet solvent/reagents? - Inactive base? - Insufficient reflux time? E->H I Issues: - Incorrect pH? - Impure Intermediate 1? - Regioisomer formation? F->I J Issues: - Incomplete hydrolysis? - Trapped solvent/salts? - Wrong crystallization solvent? G->J

Caption: A decision tree for troubleshooting common issues.

Q1: My overall yield is extremely low (<50%). Where should I start looking for the problem?

A1: A low overall yield typically points to a critical failure in one of the three main steps. The most common culprit is the initial Claisen condensation (Step 1).

  • Causality: This step establishes the crucial 1,3-dicarbonyl backbone. If this reaction is inefficient, all subsequent steps will suffer. The primary causes of failure are moisture, an insufficiently strong base, or impure starting materials. Moisture will quench the sodium ethoxide base and can hydrolyze the diethyl oxalate.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure your ethanol is truly anhydrous and that all glassware was flame- or oven-dried. Use freshly opened reagents where possible.

    • Check Your Base: Prepare sodium ethoxide fresh from clean sodium metal. Pre-made solutions can degrade upon storage. Using a weaker base like NaOH or K₂CO₃ is generally ineffective for deprotonating the acetophenone.

    • Confirm Reaction Completion: Before moving to Step 2, confirm the consumption of 3-hydroxyacetophenone via TLC. If the reaction has stalled, adding a small amount of additional sodium ethoxide and extending the reflux time may help. A "one-pot" synthesis approach, integrating condensation, Knorr reaction, and hydrolysis, can sometimes improve yields by avoiding the isolation of unstable intermediates.[1][2]

Q2: My TLC of the crude pyrazole ester (Intermediate 2) shows two very close spots. What could this be and how do I fix it?

A2: This is a classic sign of regioisomer formation, a known challenge in Knorr pyrazole synthesis when using unsymmetrical dicarbonyl compounds.[3][4][5] Although the electronic properties of the diketoester intermediate strongly favor the desired 5-aryl-3-carboxylate isomer, certain conditions can lead to the formation of the 3-aryl-5-carboxylate isomer.

  • Causality: The cyclization can, in theory, proceed via attack of either hydrazine nitrogen at either carbonyl group. The reaction's regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the pH of the medium.[4][6]

  • Troubleshooting Steps:

    • Control the pH: The regioselectivity is highly dependent on pH. Ensure your reaction medium is acidic (pH 2-3) during the cyclization. Acidic conditions promote the formation of one regioisomer over the other.[4]

    • Purification: If the isomer has already formed, careful column chromatography on silica gel (using a hexane/ethyl acetate gradient) is usually required to separate the two esters before proceeding to hydrolysis.

    • Solvent Choice: Some studies show that the choice of solvent can influence regioselectivity. While acetic acid/water is standard, using alcohols like ethanol can sometimes alter the product ratio.[3]

Q3: The final product precipitates as a sticky oil or gum instead of a crystalline solid. How can I get it to crystallize?

A3: This is almost always due to the presence of impurities that inhibit crystal lattice formation. These are typically residual salts, solvents, or unhydrolyzed starting material.

  • Causality: The phenolic and carboxylic acid groups make the final product quite polar. If the preceding hydrolysis step was incomplete, the remaining ethyl ester acts as a greasy impurity. Likewise, insufficient washing after acid precipitation can leave inorganic salts (NaCl) trapped within the product.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Before acidification, run a TLC (e.g., in 10% methanol/DCM) to confirm the complete disappearance of the starting ester spot. If it's still present, add more NaOH solution and continue heating.

    • Thorough Washing: After filtering the precipitated acid, wash the filter cake extensively with cold deionized water until the filtrate runs at a neutral pH. This removes residual HCl and NaCl.

    • Induce Crystallization: If the product is still an oil after drying, try the following:

      • Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (like hexane or diethyl ether), and scratch the inside of the flask with a glass rod.

      • Recrystallization: Dissolve the oil in a minimum amount of a hot polar solvent (like ethanol, methanol, or hot water) and allow it to cool very slowly. A solvent/anti-solvent system (e.g., dissolving in ethanol and slowly adding water until cloudy) can also be effective. General methods for purifying carboxylic acids often involve such crystallization techniques.[7]

Q4: I suspect the unprotected 3-hydroxyl group is causing side reactions. Should I use a protecting group?

A4: This is a valid concern, as phenols can be sensitive to the basic conditions of the Claisen condensation. However, for this specific synthesis, protection is usually unnecessary and adds complexity.

  • Causality: The phenoxide anion formed under basic conditions is generally not nucleophilic enough to cause significant side reactions (like O-acylation) with diethyl oxalate under these conditions. The α-carbon of the acetophenone is far more acidic and nucleophilic.

  • Recommendation: Proceed without a protecting group first. The optimized protocol is robust enough to handle the free phenol. If you observe significant charring or complex side products that you can attribute to the phenol (e.g., via mass spectrometry), consider protecting it as a methyl or benzyl ether. Remember that this will add two steps to your synthesis (protection and deprotection), which will impact your overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

A1: The Knorr synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The widely accepted mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the second carbonyl group, forming a five-membered ring intermediate (a hydroxyl-pyrazolidine). The final step is a dehydration of this intermediate to yield the aromatic pyrazole ring. The dehydration is often the rate-determining step.[5]

Q2: Why is sodium ethoxide in ethanol used for the Claisen condensation instead of NaOH?

A2: The choice of base and solvent is critical. A Claisen condensation requires a non-nucleophilic base that is strong enough to deprotonate the α-carbon of the ketone. Sodium hydroxide is unsuitable for two reasons: 1) It is a source of water, which would hydrolyze the diethyl oxalate starting material and the desired diketoester product. 2) It can promote saponification of the esters under the reaction conditions. Sodium ethoxide is used because its conjugate acid is the solvent (ethanol), preventing unwanted side reactions. The ethoxide anion is a strong enough base to generate the required enolate for the reaction to proceed.

Q3: What are the best analytical techniques to monitor this reaction sequence?

A3: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): This is the workhorse for monitoring reaction progress at each step. Use a UV lamp for visualization, as all intermediates and the final product are UV-active. A typical eluent system is ethyl acetate/hexane for the less polar intermediates and methanol/dichloromethane for the final carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the isolated intermediates and the final product. Key signals to look for are the appearance of the pyrazole C4-proton (a singlet around 6.0-7.0 ppm) and the disappearance of the ester's ethyl group signals after hydrolysis.

  • Mass Spectrometry (MS): Confirms the molecular weight of your products at each stage, helping to identify side products or incomplete reactions.

Q4: Are there any modern, alternative routes to this compound that might offer higher yields or simpler procedures?

A4: Yes, modern organic synthesis has developed several alternative strategies. One promising approach is a "one-pot" synthesis directly from arenes (like 3-methoxytoluene, which can be demethylated later) and carboxylic acids, using a catalytic system like TfOH/TFAA to first generate the ketone and then the β-diketone in situ, followed by cyclization.[8][9] Additionally, methods involving cycloaddition reactions or transition-metal-catalyzed C-N coupling are being developed for pyrazole synthesis, though they may require more specialized reagents and conditions.[10][11] For industrial scale-up, processes that avoid flammable reagents and simplify purification are continuously being sought.[12][13]

References
  • Tuno, M. C., et al. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (172). [Link]

  • Tuno, M. C., et al. (2021). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (172). [Link]

  • Tuno, M. C., et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. JoVE (Journal of Visualized Experiments). [Link]

  • Jiang, J.-A., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. Thieme Connect. [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1). [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Stein, M., et al. (2018). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Molecules, 23(11). [Link]

  • Fustero, S., et al. (2013). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Al-Warhi, T., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Fanourakis, A., et al. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). [Link]

  • Skinner, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Longdom Publishing. (n.d.). Synthesis and Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

  • MDPI. (n.d.). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. [Link]

  • Arkat USA. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • PubMed Central. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • ResearchGate. (2010). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. [Link]

  • ScienceDirect. (n.d.). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Pyrazole Carboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet significant challenge of dissolving pyrazole carboxylic acids in organic solvents. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to diagnose and solve solubility issues effectively.

Section 1: The Core Challenge: Why Are Pyrazole Carboxylic Acids Poorly Soluble?

Understanding the underlying molecular principles is the first step in troubleshooting. The poor solubility of many pyrazole carboxylic acids is not arbitrary; it is dictated by their inherent chemical structure and the powerful intermolecular forces at play.

The primary culprits are high crystal lattice energy and strong intermolecular hydrogen bonding. The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (N), while the carboxylic acid group contains a potent hydrogen bond donor (-OH) and acceptor (C=O).[1][2] These functional groups readily interact with each other, leading to the formation of highly stable, ordered crystal structures.

Often, these molecules form dimers, where two carboxylic acid groups hydrogen bond with each other, and the pyrazole rings engage in further N-H---N hydrogen bonding.[1] This creates a very stable, self-associated network that is energetically difficult for solvent molecules to penetrate and break apart. Overcoming this energy barrier is the central challenge of dissolution.

Caption: Intermolecular forces governing solubility.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters from researchers in the field.

Q1: My pyrazole carboxylic acid won't dissolve in methanol or ethanol, even though they are polar solvents. Why?

A1: This is a classic issue. While methanol and ethanol are polar and can form hydrogen bonds, their interaction energy may not be sufficient to overcome the strong, pre-existing hydrogen bonds holding your compound together in its crystal lattice.[1][3] The principle of "like dissolves like" is more nuanced here; the solute's self-association can be stronger than its potential association with the solvent. You may need a more disruptive solvent or a different strategy.

Q2: Is it safe to simply heat the mixture to force dissolution?

A2: Heating increases kinetic energy and can help break intermolecular bonds, often improving solubility.[4] However, this approach requires caution.

  • Compound Stability: First, ensure your compound is thermally stable and will not decompose at elevated temperatures. Run a small-scale test and check for color changes or the appearance of new spots on TLC.

  • Recrystallization on Cooling: Be aware that the compound will likely crash out of solution upon cooling. This is useful for recrystallization but problematic if you need it to remain in solution at room temperature for an assay or reaction.

Q3: I'm working with a new derivative. What's a good starting point for solvent screening?

A3: For a novel pyrazole carboxylic acid of unknown properties, a systematic screening is the most logical approach. Start with a small amount of your compound (~1-2 mg) and a fixed volume of solvent (~0.5 mL).

Solvent ClassExamplesRationale
Polar Protic Methanol, EthanolCan donate/accept H-bonds. Good starting point.[4]
Polar Aprotic DMSO, DMF, AcetonitrileStrong H-bond acceptors, can disrupt solute-solute interactions. Often very effective.
Ethers THF, 1,4-DioxaneModerate polarity, can sometimes solvate compounds that fail in alcohols.
Chlorinated Dichloromethane (DCM)Lower polarity; typically less effective unless the molecule has significant non-polar character.

Q4: My compound is highly polar due to multiple carboxylic acid groups. How does this affect my purification strategy?

A4: High polarity presents a unique challenge, especially for purification.[5] Standard silica gel chromatography can be difficult.

  • Recrystallization: This becomes a primary method. You may need to use highly polar solvent systems.

  • Acid-Base Extraction: If your compound is insoluble in most organic solvents but soluble in aqueous base, you can use this to your advantage. Dissolve the crude material in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your purified product.[5]

  • Reverse-Phase Chromatography: This is often the most effective chromatographic method for highly polar compounds.[5]

Section 3: A Systematic Troubleshooting Guide

When faced with a stubborn solubility problem, a systematic approach is more effective than random trial and error. Follow this workflow to diagnose and solve the issue.

G cluster_primary Primary Strategies cluster_secondary Secondary Strategies cluster_advanced Advanced Protocols start Start: Pyrazole Carboxylic Acid Fails to Dissolve assess Step 1: Initial Assessment - Is the compound pure? - What is the target concentration? start->assess primary Step 2: Primary Strategies (Simple Physical Methods) assess->primary p1 Try Stronger Solvents (DMSO, DMF) primary->p1 secondary Step 3: Secondary Strategies (Chemical & Formulation) s1 Use a Co-Solvent System (e.g., DMSO/Water, Dioxane/Methanol) secondary->s1 advanced Step 4: Advanced Protocols (When all else fails) a1 Particle Size Reduction (Micronization) advanced->a1 success Success: Compound Dissolved fail Re-evaluate: Consider resynthesis or structural modification p2 Apply Heat & Agitation (Vortex, Sonicate, Gentle Warming) p2->secondary Still Insoluble p2->success Soluble s2 Adjust pH (if applicable) Form a salt with a base s2->advanced Still Insoluble s2->success Soluble a2 Formulation Approaches (e.g., Solid Dispersion) a2->success Soluble a2->fail Still Insoluble

Caption: Systematic workflow for troubleshooting solubility.

Step-by-Step Methodologies
Step 2: Primary Strategies
  • Solvent Change: If your compound is insoluble in alcohols, switch to a stronger, polar aprotic solvent.

    • Protocol: Attempt to dissolve 1-2 mg of your compound in 0.5 mL of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are powerful hydrogen bond acceptors and are very effective at solvating polar molecules.

  • Mechanical & Thermal Energy:

    • Protocol: Add your chosen solvent and vortex the sample vigorously for 1-2 minutes. If it remains insoluble, place the vial in a sonicator bath for 5-10 minutes. As a final step, gently warm the mixture to 40-50°C with continued stirring. Always monitor for any signs of degradation.[4]

Step 3: Secondary Strategies
  • Co-Solvent Systems: A mixture of solvents can have solubilizing properties superior to any single solvent.[3][6]

    • Protocol: First, dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO). Then, slowly add this concentrated solution to a larger volume of a "poor" but miscible solvent (e.g., your aqueous buffer or ethanol) while vortexing vigorously. This technique, often used for preparing stock solutions for biological assays, keeps the compound from immediately precipitating.

  • pH Adjustment & Salt Formation: The carboxylic acid group is acidic (pKa typically 3-5). Deprotonating it to form a carboxylate salt dramatically increases aqueous polarity and solubility.[3][7]

    • Protocol: Suspend your compound in water or a water/co-solvent mixture. Add a suitable base (e.g., 1M NaOH, NaHCO₃, or an organic base like triethylamine) dropwise until the solid dissolves. This indicates the formation of the more soluble salt. This is particularly effective for improving solubility in aqueous or highly polar protic media.[7]

Section 4: Advanced Solubility Enhancement

For particularly challenging compounds, especially in a drug development context, more advanced formulation strategies may be necessary. These techniques aim to alter the solid-state properties of the compound to improve its dissolution characteristics.

TechniquePrincipleProsCons
Salt Formation Converts the neutral acidic molecule into a more polar, ionic salt.[3][7]High impact on aqueous solubility; well-established method.Requires an ionizable group; choice of counter-ion is critical and can affect stability.[7]
Particle Size Reduction Increases the surface-area-to-volume ratio, which can increase the dissolution rate according to the Noyes-Whitney equation.[3][8]Can improve dissolution rate without chemical modification.Does not change the equilibrium solubility; may not be sufficient for very insoluble compounds.
Solid Dispersion The drug is dispersed in an amorphous form within a hydrophilic carrier matrix (e.g., polymers like PVP K30).[8][9]Can significantly increase both solubility and dissolution rate; amorphous forms are more soluble than crystalline forms.[7]Can be physically unstable (risk of recrystallization); requires specialized equipment (e.g., spray dryer).
Co-crystallization Forms a new crystalline solid containing the active compound and a benign co-former, altering the crystal lattice energy.[3]Can improve solubility and other physicochemical properties.Requires extensive screening to find a suitable co-former.
Protocol: Exploratory Salt Formation for Solubility Assessment

Objective: To quickly determine if salt formation is a viable strategy for improving the solubility of your pyrazole carboxylic acid.

Materials:

  • Your pyrazole carboxylic acid compound.

  • A selection of bases (e.g., 1M NaOH, 1M KOH, triethylamine (TEA), diisopropylethylamine (DIPEA)).

  • A selection of solvents (e.g., Deionized water, Methanol, Ethanol).

  • Small glass vials (1-2 mL).

  • Magnetic stir plate and stir bars.

Procedure:

  • Dispense Compound: Weigh 5 mg of your compound into three separate vials.

  • Add Solvent: Add 0.5 mL of your chosen solvent (e.g., water) to each vial. Place them on a stir plate. You should have a suspension.

  • Add Base:

    • To Vial 1, add 1.0 equivalent of 1M NaOH dropwise.

    • To Vial 2, add 1.0 equivalent of TEA.

    • Vial 3 is your control (no base).

  • Observe: Stir all vials at room temperature for 30 minutes. Visually inspect for dissolution.

  • Analysis: If the compound dissolves in Vials 1 and/or 2 but not in Vial 3, it is a strong indication that salt formation is an effective strategy for solubilizing your compound in that solvent system. This provides a clear path forward for formulation development.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Celecoxib (C21H15F4N3O3S) in Aqueous Media.
  • Solubility of Things. (n.d.). Pyrazole.
  • Homayouni, A., et al. (2014). Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers. Iranian Journal of Basic Medical Sciences, 17(5), 322-331.
  • Ghasemian, S., et al. (2018). Enhancing Solubility and Dissolution of Celecoxib by Nanocrystals. International Pharmacy Acta, 1(1). Retrieved from [Link]

  • Rösch, N., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23). Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Huynh, T. M. D., & Le, T. M. N. (2022). Research to improve disolution of celecoxib. Cantho Journal of Medicine and Pharmacy, 47, 65-72. Retrieved from [Link]

  • Pawar, J., & Fule, R. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
  • Conde, J., et al. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 79(8), 3463-3472. Retrieved from [Link]

  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
  • ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

  • Al-Hourani, B. J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 34. Retrieved from [Link]

  • Li, H., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1847-1869.
  • Adsmond, D. A., et al. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 843–846. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid.
  • Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • LinkedIn. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • SAGE Journals. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Retrieved from [Link]

  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrazole core, a phenolic hydroxyl group, and a carboxylic acid moiety. The stability of this molecule is crucial for its synthesis, storage, formulation, and biological activity. The pyrazole ring itself is an aromatic heterocycle known for its relative stability. However, the interplay of the functional groups under various conditions, especially acidic environments, can present challenges. This guide will walk you through understanding and evaluating the stability of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving this compound in acidic conditions.

Issue 1: Unexpected Loss of Parent Compound in Acidic Solution During Analysis

Scenario: You've prepared a solution of this compound in an acidic mobile phase for HPLC analysis, and you observe a significantly lower peak area for your compound than expected, or the appearance of new, unexpected peaks.

Possible Causes and Solutions:

  • Acid-Catalyzed Esterification: If your mobile phase or solvent contains an alcohol (e.g., methanol, ethanol), the carboxylic acid group can undergo Fischer esterification in the presence of a strong acid catalyst (even a protic solvent can be sufficient at elevated temperatures).

    • Troubleshooting Steps:

      • Analyze for the Ester: Calculate the expected molecular weight of the methyl or ethyl ester and look for a corresponding mass in your LC-MS data.

      • Solvent Substitution: Replace the alcoholic solvent with a non-reactive polar aprotic solvent like acetonitrile.

      • Lower the Temperature: If an alcoholic solvent is necessary for solubility or chromatography, perform the experiment at a lower temperature to reduce the reaction rate.

  • Degradation of the Pyrazole Ring: While generally stable, extreme acidic conditions (e.g., concentrated strong acids) and high temperatures can lead to ring-opening or other rearrangements.

    • Troubleshooting Steps:

      • Moderate the pH: If possible, increase the pH of your solution to a less aggressive acidic level (e.g., pH 2-4) to see if the degradation is mitigated.

      • Forced Degradation Study: To confirm this pathway, perform a controlled forced degradation study by refluxing the compound in a strong acid (e.g., 1N HCl) and analyzing the degradation products.[1][2][3]

  • Precipitation: The protonated form of the carboxylic acid may be less soluble in your chosen solvent system, leading to precipitation and an apparent loss of compound.

    • Troubleshooting Steps:

      • Visual Inspection: Check for any visible precipitate in your sample vials.

      • Solubility Test: Determine the solubility of your compound at the specific pH and solvent composition you are using.

      • Adjust Solvent Composition: Increase the proportion of the organic solvent or add a co-solvent to improve solubility.

Issue 2: Color Change of the Solution to Pink or Brown

Scenario: Upon dissolving this compound in an acidic solution, you observe a gradual or immediate change in color.

Possible Causes and Solutions:

  • Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be accelerated by the presence of trace metal ions and oxygen, sometimes catalyzed by acidic conditions. This often leads to the formation of colored quinone-type structures.

    • Troubleshooting Steps:

      • Use Degassed Solvents: Purge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Add an Antioxidant: For storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid, if it doesn't interfere with your downstream applications.

      • Use High-Purity Solvents: Trace metal impurities in lower-grade solvents can catalyze oxidation. Ensure you are using HPLC-grade or higher purity solvents.

Part 2: Frequently Asked Questions (FAQs)

Q1: How stable is the pyrazole ring in this compound to acid hydrolysis?

A1: The pyrazole ring is an aromatic heterocycle and is generally considered stable under moderately acidic conditions.[4][5] Significant degradation of the pyrazole core would typically require harsh conditions, such as concentrated strong acids at elevated temperatures. Minimal degradation of a pyrazole derivative was observed at pH 1.14 and 40°C over 817 hours.[6]

Q2: What are the most likely degradation pathways for this molecule in an acidic aqueous solution?

A2: The most probable degradation pathways under acidic conditions involve the functional groups rather than the pyrazole core:

  • Decarboxylation: At high temperatures, the carboxylic acid group could be lost as CO2. This is more common for β-keto acids, but can occur under harsh thermal stress.

  • Esterification: If an alcohol is present, acid-catalyzed esterification of the carboxylic acid is a likely reaction.

  • Oxidation: The 3-hydroxyphenyl moiety is susceptible to oxidation, which can be enhanced in the presence of light, oxygen, and metal ions.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique.[7][8] An LC-MS (Liquid Chromatography-Mass Spectrometry) method is highly recommended to identify the mass of any degradation products, which is invaluable for elucidating degradation pathways.[3]

Q4: How should I design a forced degradation study for this compound?

A4: A forced degradation study should be conducted to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of your analytical method.[1][9][10] A typical study would involve exposing the compound to the following conditions:

  • Acid Hydrolysis: 0.1N to 1N HCl at room temperature and elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: 0.1N to 1N NaOH at room temperature and elevated temperature.

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Heating the solid compound at a temperature below its melting point.

  • Photostability: Exposing the compound to UV and visible light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Part 3: Experimental Protocols and Data

Protocol 1: General Acidic Stability Assessment using HPLC
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Acidic Solutions: Prepare a series of acidic solutions (e.g., 0.1N HCl, 0.01N HCl, and a pH 4 buffer).

  • Incubation: Add an aliquot of the stock solution to each acidic solution to a final concentration of 0.1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Neutralize the acid with an equivalent amount of base to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining parent compound and the formation of any degradation products over time.

Hypothetical Stability Data Summary

The following table summarizes hypothetical data from a forced degradation study.

ConditionTime (hours)Temperature (°C)% Parent Compound RemainingMajor Degradation Products Observed
0.1N HCl246085.2%Peak at RRT 1.2 (Potential Dimer/Oxidation)
0.01N HCl246098.5%Minimal degradation
pH 4 Buffer246099.8%No significant degradation
0.1N HCl in Methanol244075.6%Peak corresponding to methyl ester
Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a compound under acidic conditions.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) incubation Incubate Samples (e.g., 40°C, 60°C) stock->incubation acid_solutions Prepare Acidic Media (e.g., 0.1N HCl, pH 4 buffer) acid_solutions->incubation sampling Sample at Time Points (0, 2, 4, 8, 24h) incubation->sampling quench Quench Reaction (Neutralize) sampling->quench hplc HPLC-UV/MS Analysis quench->hplc data_analysis Data Interpretation (% Degradation, Identify Products) hplc->data_analysis

Caption: Workflow for Acidic Stability Testing.

Potential Degradation Pathways

Below is a diagram illustrating potential degradation pathways for this compound under acidic stress.

Degradation_Pathways cluster_products Potential Degradation Products Parent 5-(3-Hydroxyphenyl)-1H- pyrazole-3-carboxylic acid Ester Ester Derivative Parent->Ester H+, ROH (Esterification) Oxidized Oxidized Product (Quinone-like) Parent->Oxidized [O] (Oxidation) Decarboxylated Decarboxylated Product Parent->Decarboxylated Heat, H+ (Decarboxylation)

Caption: Potential Acid-Catalyzed Degradation Pathways.

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • International Journal of Current Pharmaceutical and Clinical Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability of drugs and medicines Hydrolysis. Retrieved from [Link]

Sources

preventing side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole-based scaffolds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their synthesis is not without its nuances. This document provides in-depth, field-proven insights into preventing common side reactions through a series of frequently asked questions and detailed troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during pyrazole synthesis.

Q1: My Knorr synthesis with an unsymmetrical 1,3-dicarbonyl is giving a mixture of products that are very difficult to separate. What is happening and how can I fix it?

A: You are observing the formation of regioisomers. This is the most common side reaction in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[1] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products. The outcome is a delicate balance of electronic effects (the reactivity of the carbonyls) and steric effects (physical hindrance).[2]

To favor the formation of a single isomer, you can modify the reaction conditions. A highly effective strategy is to change the solvent. Traditional solvents like ethanol often give poor selectivity.[3][4] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity of the condensation, often favoring one isomer almost exclusively.[3][4][5]

Q2: I am trying to N-alkylate my 3-substituted pyrazole and I'm getting two different products. Why is the alkyl group going to both nitrogens?

A: This is another issue of regioselectivity, arising from the fact that the N1 and N2 atoms of an unsymmetrically substituted pyrazole ring have similar electronic properties and both can act as nucleophiles.[6][7] The final product ratio is determined by a combination of steric hindrance around each nitrogen, the choice of base and solvent, and the nature of the alkylating agent itself.[6][8] Generally, alkylation occurs at the less sterically hindered nitrogen atom.[8]

To achieve selectivity, you must carefully control the reaction conditions. For N1-alkylation (alkylation at the nitrogen adjacent to the less-substituted carbon), using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a standard approach.[6][9] For N2-alkylation, specialized catalysts, such as magnesium-based Lewis acids, may be required to direct the alkylating agent to the more sterically hindered nitrogen.[10]

Q3: My reaction mixture turns a deep yellow or red color during the synthesis, and I'm having trouble getting a clean product. What are these colored impurities?

A: Colored impurities in pyrazole synthesis, especially when using hydrazine-based starting materials, are common.[1] These can arise from side reactions or the degradation of the hydrazine reagent itself. While often present in small amounts, they can be persistent and co-crystallize with the desired product.

For purification, standard column chromatography is effective. A useful quick-purification technique is to use a silica gel plug. Dissolve your crude product in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and pass it through a short column of silica gel, eluting with a non-polar solvent (like hexanes or toluene) to wash away the colored impurities before eluting your product with a more polar solvent system.

Q4: My yield is consistently low, even though TLC analysis shows full consumption of the starting material. What are the possible reasons?

A: Low yield despite complete consumption of starting materials points towards the formation of soluble side products, degradation of the product during workup, or incomplete cyclization. In the Knorr synthesis, the reaction can sometimes stall at the hydroxylpyrazoline intermediate or form di-addition products where two molecules of hydrazine have reacted with one dione.[1][2][11] Additionally, if the workup involves harsh acidic or basic conditions, the pyrazole ring itself can be susceptible to degradation, although this is less common. Ensure your workup procedure is as mild as possible. Recrystallization procedures should also be optimized, as adding an excess of the recrystallization solvent can lead to significant product loss.[12]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed solutions to specific experimental problems.

Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis

Symptoms:

  • NMR analysis of the crude or purified product shows two distinct sets of peaks corresponding to two isomeric pyrazoles.

  • Multiple spots with similar Rf values are observed on TLC.

  • The isolated product has a broad melting point.

Causality: The reaction between a substituted hydrazine (R-NHNH₂) and an unsymmetrical 1,3-dicarbonyl proceeds through the initial formation of a hydrazone at one of the two carbonyls. The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon. Subsequently, intramolecular cyclization occurs. The regioselectivity is determined by which carbonyl is attacked first.

  • Electronic Effects: An electron-withdrawing group (e.g., -CF₃) on the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.

  • Steric Effects: A bulky group on the dicarbonyl will hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.

  • Solvent Effects: Solvents capable of strong hydrogen bonding, like fluorinated alcohols, can stabilize intermediates and transition states selectively, thereby directing the reaction pathway towards a single regioisomer.[3][4]

Workflow for Troubleshooting Poor Regioselectivity

G start Start: Mixture of Regioisomers Observed solvent Change Solvent System start->solvent temp Lower Reaction Temperature solvent->temp If fluorinated solvents are not an option protocol Implement Protocol 1 solvent->protocol Use TFE or HFIP acid Modify Acid Catalyst temp->acid If selectivity is still low end End: Single Regioisomer Achieved acid->end Experiment with milder acid (e.g., Acetic Acid) protocol->end

Caption: Troubleshooting workflow for regioselectivity.

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols [4]

This protocol is a general method for improving regioselectivity in the condensation of a 1,3-dicarbonyl with a substituted hydrazine.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq.)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq.)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent.

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in TFE or HFIP (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add the substituted hydrazine (1.1 eq.) to the solution at room temperature. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by standard methods such as recrystallization or silica gel chromatography.

Data Summary: Solvent Effect on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol80:20[4]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE95:5[4]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>98:2[4]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol75:25[4]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>98:2[4]
Issue 2: Poor Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles

Symptoms:

  • Crude reaction mixture shows two products by TLC/LCMS with identical mass.

  • ¹H NMR spectrum displays two sets of signals for the pyrazole core protons and the newly introduced alkyl group.

Causality: The pyrazole anion, formed after deprotonation by a base, is an ambident nucleophile. Alkylation can occur at either N1 or N2. The regiochemical outcome is governed by the interplay between the steric environment of the two nitrogen atoms and the nature of the counter-ion from the base.

  • Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen. Therefore, a bulky substituent at C3 will direct alkylation to N1.

  • Base/Solvent System: The choice of base and solvent is critical. Strong bases like NaH in THF often favor N1-alkylation.[6][9] The sodium counter-ion coordinates to the more sterically accessible N1 nitrogen, directing the electrophile to that position. In contrast, systems like K₂CO₃ in DMSO can sometimes give mixtures, as the larger, "softer" potassium ion may coordinate differently.[13]

Mechanism of N-Alkylation Regioselectivity

G cluster_0 N1-Alkylation Pathway (Sterically Favored) cluster_1 N2-Alkylation Pathway (Sterically Disfavored) PZ_H 3-R-Pyrazole PZ_Anion Pyrazole Anion PZ_H->PZ_Anion + Base (-BH) PZ_N1 N1-Alkylated Product PZ_Anion->PZ_N1 + R'-X (Attack at N1) PZ_H2 3-R-Pyrazole PZ_Anion2 Pyrazole Anion PZ_H2->PZ_Anion2 + Base (-BH) PZ_N2 N2-Alkylated Product PZ_Anion2->PZ_N2 + R'-X (Attack at N2)

Caption: Competing pathways in N-alkylation.

Protocol 2: General Procedure for Selective N1-Alkylation [6][9]

This protocol is designed to favor alkylation at the less sterically hindered nitrogen (N1) of a 3-substituted pyrazole.

Materials:

  • 3-Substituted pyrazole (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-substituted pyrazole (1.0 eq.).

  • Add anhydrous DMF or THF to dissolve the pyrazole (concentration approx. 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq.) portion-wise. Hydrogen gas will evolve.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., et al. (2008). General Procedure for Preparation of Pyrazoles 2 and 5-Hydroxypyrazolines 3. The Journal of Organic Chemistry. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Schirok, H. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

  • Li, J., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • YouTube. (2021). Pyrazoles Syntheses, reactions and uses. [Link]

  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. R Discovery. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • NIH. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • RSC Publishing. (n.d.). Unexpected ring opening of pyrazolines with activated alkynes. [Link]

  • ResearchGate. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • Chemical Reviews. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. [Link]

  • ResearchGate. (2022). eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review. [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • PMC - NIH. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • NIH. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. (2025). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF. [Link]

Sources

Technical Support Center: Optimization of Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working on pyrazole cyclization reactions. Pyrazoles are a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals like Celecoxib and Edaravone.[1][2] However, their synthesis, most commonly via the Knorr cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine, is often plagued by challenges related to yield, purity, and regioselectivity.[1][3][4]

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during pyrazole synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes and how can I fix it?

Answer: Low or no yield is a frequent issue stemming from several core factors. Systematically investigating these possibilities is key to improving your outcome.[5]

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclocondensation can be slow.[5]

    • Catalysis: The reaction is typically acid-catalyzed.[1][4][6] Ensure you are using an appropriate catalyst. A few drops of glacial acetic acid are often sufficient for the initial hydrazone formation and subsequent cyclization.[1][5] For more stubborn substrates, stronger acids like p-TsOH or mineral acids (HCl, H₂SO₄) can be effective, but must be used judiciously to avoid side reactions.[7]

    • Temperature & Time: Many pyrazole syntheses run well at room temperature or with gentle heating (e.g., reflux in ethanol). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor progress closely by Thin Layer Chromatography (TLC) to avoid product degradation.[1]

    • Microwave Irradiation: This is a powerful technique to accelerate the reaction, often reducing times from hours to minutes and improving yields.[8][9]

  • Poor Reactant Quality:

    • Hydrazine Stability: Hydrazine and its derivatives can be sensitive to air and light. Use fresh, high-purity reagents. If degradation is suspected, purification of the hydrazine (e.g., distillation) may be necessary.

    • Dicarbonyl Tautomerization: The 1,3-dicarbonyl compound exists in equilibrium with its enol form. The reaction conditions should favor the reactive species. The choice of solvent and catalyst can influence this equilibrium.

  • Formation of a Stable Intermediate: The initial condensation forms a hydrazone intermediate.[1][10] If this intermediate is particularly stable or the subsequent cyclization step has a high activation energy, the reaction can stall.

    • Stronger Acid/Higher Temperature: Pushing the conditions with a stronger acid catalyst or higher temperature can often overcome the barrier to cyclization.[10] Acidic conditions facilitate the process by protonating the ketone oxygen, activating the carbonyl carbon for the final nitrogen attack.[10]

Q2: My reaction produces a mixture of two pyrazole products that are difficult to separate. What is happening and how can I control it?

Answer: You are observing the formation of regioisomers . This is the most common and critical challenge when using an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) with a substituted hydrazine.[3][5][11] The reaction can proceed via two different pathways, leading to two distinct pyrazole products. Controlling this selectivity is paramount as different regioisomers can have vastly different biological activities.[3]

G Dicarbonyl Unsymmetrical 1,3-Dicarbonyl PathwayA Pathway A: Attack at Carbonyl 1 Dicarbonyl->PathwayA Electronic Effects PathwayB Pathway B: Attack at Carbonyl 2 Dicarbonyl->PathwayB Steric Hindrance Hydrazine Substituted Hydrazine Hydrazine->PathwayA Hydrazine->PathwayB Isomer1 Regioisomer 1 PathwayA->Isomer1 Isomer2 Regioisomer 2 PathwayB->Isomer2

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Key Factors & Optimization Strategies:

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[3]

    • Strategy: If your dicarbonyl has a potent electron-withdrawing group (EWG) like -CF₃, the adjacent carbonyl is highly activated. The more nucleophilic nitrogen of the hydrazine will preferentially attack this site.[3] You can leverage this predictable reactivity.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block one reaction pathway, forcing the reaction down the less hindered route.[3][11]

    • Strategy: If one carbonyl group is significantly more sterically hindered (e.g., adjacent to a t-butyl group) than the other, the hydrazine will attack the more accessible carbonyl.

  • Reaction Conditions (pH, Solvent): This is often the most powerful tool for controlling regioselectivity.[11]

    • pH Control: Under acidic conditions, the nucleophilicity of the two hydrazine nitrogens can be modulated.[3] For a substituted hydrazine (R-NH-NH₂), the -NH₂ group is generally more nucleophilic. However, in strong acid, the selectivity can sometimes be reversed. Experimenting with acidic vs. neutral or basic conditions is crucial.

    • Solvent Choice: The solvent can dramatically influence the outcome. While ethanol is common, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity, often favoring one isomer almost exclusively.[12] These solvents can stabilize intermediates through hydrogen bonding, altering the reaction pathway.[12][13] Aprotic dipolar solvents (DMF, DMAc) can also provide better results than traditional protic solvents like ethanol.[14]

ParameterCondition 1Condition 2Rationale
Solvent Ethanol (Protic)HFIP (Fluorinated)HFIP can stabilize intermediates via H-bonding, dramatically shifting regioselectivity.[12]
Catalyst Acetic Acid (Weak)p-TsOH (Strong)Stronger acid can alter the protonation state and nucleophilicity of the hydrazine nitrogens.[3][10]
Temperature Room TemperatureRefluxHigher temperature can sometimes overcome the kinetic barrier to favor the thermodynamically more stable product.
Q3: I've isolated my product, but NMR analysis shows it's a pyrazoline, not the aromatic pyrazole I expected. What should I do?

Answer: This is a common occurrence, particularly when reacting a hydrazine with an α,β-unsaturated ketone. The initial cyclization correctly forms the non-aromatic pyrazoline (a 4,5-dihydro-1H-pyrazole).[5] To obtain the desired pyrazole, a subsequent oxidation step is required to introduce the second double bond and achieve aromaticity.

Solutions for Aromatization:

  • In-Situ Oxidation: Sometimes, simply heating the reaction mixture in a solvent like glacial acetic acid or DMSO with access to air (oxygen) is enough to promote the oxidative aromatization.[5]

  • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can treat it with a mild oxidizing agent. Common and effective methods include:

    • Iodine (I₂) in a suitable solvent.

    • Bromine (Br₂) in acetic acid or chloroform.[5]

    • Manganese dioxide (MnO₂).

    • Simply refluxing the isolated pyrazoline in a high-boiling solvent may also effect elimination/aromatization.

G Start Start: Low Yield or No Product CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Analyze Reaction Conditions CheckReagents->CheckConditions Reagents OK IncreaseTempTime Increase Temp and/or Time CheckConditions->IncreaseTempTime Reaction Sluggish ChangeCatalyst Change Catalyst (e.g., Acetic Acid -> p-TsOH) CheckConditions->ChangeCatalyst No Reaction UseMicrowave Consider Microwave Irradiation CheckConditions->UseMicrowave Need Acceleration Success Success: Improved Yield IncreaseTempTime->Success ChangeCatalyst->Success UseMicrowave->Success

Caption: Troubleshooting workflow for low reaction yield.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my pyrazole synthesis?

The choice of solvent is critical and can influence reaction rate, yield, and even regioselectivity.[11] There is no single "best" solvent; the optimal choice depends on the specific substrates.

  • Protic Solvents (Ethanol, Methanol, Acetic Acid): These are the most common starting points. They are inexpensive and can participate in proton transfer, facilitating the dehydration step.[15] Acetic acid can conveniently serve as both a solvent and an acid catalyst.[1][3]

  • Aprotic Solvents (Toluene, DMF, Dioxane): These are useful when reactants or products are sensitive to protic media or when higher temperatures are needed. Some studies show that aprotic dipolar solvents can lead to better yields and regioselectivity than ethanol.[14]

  • Green Solvents (Water, Deep Eutectic Solvents): Driven by sustainability, methods using water or deep eutectic solvents (DESs) are becoming increasingly popular.[7][16][17][18] These approaches are environmentally benign and can lead to excellent yields, sometimes enhanced by sonication.[18]

  • Fluorinated Alcohols (TFE, HFIP): As mentioned in the troubleshooting section, these are exceptionally powerful for controlling regioselectivity in reactions with unsymmetrical dicarbonyls.[12]

Q2: When is a catalyst necessary and which one should I use?

While some highly reactive substrates can cyclize upon heating without a catalyst, most Knorr-type pyrazole syntheses benefit from catalysis.

  • Acid Catalysts: These are the most common. They activate the carbonyl group toward nucleophilic attack by the hydrazine.[2][4][10]

    • Acetic Acid: The workhorse for many syntheses; mild and effective.[1]

    • p-Toluenesulfonic acid (p-TsOH), H₂SO₄, HCl: Used for less reactive substrates requiring stronger activation.[7][14]

    • Lewis Acids (Sc(OTf)₃, LiClO₄): Can also be effective catalysts, activating the carbonyl and promoting cyclization.[7][9]

  • Solid-Supported Catalysts: For easier workup and catalyst recycling, solid-supported acids like silica-supported sulfuric acid (H₂SO₄·SiO₂) or Amberlyst resins are excellent green alternatives.[7]

Q3: What are the most common "green" or sustainable approaches to pyrazole synthesis?

Green chemistry principles are increasingly being applied to pyrazole synthesis to reduce environmental impact.

  • Solvent-Free Reactions: Performing the reaction by grinding the neat reactants, sometimes with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can be highly efficient, reduce waste, and simplify purification.[15]

  • Aqueous Methods: Using water as the reaction solvent is a prime example of a green approach.[7] Often, surfactants like CTAB are used to facilitate the reaction in water.[7]

  • Alternative Energy Sources: Microwave irradiation and ultrasonication are energy-efficient methods that can dramatically reduce reaction times and often improve yields compared to conventional heating.[8][18]

  • Recyclable Catalysts: Employing heterogeneous or recyclable catalysts minimizes waste and cost.[16][17]

Section 3: General Experimental Protocol

This protocol provides a standard, robust starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative. Note: This is a general guide; optimization of stoichiometry, temperature, and time is required for specific substrates.

Synthesis of 3-methyl-1,5-diphenyl-1H-pyrazole

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diphenyl-1,3-propanedione (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add absolute ethanol (10 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.

  • Hydrazine Addition: Add methylhydrazine (1.1 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 20% Ethyl Acetate / 80% Hexane).

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into a beaker of ice-cold water (50 mL) and stir. The product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. If necessary, the crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

References

  • Patel, V., Dedania, H., Ghetiya, R., & Shah, A. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ACS Omega. Available at: [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. Available at: [Link]

  • Karami, B., Eskandari, K., & Farahi, M. (2018). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry. Available at: [Link]

  • Patel, V., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Research Square. Available at: [Link]

  • Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Elguero, J., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • Royal Society of Chemistry. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for the cyclization step. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 690631-98-2). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, medicinal chemists, and process development scientists. The unique trifunctional nature of this molecule—possessing a carboxylic acid, a phenolic hydroxyl group, and a pyrazole ring—presents specific challenges and opportunities for purification that we will address herein.

Understanding the Molecule: Key to Effective Purification

The structure of this compound dictates its chemical behavior. It has three distinct acidic/basic centers:

  • Carboxylic Acid (-COOH): The most acidic proton.

  • Phenolic Hydroxyl (-OH): A weakly acidic proton.

  • Pyrazole Ring: Contains both a weakly acidic N-H proton and a weakly basic nitrogen atom.

This amphoteric character is the foundation upon which we build our purification strategies. A solid understanding of the compound's properties is the first step toward achieving high purity.

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₁₀H₈N₂O₃Provides the elemental composition.
Molecular Weight 204.18 g/mol Essential for calculating molar quantities.
Melting Point 256 °C[][2]A sharp melting point close to the literature value is a good indicator of purity.
Appearance Off-white solid[2]Deviation in color (e.g., yellow, brown) suggests the presence of impurities.
pKa (Estimated) Carboxylic Acid: ~3-4Phenol: ~9-10Pyrazole N-H: ~14The significant difference in pKa between the carboxylic acid and the phenol is the key to selective separation using acid-base extraction.[3]
Solubility The hydrochloride salt form shows enhanced solubility in water.[4]The parent compound is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and aqueous base.
Troubleshooting Guide & Protocols

This section is formatted as a series of common problems encountered during purification, followed by their causes and detailed, step-by-step solutions.

Issue 1: Crude product is a dark, oily residue after synthesis workup.

Question: My initial crude product is not the expected off-white solid but a dark, sticky oil. How can I clean this up before attempting fine purification?

Answer: This is a common issue resulting from polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), or colored impurities from the starting materials or side reactions. The primary goal is to isolate the desired compound from these contaminants. The most robust first-line approach is a selective acid-base extraction.

Causality: The large pKa difference between the carboxylic acid and other functionalities allows for its selective deprotonation by a weak base like sodium bicarbonate (NaHCO₃). This converts the desired product into a water-soluble carboxylate salt, leaving non-acidic, greasy impurities behind in the organic phase.[5][6][7]

  • Dissolution: Dissolve the crude oily residue in a suitable water-immiscible organic solvent. Ethyl acetate (EtOAc) is an excellent first choice due to its moderate polarity. Use approximately 10-20 mL of EtOAc per gram of crude material.

  • Weak-Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The desired product is now in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Back-Wash (Optional but Recommended): To remove any basic impurities that may have been extracted, add a small amount of fresh EtOAc to the combined aqueous layers and shake. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2. The target compound, being insoluble in its protonated form, will precipitate out as a solid.[7][8]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the solid under vacuum. At this stage, you should have a significantly purer, solid product, ready for secondary purification like recrystallization.

AcidBaseExtraction cluster_1 Aqueous Phase Crude Crude Product (Target + Neutral Impurities) Wash + Sat. NaHCO₃ (Weak Base) Crude->Wash NeutralImp Neutral Impurities Salt Sodium Carboxylate Salt (Water Soluble) Acidify + 2M HCl (Acidify to pH 2) Salt->Acidify Solid Pure Solid Product Wash->NeutralImp Wash->Salt Acidify->Solid

Caption: Workflow for purification via weak-base extraction.

Issue 2: Recrystallization yields are very low, or the product "oils out".

Question: I have a solid product after extraction, but when I try to recrystallize it, I either get very little material back, or it separates as an oil instead of forming crystals. What should I do?

Answer: These are classic recrystallization problems. A low yield typically means too much solvent was used or the compound has significant solubility even in the cold solvent. "Oiling out" occurs when the solid precipitates from the solution at a temperature above its own melting point, often because the solution is too saturated or cools too quickly.[9]

Causality: Successful recrystallization relies on selecting a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar, hydrogen-bonding molecule like this, polar protic solvents are often a good starting point.

  • To Improve Low Yield:

    • Minimize Solvent: When dissolving the crude solid, add the hot solvent in small portions until the solid just dissolves. Using excess solvent is the most common cause of low recovery.[9]

    • Thorough Cooling: Ensure the flask is cooled slowly to room temperature, and then placed in an ice bath for at least 30 minutes to maximize precipitation.

    • Reduce Mother Liquor Volume: If the yield is still low, you can try to recover a second crop of crystals by carefully boiling off some of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.

  • To Prevent Oiling Out:

    • Add More Solvent: If an oil forms upon cooling, reheat the solution until the oil redissolves completely. Then, add a small amount (10-20% more) of the hot solvent to decrease the saturation level before allowing it to cool again.[9]

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath. This gives the molecules time to arrange into an ordered crystal lattice.[9]

    • Use a Mixed-Solvent System: This is often the best solution. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) where it is very soluble. Then, add a hot "bad" solvent (e.g., water, hexane) in which it is poorly soluble dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[9]

Suggested Recrystallization SolventsTypeRationale & Comments
Ethanol / Water Mixed ProticExcellent choice. Dissolve in hot ethanol, add hot water until persistent turbidity is observed. The high polarity and H-bonding capacity match the solute well.[9]
Methanol Single ProticMay be too good a solvent, leading to recovery issues, but can work for highly impure samples.
Isopropanol Single ProticLower polarity than methanol/ethanol, may provide better recovery.
Ethyl Acetate / Hexane Mixed Aprotic/Non-polarGood for removing more polar impurities. Dissolve in hot EtOAc, add hexane as the anti-solvent.
Issue 3: Purity is still insufficient after extraction and recrystallization (e.g., >95% but <99%).

Question: My material is clean by TLC and has a good melting point, but HPLC analysis shows a persistent impurity at 1-5%. How can I remove it?

Answer: At this stage, you are likely dealing with a structurally similar impurity, such as a regioisomer or a byproduct with very similar polarity and acidity. For this level of purification, column chromatography is the most effective technique.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10] By carefully selecting the mobile phase, you can exploit subtle differences in polarity to separate the desired compound from the impurity.

  • Stationary Phase Selection: Standard silica gel (SiO₂) is the appropriate choice for this polar compound (normal-phase chromatography).

  • Mobile Phase (Eluent) Selection:

    • The goal is to find a solvent system that gives good separation on a TLC plate, with the desired compound having an Rf value between 0.25 and 0.40.

    • Start with a mixture of a non-polar solvent and a more polar one. A good starting point is Hexane:Ethyl Acetate.

    • Given the compound's polarity, you will likely need a more polar system. Dichloromethane (DCM):Methanol is a powerful alternative.

    • Crucial Tip: Add a small amount of acetic acid (0.5-1%) to the eluent. This keeps the carboxylic acid protonated and prevents "streaking" or "tailing" on the silica gel, resulting in sharper peaks and better separation.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent you plan to use.

  • Sample Loading: Dissolve the impure compound in a minimal amount of the eluent or another strong solvent (like methanol), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column ("dry loading"). This technique generally gives better resolution than loading as a solution ("wet loading").

  • Elution: Start running the mobile phase through the column. Begin with a less polar mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity (gradient elution) to 95:5 or 90:10 DCM:MeOH. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the highly purified product.

PurificationDecisionTree start Crude Product purity_check1 Purity < 80%? (Oily, Colored) start->purity_check1 purity_check2 Purity 80-98%? (Off-color solid) purity_check1->purity_check2 No step1 Perform Acid-Base Extraction purity_check1->step1 Yes purity_check3 Purity > 98%? purity_check2->purity_check3 No step2 Perform Recrystallization purity_check2->step2 Yes step3 Perform Flash Chromatography purity_check3->step3 No (Need higher purity) end Pure Product (>99%) purity_check3->end Yes step1->purity_check2 step2->purity_check3 step3->end

Caption: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: Can I use a strong base like sodium hydroxide (NaOH) for the extraction instead of sodium bicarbonate? A1: You can, but it is less selective. NaOH is a strong enough base to deprotonate both the carboxylic acid and the less acidic phenol.[6] This would be useful if you needed to separate your product from non-acidic and very weakly acidic impurities (that are less acidic than the phenol). However, for general cleanup, NaHCO₃ is superior because it selectively extracts only the much more acidic carboxylic acid, providing a cleaner separation from a wider range of potential impurities.

Q2: My compound seems to be somewhat soluble in water even after acidification. How can I improve my recovery? A2: If you observe low recovery upon precipitation, it's likely due to some residual water solubility. After acidifying the aqueous layer, extract it multiple times with an organic solvent like ethyl acetate.[6] The desired product will move back into the organic phase, which can then be dried (e.g., with anhydrous MgSO₄ or Na₂SO₄), filtered, and concentrated to recover the product.

Q3: What are the likely impurities I should be looking for? A3: The impurities depend heavily on the synthetic route. Common syntheses for pyrazoles involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[11][12] Potential impurities could include:

  • Unreacted starting materials (e.g., the substituted 1,3-dione or hydrazine).

  • Regioisomers: If the 1,3-dicarbonyl is unsymmetrical, condensation can lead to two different pyrazole regioisomers, which can be very difficult to separate.

  • Byproducts from side reactions, such as self-condensation of the starting materials.

Q4: Is reversed-phase chromatography an option for this compound? A4: Yes, reversed-phase (e.g., with a C18 stationary phase) is a viable alternative, especially at an analytical scale (HPLC) or for preparative HPLC.[13] The mobile phase would typically be a polar mixture, such as water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated and interacts well with the non-polar stationary phase. For bulk purification, normal-phase silica gel chromatography is often more cost-effective.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654.
  • MDPI. (2014).
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Karrouchi, K., et al. (2018).
  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • MDPI. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(11), 3185.
  • Arkat USA. (2012). Synthesis of 3-(2-aminoethyl)
  • Hubei Acalpo Chemical Co., Ltd. (n.d.). Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • Jencks, W.P. & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Google Patents. (n.d.). US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form.

Sources

Technical Support Center: Navigating the Scale-Up of Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning their pyrazole synthesis from the laboratory bench to pilot or manufacturing scale. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis presents unique challenges when moving from grams to kilograms.[1][2][3]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific, practical issues encountered during scale-up. Our goal is to equip you with the expertise to anticipate problems, diagnose issues, and implement robust solutions, ensuring the integrity and safety of your process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the scale-up process.

Q1: We are observing a dramatic drop in yield for our Knorr pyrazole synthesis when moving from a 10-gram lab scale to a 1-kilogram pilot scale. What are the most likely causes?

A1: This is a classic scale-up challenge. The decrease in yield is rarely due to a single factor but rather the interplay of physical and chemical parameters that do not scale linearly.[4] The primary culprits are almost always related to mass and heat transfer.

  • Inadequate Mixing: Homogeneity is critical. In large reactors, standard stirring speeds may not be sufficient to prevent localized concentration gradients or "hot spots," which can promote the formation of side products and impurities.[5] The mixing efficiency in a large vessel is fundamentally different from a round-bottom flask.[4][5]

  • Poor Temperature Control: The condensation reaction between a 1,3-dicarbonyl compound and a hydrazine is often exothermic.[4][5] As you scale up, the surface-area-to-volume ratio of your reactor decreases dramatically, making heat dissipation far less efficient.[4][5] An uncontrolled temperature spike can lead to product degradation or the formation of undesired isomers and impurities.[6]

  • Reagent Addition Rate: On a small scale, adding a reagent all at once might be manageable. At the kilogram scale, this can cause a dangerous exotherm. The rate of hydrazine addition, in particular, must be carefully controlled to manage heat evolution. Rapid addition can lead to temperature spikes that favor side-product formation.[4][5]

  • Solvent and Solubility Issues: A solvent that works perfectly on a small scale might be suboptimal for a larger batch. Issues like premature product precipitation (trapping starting materials) or the insolubility of intermediates can become pronounced at higher concentrations.[4][5]

Q2: Our main challenge is controlling regioselectivity. We are using an unsymmetrical 1,3-dicarbonyl, and the ratio of our desired pyrazole isomer to the undesired one is much worse at scale. How can we improve this?

A2: Controlling regioselectivity is a well-documented challenge in pyrazole synthesis, especially when one of the carbonyls is sterically or electronically different from the other.[2][7] The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-diketone can lead to a mixture of two regioisomers.[8]

  • pH Control: The reaction mechanism is pH-dependent.[9] Acid catalysis can influence the rate of both the initial imine formation and the subsequent cyclization, which can in turn affect which carbonyl is preferentially attacked.[9] Experimenting with buffered conditions or the slow addition of an acid catalyst can help steer the reaction toward the desired isomer.

  • Solvent Choice: The solvent can play a significant role in dictating the regiochemical outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in certain pyrazole formations compared to standard ethanol.[8]

  • Temperature Profile: The activation energies for the formation of the two different isomers may be different. A carefully controlled temperature profile could favor the kinetic or thermodynamic product.

  • Reactant Stoichiometry: Recent studies using transient flow chemistry have revealed that the kinetics of the Knorr synthesis are more complex than previously understood, with evidence of autocatalysis.[7] It has been suggested that varying the initial reactant stoichiometry (the ratio of diketone to hydrazine) could influence the regioselectivity of the reaction.[7]

Q3: What are the most critical safety hazards we need to address when scaling up pyrazole synthesis?

A3: Safety must be the top priority. Several aspects of pyrazole synthesis carry significant risks that are magnified at scale.

  • Hazardous Reagents: Hydrazine and its derivatives are toxic and potentially explosive.[1] Handling large quantities requires specialized equipment and procedures.

  • Unstable Intermediates: Reactions involving diazotization create diazonium salts, which are notoriously unstable and can be explosive.[4] Accumulating large quantities of these intermediates in a batch reactor is extremely hazardous.[4][10]

  • Thermal Runaway: As mentioned in A1, exothermic reactions coupled with poor heat transfer can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous pressure buildup and vessel rupture. The ring-closure step can be highly exothermic.[4]

  • Product Stability: Some pyrazole derivatives, particularly those with a high nitrogen-to-carbon ratio, can be energetically unstable and potentially explosive.[4][10] It is crucial to perform a thorough safety assessment, including differential scanning calorimetry (DSC), on the final product before handling and storing large quantities.[10]

Q4: My reaction mixture is turning a dark yellow or red color, and HPLC analysis shows a host of new impurities not seen on the lab scale. What is happening?

A4: Discoloration and the appearance of new impurities are common signs that the reaction conditions are not optimized for the current scale.[11]

  • Oxidation/Decomposition: Hydrazine derivatives can be sensitive to air and temperature, leading to decomposition products that are often colored. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: Uncontrolled temperature spikes or localized high concentrations of reactants can enable side reactions with higher activation energies that were insignificant at the lab scale.[5] For example, in some diazotization-based routes, self-condensation of the aniline starting material can occur if conditions are not sufficiently acidic, leading to highly colored azo compound impurities.[4]

  • Impurity Profile of Starting Materials: The impurities present in bulk starting materials may be different or at higher levels than in the small-batch reagents used in the lab. These new impurities could be participating in the reaction. Always re-verify the purity of starting materials before a pilot run.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Managing Exothermic Reactions and Heat Transfer

Problem: The internal temperature of the reactor is spiking during hydrazine addition, despite the cooling jacket being at its maximum setting.

Causality: The rate of heat generation from the exothermic reaction is exceeding the rate of heat removal by the cooling system. This is a direct consequence of the decreased surface-area-to-volume ratio at scale.[4]

Step-by-Step Protocol:

  • Quantify the Exotherm: Before scaling up, use a reaction calorimeter (RC1) to measure the heat of reaction. This data is critical for engineering the correct cooling capacity and addition profile.

  • Optimize Reagent Addition:

    • Switch from batch addition to a controlled, semi-batch process. Add the hydrazine derivative dropwise or via a syringe pump over an extended period.[4]

    • Link the addition rate to the internal temperature. Use an automated system where the feed pump slows or stops if the internal temperature exceeds a set safety limit.

  • Improve Heat Transfer:

    • Ensure the reactor's agitator is designed for efficient heat transfer and is running at an optimal speed. The goal is to move the liquid from the center of the reactor to the cooled walls.

    • Consider a more dilute reaction mixture. While this increases solvent volume, it provides a larger thermal mass to absorb the heat of reaction, buffering temperature spikes.

  • Re-evaluate the Solvent: Choose a solvent with a higher boiling point to provide a wider operating window and reduce the risk of over-pressurization.

ParameterLab Scale (100 mL Flask)Pilot Scale (100 L Reactor)Implication and Action
Surface Area / Volume High (~0.5 cm⁻¹)Low (~0.05 cm⁻¹)Heat transfer is 10x less efficient. Action: Slow down addition rate, improve mixing, use calorimetry data.
Mixing Magnetic stir bar, rapidImpeller, potential dead zonesInefficient mixing causes local hot spots. Action: Characterize mixing, use baffles, ensure proper impeller design.
Heat Evolution Low total heat, easily dissipatedHigh total heat, difficult to removeHigh risk of thermal runaway. Action: Use reaction calorimetry, implement engineered controls (e.g., quench system).
Addition Time Seconds to minutesMinutes to hoursMust be carefully controlled to match heat removal capacity. Action: Use a feed pump with automated temperature feedback control.
Table 1: Comparison of Key Physical Parameters During Scale-Up.
Guide 2: Mitigating Risks with Hazardous Reagents & Intermediates

Problem: A planned synthesis involves an unstable diazonium intermediate, and the safety team has flagged the accumulation of this intermediate in a large batch reactor as an unacceptable risk.

Causality: Diazonium salts can decompose violently and unpredictably. Holding kilograms of this material in a single vessel creates a significant safety hazard.[4] The solution is to avoid accumulation by generating and consuming the hazardous intermediate continuously.

Workflow: Transitioning from Batch to Continuous Flow

This is an ideal scenario for implementing flow chemistry, a modern technique that offers enhanced safety and control.[1][10]

Batch Process (High Risk):

  • Cool a large reactor containing the aniline precursor in acid.

  • Slowly add sodium nitrite solution, forming a large volume of the diazonium salt solution.

  • "Stockpile" this hazardous intermediate while preparing for the next step.

  • Add the second reactant to the diazonium salt solution.

Continuous Flow Process (Low Risk):

  • Two separate streams—one containing the aniline in acid, the other containing the nitrite solution—are continuously pumped and mixed at a T-junction.

  • This mixture immediately enters a temperature-controlled flow reactor (e.g., a tube or coil). The residence time in this reactor is just long enough for diazotization to complete.

  • The output stream from the first reactor, containing the diazonium salt, is immediately mixed with a third stream containing the second reactant.

  • This new mixture enters a second flow reactor where the final reaction occurs.

  • The product emerges continuously from the system.

The key advantage is that the hazardous intermediate is only ever present in a very small volume (within the tubing of the reactor) at any given moment.[4][10]

G cluster_0 Traditional Batch Process (High Risk) cluster_1 Continuous Flow Process (Low Risk) a Step 1: Charge Reactor with Aniline + Acid b Step 2: Add NaNO2 (Forms Diazonium Salt) a->b Significant Hold Time c Step 3: Accumulation of Unstable Intermediate (KILOGRAMS) b->c Significant Hold Time d Step 4: Add Second Reactant c->d p1 Aniline Stream mixer1 Mixer 1 p1->mixer1 p2 NaNO2 Stream p2->mixer1 p3 Second Reactant Stream mixer2 Mixer 2 p3->mixer2 reactor1 Reactor 1 (Diazotization) mixer1->reactor1 Intermediate forms (MILLILITERS) reactor1->mixer2 Consumed immediately reactor2 Reactor 2 (Coupling) mixer2->reactor2 product Continuous Product Outflow reactor2->product

Caption: Workflow comparing high-risk batch vs. low-risk continuous flow.

Section 3: Experimental Protocols

Protocol 1: General Troubleshooting Workflow for Low Yield

This protocol provides a systematic approach to diagnosing the root cause of decreased yield upon scale-up.

G start Low Yield at Scale q1 Is the reaction exotherm well-controlled? start->q1 a1_yes Monitor internal temp. Check for spikes. q1->a1_yes No a1_no Proceed to Mixing Analysis q1->a1_no Yes q2 Is mixing adequate? a1_yes->q2 a1_no->q2 a2_yes Perform mixing study. (Vary RPM, check impeller) q2->a2_yes No a2_no Proceed to Stoichiometry Check q2->a2_no Yes q3 Isolate and identify byproducts via LC-MS. a2_yes->q3 a2_no->q3 a3 Byproduct structure suggests side reaction (e.g., dimerization). q3->a3 q4 Is product precipitating during reaction? a3->q4 a4_yes Consider alternative solvent or higher dilution. q4->a4_yes Yes a4_no Analyze raw material purity. q4->a4_no No end Develop Optimized Protocol a4_yes->end a4_no->end

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Hymøller, L., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737. [Link]

  • Hymøller, L., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. PubMed. [Link]

  • Guedes, A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(10), 2341. [Link]

  • Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. RSC Education. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • El-Metwaly, A. M., & El-Gazzar, M. G. (2021). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]

  • del Campo, A., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(3), 1519-1526. [Link]

  • ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. [Link]

  • Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6482. [Link]

  • Wang, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(19), 6682. [Link]

  • Basava, V., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. [Link]

  • White, C. J., & Lubell, W. D. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(48), 15844-15848. [Link]

  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 21(6), 1045-1051. [Link]

  • Saha, P., et al. (2022). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. The Journal of Organic Chemistry, 87(11), 7438-7445. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2426. [Link]

  • Reddit. (2022). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]

  • Stevens, E. (2019). synthesis of pyrazoles. YouTube. [Link]

  • Castillo, J., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]

  • Bohrium. (2018). leveraging-the-knorr-pyrazole-synthesis-for-the-facile-generation-of-thioester-surrogates-for-use-in-native-chemical-ligation. Ask this paper. [https://askthispaper.com/ leveraging-the-knorr-pyrazole-synthesis-for-the-facile-generation-of-thioester-surrogates-for-use-in-native-chemical-ligation -2018]([Link] leveraging-the-knorr-pyrazole-synthesis-for-the-facile-generation-of-thioester-surrogates-for-use-in-native-chemical-ligation -2018)

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Al-Hourani, B. J. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7248. [Link]

  • Guedes, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Castillo, J., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

Sources

troubleshooting peak broadening in HPLC of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Peak Broadening in HPLC

Welcome to the technical support center for the analysis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak broadening in their High-Performance Liquid Chromatography (HPLC) experiments. As a Senior Application Scientist, my goal is to provide you with not just a list of troubleshooting steps, but a deeper understanding of the underlying chemical and physical principles that lead to poor peak shape. By understanding the "why," you will be better equipped to solve current issues and prevent future ones.

The Challenge with Pyrazoles

Pyrazole and its derivatives are a critical class of heterocyclic compounds in pharmaceutical and agrochemical research. Their basic nature, stemming from the pyridine-like nitrogen atom in the five-membered ring, presents a specific set of challenges in reversed-phase HPLC. The primary issue is their propensity for strong secondary interactions with the stationary phase, leading to peak tailing and broadening, which can compromise resolution, sensitivity, and the accuracy of quantification.[1][2]

This guide will walk you through a logical workflow to diagnose and resolve these issues, grounded in scientific principles and field-proven experience.

Visual Troubleshooting Workflow

Before diving into the detailed explanations, let's start with a high-level overview of the troubleshooting process. The following workflow provides a systematic approach to identifying the root cause of peak broadening for your pyrazole compounds.

G cluster_0 Initial Observation cluster_1 System vs. Analyte-Specific Issue cluster_2 Instrumental Issues cluster_3 Chemical & Methodological Issues start Peak Broadening Observed for Pyrazole Compound(s) all_peaks_broad Are all peaks in the chromatogram broad? start->all_peaks_broad instrumental_issues Investigate Instrumental Issues all_peaks_broad->instrumental_issues Yes chemical_issues Investigate Chemical & Method Issues all_peaks_broad->chemical_issues No dead_volume Check for Extra-Column Dead Volume (fittings, tubing length/ID) instrumental_issues->dead_volume flow_rate Verify Flow Rate & Temperature Uniformity dead_volume->flow_rate instrumental_solution Solution: - Use shorter, narrower tubing - Ensure proper fittings - Use column oven flow_rate->instrumental_solution secondary_interactions Address Secondary Interactions (e.g., silanol effects) chemical_issues->secondary_interactions mobile_phase_ph Optimize Mobile Phase pH secondary_interactions->mobile_phase_ph Likely sample_overload Check for Sample Overload mobile_phase_ph->sample_overload column_health Assess Column Health sample_overload->column_health chemical_solution Solution: - Adjust pH away from pKa - Use end-capped column or high pH stable column - Add mobile phase modifier (e.g., buffer) - Reduce sample concentration/volume - Wash or replace column column_health->chemical_solution

Caption: A logical workflow for diagnosing and resolving HPLC peak broadening.

Frequently Asked Questions (FAQs) & In-Depth Explanations

Here, we address common questions and provide detailed explanations of the underlying science.

Q1: Why are my pyrazole peaks tailing, even when other compounds in the same run look fine?

A1: This is a classic sign of secondary interactions, a common issue with basic compounds like pyrazoles on silica-based reversed-phase columns.[1]

  • The Culprit: Silanol Groups: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (typically 3-7), some of these silanols can be deprotonated and carry a negative charge (Si-O⁻).[3]

  • The Interaction: Pyrazole compounds, being basic, can become protonated in the mobile phase, acquiring a positive charge. This positive charge on your analyte is then attracted to the negatively charged silanol groups. This is an ion-exchange interaction, a different retention mechanism from the intended reversed-phase partitioning.[2] Because this interaction has different kinetics, it causes a portion of the analyte molecules to be held more strongly, resulting in a "tail" on the peak.[4]

  • The Solution: The key is to minimize this secondary interaction. You can achieve this by:

    • Operating at a low pH: By lowering the mobile phase pH (e.g., to 2.5-3.0), you protonate the silanol groups, neutralizing their negative charge and thus minimizing the ion-exchange interaction.[5]

    • Using a modern, end-capped column: High-purity silica columns with advanced end-capping (reacting the residual silanols with a small silylating agent) have fewer free silanols, reducing the potential for these interactions.[6]

    • Operating at a high pH: An alternative approach is to use a column specifically designed for high pH (pH > 8). At high pH, the pyrazole compound will be in its neutral form, eliminating the positive charge and the attraction to the silanol groups. This often leads to excellent peak shape.[2][7]

Q2: I've tried adjusting the pH, but my peaks are still broad. What else could be the problem?

A2: If pH optimization doesn't solve the issue, consider these other factors:

  • Mobile Phase Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion and broadening. The sample doesn't properly focus on the head of the column. Try to dissolve your sample in the initial mobile phase or a weaker solvent.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, often fronting or tailing peaks.[4] To diagnose this, prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x) and inject them. If the peak shape improves significantly with dilution, you are likely overloading the column.

  • Column Degradation: Over time, columns can degrade, especially if used outside their recommended pH range. This can lead to void formation at the column inlet or loss of bonded phase, both of which will cause peak broadening for all compounds. If you suspect this, try running a standard on a new, identical column to see if the peak shape improves. Using a guard column can help extend the life of your analytical column.

  • Extra-Column Volume (Dead Volume): This refers to any volume in the flow path outside of the column itself, such as in tubing, fittings, or the detector flow cell.[8] Excessive dead volume allows the analyte band to spread out before and after the column, leading to broader peaks.[9] This is especially noticeable for early-eluting peaks. Ensure you are using tubing with the smallest appropriate internal diameter and that all fittings are properly made to minimize dead volume.[8]

Q3: How do I choose the right mobile phase pH for my pyrazole compound?

A3: The key is to work at a pH that is at least 1.5 to 2 pH units away from the pKa of your pyrazole analyte.[10] At a pH equal to the pKa, the compound will be 50% ionized and 50% neutral, leading to two co-existing forms and resulting in broad or split peaks.

  • Understanding pKa: The pKa is the pH at which the compound is 50% protonated. For a basic compound like pyrazole, at a pH below the pKa, it will be predominantly in its protonated (charged) form. At a pH above the pKa, it will be in its neutral form.

  • Finding the pKa: The pKa of the parent pyrazole is approximately 2.5. However, the pKa can vary significantly depending on the substituents on the pyrazole ring. It's important to find the pKa of your specific compound or a close analog if possible.

CompoundApproximate pKa (of conjugate acid)Reference
Pyrazole2.5[11]
3-Methylpyrazole~3.3Calculated
3,5-Dimethylpyrazole~4.1Calculated
4-Nitropyrazole~-1.0Calculated

Note: The pKa values for substituted pyrazoles are estimates and can be influenced by the solvent. It is always best to experimentally determine the optimal pH.

  • Strategy for pH selection:

    • Low pH (e.g., pH 2.5-3.0): At this pH, the pyrazole will be fully protonated, and the silanols will be mostly neutral. This is a common and effective approach. Use a buffer like phosphate or formate to maintain a stable pH.

    • High pH (e.g., pH 9-11): At this pH, the pyrazole will be neutral. This requires a column that is stable at high pH (e.g., a hybrid or polymer-based column). This approach can provide excellent peak shape and retention.[7]

Experimental Protocols

Here are detailed, step-by-step protocols for key troubleshooting experiments.

Protocol 1: Systematic Mobile Phase pH Screening

This protocol will help you determine the optimal mobile phase pH for your pyrazole compound.

  • Prepare Buffers: Prepare a series of aqueous buffers (e.g., 20 mM phosphate or formate) at different pH values, such as 2.5, 3.0, 3.5, 7.0, and 9.5 (if you have a high-pH stable column).

  • Prepare Mobile Phases: For each pH, prepare a mobile phase with a fixed percentage of organic modifier (e.g., 40% acetonitrile). Ensure the buffer is dissolved in the aqueous portion before adding the organic solvent.

  • Equilibrate the System: Start with the lowest pH mobile phase. Flush the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable.

  • Inject Sample: Inject your pyrazole standard.

  • Record Data: Record the chromatogram, paying close attention to the peak shape (tailing factor) and retention time.

  • Repeat for Each pH: Repeat steps 3-5 for each subsequent pH, ensuring proper equilibration between each change.

  • Analyze Results: Compare the chromatograms. The optimal pH will be the one that provides the best peak symmetry (tailing factor closest to 1.0) and adequate retention.

Protocol 2: Column Washing and Regeneration (for Reversed-Phase C18)

If you suspect column contamination is causing peak broadening, this general-purpose washing procedure can help restore performance. Always check your column's specific care and use manual first, as some phases are not compatible with all solvents.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination of the flow cell.

  • Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of your mobile phase composition but without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:20mM Phosphate Buffer, flush with 50:50 Acetonitrile:Water). This prevents buffer precipitation.

  • Flush with 100% Organic: Flush with 20 column volumes of 100% acetonitrile or methanol.

  • Stronger Wash (Optional, for severe contamination): If performance is not restored, you can use a stronger solvent series. A common recommendation is to flush with 20 column volumes of each of the following, in order:

    • Isopropanol

    • Tetrahydrofuran (THF) - ensure your HPLC system is compatible with THF

    • Isopropanol (to flush out the THF)

  • Re-equilibrate: Flush with your initial mobile phase (with buffer) for at least 20 column volumes, or until the baseline is stable.

  • Test Performance: Reconnect the detector and inject a standard to see if peak shape has improved.

Conclusion

Troubleshooting peak broadening in the HPLC analysis of pyrazole compounds is a systematic process that combines an understanding of the analyte's chemistry with knowledge of the chromatographic system. By recognizing the basic nature of pyrazoles and their potential for secondary interactions with the stationary phase, you can make informed decisions about mobile phase pH, column selection, and other method parameters. This guide provides a framework for diagnosing and resolving these common issues, enabling you to develop robust and reliable analytical methods. Remember that a logical, step-by-step approach is always more effective than random changes to your method.

References

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. Retrieved from [https://www.agilent.com/cs/library/applications/5990-3 EclipsePlusC8.pdf]([Link] EclipsePlusC8.pdf)

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Agilent. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Retrieved from [Link]

  • Millennial Scientific. (2025, April 3). Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. Millennial Scientific. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Retrieved from [Link]

  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Separating Drugs. Phenomenex. Retrieved from [Link]

  • Waters Corporation. (n.d.). Recent Application Notes. Wyatt Technology. Retrieved from [Link]

  • Phenomenex. (n.d.). Application Specific Sample Preparation Solutions. Phenomenex. Retrieved from [Link]

  • Phenomenex. (2020, April 14). Analysis of Bases – The Chromatography Method of the Old and New. Phenomenex Blog. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Agilent Technologies. (2024, February 20). Method Development 101: From Beginner to Expert Part 1. Agilent. Retrieved from [Link]

  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Retrieved from [Link]

  • Waters Corporation. (n.d.). Useful Application Notes and References. Waters. Retrieved from [Link]

  • Ferreira, I. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Retrieved from [Link]

Sources

Technical Support Center: Managing Tautomerism in Pyrazole-Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing pyrazole tautomerism. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the unique structural properties of pyrazoles. Annular prototropic tautomerism in unsymmetrically substituted pyrazoles can significantly influence their reactivity, leading to issues with regioselectivity and product mixtures that can complicate synthesis and biological evaluation.[1][2][3]

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific experimental issues, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during pyrazole-based reactions and provides actionable solutions.

Q1: I'm getting a mixture of N1 and N2 alkylation products with my 3-substituted pyrazole. How can I control the regioselectivity?

This is the most common challenge stemming from pyrazole tautomerism. An unsymmetrically substituted pyrazole, like 3-methyl-1H-pyrazole, exists as a rapid equilibrium of two tautomers (3-methyl and 5-methyl). Alkylation can occur on either ring nitrogen, leading to a mixture of regioisomers.[3] The ratio of these products depends on a delicate balance of steric, electronic, and reaction conditions.

Underlying Cause: Under basic conditions, deprotonation of the pyrazole N-H creates a delocalized pyrazolide anion. This anion has two nucleophilic nitrogen atoms, and subsequent alkylation is often governed by the steric hindrance imposed by the C3/C5 substituent and the electrophile. Under neutral or acidic conditions, the reaction proceeds on the neutral pyrazole, and the outcome depends on the relative stability of the two tautomers and the activation energies of the competing reaction pathways.

Strategic Solutions:

  • Kinetic vs. Thermodynamic Control: Reaction conditions can be tuned to favor either the kinetic or the thermodynamic product.[4][5]

    • Kinetic Control (Faster-forming product): Typically achieved at lower temperatures with strong, sterically hindered bases (e.g., LDA) and a reactive electrophile. This often favors alkylation at the less sterically hindered nitrogen.

    • Thermodynamic Control (More stable product): Achieved at higher temperatures with longer reaction times, allowing the initial products to equilibrate to the most stable isomer. The relative stability of the final products dictates the outcome.

  • Choice of Base and Counter-ion: The nature of the base and its corresponding cation can influence regioselectivity by coordinating to the pyrazole nitrogens. For instance, using MgBr₂ as a catalyst with an amine base has been shown to highly favor N2-alkylation of 3-substituted pyrazoles.[6]

  • Steric Hindrance:

    • On the Pyrazole: A bulky substituent at the C3 position will sterically disfavor alkylation at the adjacent N2 position, thus favoring the N1 product.

    • On the Electrophile: Using a bulkier alkylating agent can amplify the steric effects, leading to higher regioselectivity.

  • Enzymatic Alkylation: For unparalleled selectivity, engineered enzymes can perform alkylations (e.g., methylation, ethylation) with exceptional regioselectivity (>99%), often overcoming the limitations of traditional chemical methods.[7]

Q2: The NMR spectrum of my purified pyrazole derivative shows broad signals for the C3 and C5 carbons. Is my compound impure?

Not necessarily. Broad signals for the C3 and C5 positions (and their attached protons in ¹H NMR) are a classic indicator of tautomerism occurring on the NMR timescale.[1][2] The rapid exchange of the N-H proton between the N1 and N2 positions causes the distinct signals of the two tautomers to coalesce into a single, time-averaged, and often broad signal.

Troubleshooting Protocol: Variable Temperature NMR (VT-NMR)

This experiment is the definitive method to confirm and study tautomeric exchange. By lowering the temperature, you can slow the rate of proton transfer.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a sample of your pyrazole in a suitable deuterated solvent with a low freezing point (e.g., Toluene-d₈, THF-d₈, or CD₂Cl₂).

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K) to document the initial broad signals.

  • Cooling and Equilibration: Gradually decrease the probe temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Continue cooling until you observe the single broad signal decoalesce and sharpen into two distinct sets of signals, representing the individual tautomers. This is known as reaching the "slow exchange regime."[8]

  • Quantification: Once in the slow exchange regime, you can integrate the signals of the two tautomers to determine their equilibrium ratio under those conditions.[8]

Caption: Influence of solvent polarity on tautomeric equilibrium.

Q: Can I use computational chemistry to predict the major tautomer and guide my reaction design?

A: Absolutely. Quantum-chemical calculations are a powerful predictive tool. Methods like Density Functional Theory (DFT) (e.g., B3LYP) and Møller–Plesset perturbation theory (MP2) can accurately calculate the relative Gibbs free energies (ΔG) of the different tautomers. [1][9]* Key Insight: A lower calculated ΔG for a tautomer indicates greater thermodynamic stability. This information can help you predict the major component at equilibrium.

  • Application: You can model your specific pyrazole with its substituents in different solvent environments (using solvation models like PCM) to predict how the equilibrium will shift, helping you choose optimal reaction conditions before heading to the lab. Calculations show that proton transfer to a carbon atom is energetically unfavorable due to the loss of aromaticity. [1]

References
  • Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: American Chemical Society URL
  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL: [Link]

  • Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study Source: Wiley Online Library URL: [Link]

  • Title: A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles Source: Canadian Science Publishing URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL: [Link]

  • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes Source: Wiley Online Library URL: [Link]

  • Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Source: MDPI URL: [Link]

  • Title: Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles Source: Royal Society of Chemistry URL: [Link]

  • Title: The use of NMR spectroscopy to study tautomerism Source: Bohrium URL: [Link]

  • Title: Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability Source: PURKH URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Springer URL: [Link]

  • Title: Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Source: PubMed URL: [Link]

  • Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL: [Link]

Sources

avoiding degradation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Welcome to the technical support guide for this compound (CAS 690631-98-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Drawing from extensive experience with heterocyclic and phenolic compounds, this guide provides in-depth answers to common questions, troubleshooting workflows for potential issues, and validated protocols to maintain compound purity during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The molecular structure of this compound contains a phenolic hydroxyl group, which is the most susceptible site for degradation. The primary degradation pathway is oxidation . Phenols can be readily oxidized to form colored quinone-type structures, a process that is accelerated by exposure to oxygen (air), light, elevated temperatures, and trace metal impurities.[1][2][3] While the pyrazole and carboxylic acid moieties are generally stable, the hydroxyphenyl group dictates the compound's stability profile.

Q2: My solid, off-white powder has developed a pink or brownish tint. What happened, and is it still usable?

This color change is a classic indicator of phenolic oxidation. While slight discoloration may indicate only minor surface oxidation (<<1% degradation), it is a critical warning sign that storage conditions are suboptimal.

  • Causality: The formation of highly conjugated quinone-like species due to oxidation of the 3-hydroxyphenyl group is responsible for the color.[2] This process is often initiated by atmospheric oxygen and can be significantly accelerated by light and heat.[4][5]

  • Usability: The usability of the material depends entirely on the requirements of your experiment. For sensitive quantitative assays or in vivo studies, the presence of impurities is unacceptable. We strongly recommend re-analyzing the material for purity via HPLC or LC-MS before use. For less sensitive applications like synthetic route scouting, it may be acceptable, but this should be determined on a case-by-case basis. See the Troubleshooting Guide 1 for a decision workflow.

Q3: What are the ideal storage conditions for this compound?

To mitigate oxidative degradation and ensure long-term stability, strict adherence to optimal storage conditions is crucial. The goal is to control the key environmental factors that promote degradation: temperature, light, and atmosphere.

ParameterRecommended ConditionRationale & Expert Insight
Temperature -20°C Lower temperatures significantly slow the kinetics of oxidative reactions.[1][2] While storage at 2-8°C is acceptable for short periods (1-2 weeks), freezer storage at -20°C is mandatory for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing atmospheric oxygen is the most effective way to prevent oxidation.[6] After dispensing from the container, the headspace should be backfilled with a dry, inert gas before resealing.
Light Protection from Light (Amber Vial) Photons provide the activation energy for radical formation, initiating and propagating oxidative chain reactions.[4][5] Always store the compound in an amber glass vial or a clear vial wrapped in aluminum foil.
Container Tightly Sealed Glass Vial A secure seal prevents moisture ingress and exchange with the outside atmosphere. Glass is preferred over plastic to avoid potential leaching of additives.
Q4: How should I prepare and store solutions of this compound?

Solutions are often more susceptible to degradation than the solid material due to increased molecular mobility and interaction with dissolved oxygen.

  • Solvent Choice: Use high-purity, degassed solvents. For aqueous buffers, ensure the pH is suitable for your experiment, as extreme pH can affect stability.

  • Stock Solutions: Prepare fresh solutions for each experiment whenever possible. If you must store stock solutions, aliquot them into single-use volumes in amber vials, blanket the headspace with inert gas, and store at -20°C or -80°C.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can introduce more dissolved oxygen and accelerate degradation. The use of single-use aliquots is a self-validating system to prevent this.

Visualizing Degradation Pathways

The primary degradation pathways for this molecule are driven by its functional groups. Understanding these pathways is key to preventing them.

cluster_main This compound cluster_oxidation Oxidation Pathway cluster_decarboxylation Decarboxylation Pathway cluster_other Other Potential Pathways mol [Parent Compound] quinone Quinone-type Species (Colored Impurities) mol->quinone O₂, Light, Heat, Metal Ions decarboxylated 5-(3-Hydroxyphenyl)-1H-pyrazole mol->decarboxylated High Heat (> M.P.) ester Ester Impurities mol->ester Alcohol Contaminants, Acid Catalyst

Caption: Primary degradation pathways for the target compound.

Troubleshooting Guides

Guide 1: My solid compound is discolored. What should I do?

This workflow provides a systematic approach to assess and manage a discolored batch of the compound.

start Observation: Solid compound is discolored (e.g., pink, tan, brown) check_purity Step 1: Purity Analysis Perform RP-HPLC with UV detection or LC-MS analysis. start->check_purity decision Is purity >98%? (or acceptable for application) check_purity->decision use_caution Use with caution for non-critical applications. Note batch impurity in records. decision->use_caution Yes re_purify Consider re-purification (e.g., recrystallization) or discard and procure new batch. decision->re_purify No review_storage Step 2: Review Storage Protocol Check temperature, light exposure, and inert atmosphere practices. use_caution->review_storage re_purify->review_storage

Caption: Decision workflow for handling discolored compound.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage and Handling

This protocol is a self-validating system designed to minimize degradation from environmental factors.

  • Initial Receipt: Upon receiving the compound, immediately place it in a -20°C freezer. Log the date of receipt and batch number.

  • Container: Ensure the compound is in a tightly sealed, amber glass vial. If it arrives in a plastic or clear container, transfer it to an appropriate vial inside a glove box or an inert atmosphere glove bag.

  • Dispensing:

    • Allow the vial to warm to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

    • Perform all weighing and dispensing operations in an area with minimal light exposure.

    • Quickly weigh the desired amount and securely recap the primary container.

  • Inerting Headspace (Mandatory for Long-Term Storage):

    • After dispensing, gently flush the vial's headspace with a stream of dry argon or nitrogen for 10-15 seconds.

    • Immediately seal the vial tightly. Parafilm can be wrapped around the cap-vial interface for an extra barrier.

  • Return to Storage: Promptly return the sealed vial to the -20°C freezer.

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This method can be used to assess the purity of a new or stored batch of the compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in a 50:50 mixture of Acetonitrile:Water.

  • Analysis: Inject 10 µL. The appearance of new peaks, especially those eluting earlier (more polar, likely oxidized species) or later, indicates degradation. The purity can be calculated based on the peak area percentage. A stability-indicating method would require forced degradation studies to ensure separation from all potential degradants.[7][8]

References

  • Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Food Chemistry.
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts.
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
  • SAFETY DATA SHEET - 1H-Pyrazole-3-carboxylic acid. Fisher Scientific.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • DEVELOPMENT AND VALIDATION OF NOVEL STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. Zenodo.
  • Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degrad

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole and Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, pyrazoles and oxazoles have emerged as privileged structures, forming the core of numerous biologically active compounds. This guide offers an in-depth, objective comparison of the biological activities of pyrazole and oxazole derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

Introduction: Two Heterocycles of Therapeutic Significance

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, and oxazoles, five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, are fundamental building blocks in drug discovery.[1][2] Their unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[3][4] This guide will dissect and compare their performance in three key therapeutic areas: oncology, infectious diseases, and inflammation.

I. Anticancer Activity: A Tale of Two Scaffolds

Both pyrazole and oxazole derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.[5]

Pyrazole Derivatives in Oncology

Pyrazole-containing compounds have been successfully developed into targeted cancer therapies. A notable example is the FDA-approved drug Celecoxib , which, in addition to its anti-inflammatory properties, has shown promise in cancer treatment by affecting genes and pathways involved in inflammation and malignant transformation.[4] Many pyrazole derivatives exhibit potent cytotoxicity against various cancer cell lines by targeting critical cellular machinery. For instance, certain derivatives have shown remarkable inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6]

Oxazole Derivatives in Oncology

Oxazole derivatives have also carved a niche in anticancer research, with many exhibiting potent cytotoxic effects.[7][8] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization, which disrupts the cytoskeleton of cancer cells and induces apoptosis, to the targeting of other key enzymes like DNA topoisomerase.[9][10] The versatility of the oxazole ring allows for its incorporation into complex molecules that can interact with a variety of biological targets.[2]

Comparative Anticancer Efficacy

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazole and oxazole derivatives against various cancer cell lines. It is important to note that these values are sourced from different studies and direct comparisons should be made with caution.

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
Pyrazole Compound 29 (a pyrazolo[1,5-a]pyrimidine)MCF7 (Breast)17.12[6]
Compound 29HepG2 (Liver)10.05[6]
Compound 263Huh7 (Liver)1.6[3][5]
Compound 263MCF7 (Breast)3.3[3][5]
Compound 263HCT116 (Colon)1.1[3][5]
Pyrazole acetohydrazide 4MDA-MB-231 (Breast)6.36[11]
Pyrazole acetohydrazide 19A2780 (Ovarian)8.57[11]
Oxazole 1,2,4-Oxadiazole derivative 28MCF-7 (Breast)5.68 µg/mL[12]
1,2,4-Oxadiazole derivative 28HT29 (Colon)10.21 µg/mL[12]
1,3,4-Oxadiazole derivative 1SGC-7901 (Gastric)1.61 µg/mL[12]
1,3,4-Oxadiazole derivative 2SGC-7901 (Gastric)2.56 µg/mL[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole or oxazole derivatives) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with Compounds incubate1->treat_cells incubate2 Incubate (48-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate (16-20h) inoculate_plate->incubate_plate read_mic Visually Read MIC incubate_plate->read_mic end End read_mic->end

Caption: Workflow of the broth microdilution method for MIC determination.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Both pyrazole and oxazole derivatives have shown significant anti-inflammatory properties. [17][18]

Pyrazole Derivatives as Anti-inflammatory Agents

The anti-inflammatory potential of pyrazole derivatives is well-established, with Celecoxib being a prime example. [17]Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. [9]COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [17]By selectively inhibiting COX-2, pyrazole derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [4]

Oxazole Derivatives as Anti-inflammatory Agents

Oxazole derivatives also possess anti-inflammatory activities, often through the inhibition of key inflammatory enzymes. [19]Some oxazole-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, similar to pyrazoles. [20]Others may target different components of the inflammatory cascade, such as lipoxygenase (LOX) or the production of pro-inflammatory cytokines. [18]

Comparative Anti-inflammatory Efficacy

The following table summarizes the in vitro inhibitory activity (IC50) and in vivo anti-inflammatory effects of representative pyrazole and oxazole derivatives.

Compound Class Derivative Target/Model Activity Reference
Pyrazole 3-(trifluoromethyl)-5-arylpyrazoleCOX-2IC50 = 0.02 µM[7]
Pyrazole-thiazole hybridCOX-2/5-LOXIC50 = 0.03 µM/0.12 µM[7]
Pyrazoline 2gLipoxygenaseIC50 = 80 µM[21]
3,5-diarylpyrazoleCarrageenan-induced paw edema65-80% reduction in edema[7]
Oxazole Diaryl heterocyclic derivative 85COX-247.10% inhibition[20]
Naphthoxazole derivative 3aLipoxygenaseActive[18]
Oxazole derivative A1Carrageenan-induced paw edemaMaximum activity in series[19][22]
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. [23][24] Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. [25] Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least a week before the experiment.

  • Compound Administration: Administer the test compound (pyrazole or oxazole derivative) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of a carrageenan solution (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization compound_admin Administer Compound/Vehicle animal_acclimatization->compound_admin induce_edema Induce Edema (Carrageenan Injection) compound_admin->induce_edema measure_volume Measure Paw Volume (Multiple Time Points) induce_edema->measure_volume analyze_data Calculate % Inhibition of Edema measure_volume->analyze_data end End analyze_data->end

Caption: Workflow of the carrageenan-induced paw edema assay.

IV. Mechanisms of Action: A Deeper Dive

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design.

Pyrazole Derivatives: Targeting Key Enzymes

As exemplified by Celecoxib, a primary mechanism of action for many bioactive pyrazole derivatives is the inhibition of specific enzymes. [9]In the context of inflammation, this is often the selective inhibition of COX-2. [26]In cancer, pyrazole derivatives can inhibit a range of kinases, such as CDKs and EGFR, thereby disrupting cell cycle progression and signaling pathways that promote tumor growth. [6]For their antimicrobial activity, pyrazoles can target bacterial enzymes like DNA gyrase, which are essential for bacterial survival and distinct from their mammalian counterparts, providing a degree of selective toxicity. [27]

COX2_Inhibition_Pathway cluster_pathway Mechanism of COX-2 Inhibition by Pyrazole Derivatives Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: Simplified pathway of COX-2 inhibition by pyrazole derivatives.

Oxazole Derivatives: Diverse Molecular Targets

The biological activity of oxazole derivatives stems from their ability to interact with a wide array of molecular targets. In the case of the antibiotic Linezolid, the oxazole (oxazolidinone) ring is crucial for binding to the 50S ribosomal subunit of bacteria, thereby preventing the formation of the initiation complex for protein synthesis. [1][2]This is a distinct mechanism from many other protein synthesis inhibitors, which typically target the elongation step. [28]In cancer, oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. [9][10]They can also inhibit other critical enzymes, including protein kinases and DNA topoisomerases. [10]

Protein_Synthesis_Inhibition_Pathway cluster_pathway Mechanism of Protein Synthesis Inhibition by Oxazole Derivatives Ribosome Bacterial Ribosome (30S + 50S subunits) Initiation_Complex 70S Initiation Complex Ribosome->Initiation_Complex Forms Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Oxazole Oxazole Derivative (e.g., Linezolid) Oxazole->Ribosome Binds to 50S subunit Oxazole->Initiation_Complex Prevents formation

Caption: Simplified pathway of protein synthesis inhibition by oxazole derivatives.

V. Structure-Activity Relationship (SAR) Insights

The biological activity of both pyrazole and oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

  • For Pyrazoles: In anti-inflammatory derivatives, the presence of a sulfonamide or a trifluoromethyl group at certain positions is often crucial for COX-2 selectivity and potency. [7]The nature of the aryl groups at other positions can influence binding affinity and pharmacokinetic properties. [7]* For Oxazoles: The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological activity. For instance, in anticancer oxazoles, different substituents can modulate their interaction with targets like tubulin or specific kinases. [9]In antimicrobial derivatives, modifications to the side chains can affect their spectrum of activity and ability to overcome resistance mechanisms.

Conclusion: A Comparative Overview

FeaturePyrazole DerivativesOxazole Derivatives
Core Structure Five-membered ring with two adjacent nitrogen atoms.Five-membered ring with one nitrogen and one oxygen atom.
Prominent Drugs Celecoxib (anti-inflammatory)Linezolid (antibiotic)
Anticancer MOA Primarily enzyme inhibition (e.g., COX-2, CDKs, EGFR).Diverse, including tubulin polymerization inhibition, DNA topoisomerase inhibition, and protein kinase inhibition.
Antimicrobial MOA Often involves inhibition of essential bacterial enzymes like DNA gyrase.Inhibition of bacterial protein synthesis at the initiation step (e.g., Linezolid).
Anti-inflammatory MOA Predominantly selective COX-2 inhibition.COX inhibition, LOX inhibition, and modulation of pro-inflammatory cytokines.
Key Strengths Well-established as selective COX-2 inhibitors with a favorable side-effect profile. Proven efficacy in targeted cancer therapy.Unique mechanism of action in protein synthesis inhibition, leading to a low potential for cross-resistance. Broad applicability in anticancer research due to diverse MOAs.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (n.d.). Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved from [Link]

  • Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002). American Family Physician, 65(4), 641-642. Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). Retrieved from [Link]

  • What is the mechanism of Linezolid? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Linezolid - Wikipedia. (n.d.). Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2022). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2022). Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2022). Retrieved from [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013). Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013). Retrieved from [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues - MDPI. (2022). Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (2023). Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (2020). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved from [Link]

  • 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema - Bio-protocol. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (2023). Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019). Retrieved from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (n.d.). Retrieved from [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2022). Retrieved from [Link]

  • Review of Antimicrobial Activity of Oxazole - IJPPR. (2022). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (2022). Retrieved from [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (2022). Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - NIH. (2023). Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (2021). Retrieved from [Link]

  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate. (2022). Retrieved from [Link]

  • Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus - Auctores | Journals. (n.d.). Retrieved from [Link]

  • 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews. (2023). Retrieved from [Link]

Sources

Validating 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic Acid as a Selective Carbonic Anhydrase IX and XII Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Carbonic Anhydrase IX and XII with 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic Acid

In the landscape of modern drug discovery, the selective inhibition of specific enzyme isoforms presents a formidable challenge and a significant opportunity. Carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, are crucial for various physiological processes, including pH regulation and CO2 homeostasis. While ubiquitously expressed, certain CA isoforms are predominantly associated with pathological conditions. Notably, carbonic anhydrase IX (CA IX) and XII (CA XII) are transmembrane enzymes that are overexpressed in a variety of solid tumors, playing a pivotal role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Their limited expression in healthy tissues makes them attractive targets for the development of selective anticancer therapies.

The pyrazole carboxylic acid scaffold has emerged as a promising pharmacophore for enzyme inhibition. Recent studies have highlighted the potential of 5-Aryl-1H-pyrazole-3-carboxylic acids as a class of selective inhibitors for the tumor-associated CA IX and XII isoforms.[1][2] These compounds exhibit a distinct advantage over the classical sulfonamide-based inhibitors by offering a different mechanism of action and potential for improved isoform selectivity.

This guide focuses on the validation of a specific analog, This compound , as a selective inhibitor of human carbonic anhydrase IX and XII. While direct experimental data for this particular compound is not yet extensively published, its structural similarity to known active 5-Aryl-1H-pyrazole-3-carboxylic acids provides a strong scientific rationale for its investigation. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals to:

  • Understand the scientific basis for targeting CA IX and XII with this compound.

  • Objectively compare its potential inhibitory profile with established carbonic anhydrase inhibitors.

  • Provide detailed, field-proven experimental protocols for its validation.

The following sections will delve into a comparative analysis with well-established CA inhibitors, followed by detailed experimental workflows to empower researchers to independently validate the inhibitory potential of this compound.

Comparative Analysis: Benchmarking Against Established Carbonic Anhydrase Inhibitors

To effectively evaluate the potential of this compound, it is essential to compare its anticipated inhibitory profile against clinically relevant and widely studied carbonic anhydrase inhibitors. The primary competitors in this space are the sulfonamide-based inhibitors, which have a long history of clinical use for various indications, including glaucoma and as diuretics.

Inhibitor ClassCompound NameTarget IsoformsInhibition Constant (Ki) / IC50Mechanism of Action
Pyrazole Carboxylic Acid (Proposed) This compound Primarily CA IX and XII (Hypothesized)To be determinedZinc binding via carboxylate group
Sulfonamides (Established) AcetazolamideBroad-spectrum (CA I, II, IV, IX, XII)CA II: ~12 nM (Ki)[3]Zinc binding via sulfonamide group
DorzolamidePrimarily CA II and IVCA II: Potent inhibitorZinc binding via sulfonamide group
BrinzolamidePrimarily CA IICA II: 3.2 nM (IC50)Zinc binding via sulfonamide group

Causality Behind Experimental Choices: The selection of Acetazolamide, Dorzolamide, and Brinzolamide as comparators is deliberate. Acetazolamide represents a first-generation, non-selective CA inhibitor, providing a baseline for broad-spectrum activity. Dorzolamide and Brinzolamide are second-generation, topically active inhibitors primarily targeting CA II for glaucoma treatment, showcasing isoform-selective inhibition within the sulfonamide class. By comparing the inhibitory profile of this compound against these standards, researchers can ascertain not only its potency but, more importantly, its selectivity for the cancer-related isoforms CA IX and XII over the ubiquitous cytosolic isoform CA II. A high selectivity index (Ki for CA II / Ki for CA IX or XII) is a critical determinant of a promising therapeutic candidate, as it minimizes off-target effects.

Experimental Validation: Protocols and Methodologies

The cornerstone for validating a novel enzyme inhibitor is a robust and reproducible bioassay. For carbonic anhydrases, the stopped-flow CO2 hydrase assay is the gold standard for determining inhibitory potency and kinetics.

Signaling Pathway: The Role of CA IX and XII in Tumor pH Regulation

CA_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CO2 CO2 CAIX_XII CA IX / CA XII CO2->CAIX_XII H2O H2O H2O->CAIX_XII H+ H+ HCO3- HCO3- CAIX_XII->H+ catalyzes CAIX_XII->HCO3- catalyzes Metabolism Tumor Cell Metabolism CO2_in CO2 Metabolism->CO2_in produces CO2_in->CO2 diffuses out

Caption: Role of CA IX/XII in the tumor microenvironment.

Experimental Workflow: Validation of a Novel CA Inhibitor

validation_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis & Comparison Compound Synthesize/Acquire This compound Stopped_Flow Stopped-Flow CO2 Hydrase Assay Compound->Stopped_Flow Enzymes Purify Recombinant hCA I, II, IX, and XII Enzymes->Stopped_Flow Reagents Prepare Assay Buffers and Substrate Solution Reagents->Stopped_Flow IC50 Determine IC50 values Stopped_Flow->IC50 Ki Calculate Ki values (Cheng-Prusoff Equation) IC50->Ki Selectivity Calculate Selectivity Indices (Ki CA II / Ki CA IX/XII) Ki->Selectivity Comparison Compare with Established Inhibitors (e.g., Acetazolamide) Selectivity->Comparison

Caption: Workflow for validating a novel carbonic anhydrase inhibitor.

Detailed Protocol: Stopped-Flow CO2 Hydrase Assay

This protocol is adapted from established methodologies for determining carbonic anhydrase inhibition.[1][4][5][6]

1. Reagent and Enzyme Preparation:

  • Assay Buffer: 20 mM HEPES or TRIS buffer, pH 7.4, containing 20 mM NaClO4 (to maintain constant ionic strength).

  • Indicator Solution: 0.2 mM Phenol Red in the assay buffer. The pH of this solution should be precisely adjusted to 7.4.

  • Enzyme Solutions: Prepare stock solutions of recombinant human CA I, II, IX, and XII in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch, but a starting point is typically in the low nanomolar range.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects. Prepare similar solutions for the reference inhibitors (e.g., Acetazolamide).

  • Substrate Solution: CO2-saturated deionized water. This is prepared by bubbling CO2 gas through chilled deionized water for at least 30 minutes prior to the experiment.[4] The saturated water should be kept on ice to maintain the CO2 concentration.

2. Stopped-Flow Instrumentation and Setup:

  • Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.

  • Set the observation wavelength to the absorbance maximum of the pH indicator (e.g., 557 nm for Phenol Red).[7]

  • Equilibrate the instrument's syringes and observation cell to the desired temperature, typically 25°C.

3. Experimental Procedure:

  • Syringe Loading:

    • Syringe A: Load with the enzyme and inhibitor solution (or just enzyme for control measurements) in the indicator solution.

    • Syringe B: Load with the CO2-saturated water.

  • Mixing and Data Acquisition:

    • Rapidly mix the contents of Syringe A and Syringe B in a 1:1 ratio.

    • Initiate data acquisition immediately upon stopping the flow.

    • Record the change in absorbance over time (typically for 10-100 seconds). The hydration of CO2 to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.

  • Data Collection:

    • Perform control runs with no inhibitor to determine the uninhibited enzyme activity.

    • Perform runs with varying concentrations of the inhibitor to measure the inhibited enzyme activity.

    • Perform a blank run with no enzyme to measure the non-catalyzed reaction rate.

4. Data Analysis:

  • Calculate Initial Rates: Determine the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for the uninhibited and inhibited reactions.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Initial Rate with Inhibitor / Initial Rate without Inhibitor)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Determine Ki: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

    • Ki = IC50 / (1 + [S] / Km)

    • Where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for the enzyme. The Km for CO2 for each CA isoform should be determined separately under the same experimental conditions.

Conclusion and Future Directions

The structural analogy of this compound to known selective inhibitors of carbonic anhydrase IX and XII provides a compelling rationale for its experimental validation. This guide has outlined the scientific context, provided a framework for comparative analysis against established inhibitors, and detailed the necessary experimental protocols to rigorously assess its inhibitory potential.

The successful validation of this compound as a potent and selective inhibitor of CA IX and XII would represent a significant advancement in the development of novel, non-sulfonamide-based anticancer therapeutics. Future studies should focus on elucidating its precise binding mode through co-crystallization with the target enzymes and evaluating its efficacy in cell-based assays and in vivo tumor models. The methodologies described herein provide a solid foundation for these next critical steps in the drug discovery and development pipeline.

References

  • D'Avino, D., G., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4649-4659. [Link]

  • Lee, S. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(11), 6035. [Link]

  • Borras, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 196. [Link]

  • Supuran, C. T. (2016). How many carbonic anhydrase inhibition mechanisms exist? Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 1-8. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.
  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: from biology to therapy. Subcellular Biochemistry, 75, 125-154.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: 1,3,4-thiadiazole-2-sulfonamide derivatives as inhibitors of the human cytosolic isozymes I and II and transmembrane isozyme IV. Journal of Medicinal Chemistry, 43(20), 3677-3687.
  • Maresca, A., Temperini, C., Vu, H., et al. (2010). Non-zinc mediated inhibition of carbonic anhydrases: coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 132(35), 12353-12360.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., et al. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238-15243.
  • Innocenti, A., Vullo, D., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors. Inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(15), 3533-3537.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrases as targets for drug design: 1997-2006. Bioorganic & Medicinal Chemistry, 15(13), 4336-4350.
  • Pastorek, J., Pastorekova, S., Callebaut, I., et al. (1994). Cloning and characterization of MN, a human tumor-associated protein with a domain homologous to carbonic anhydrase and a putative helix-loop-helix DNA binding segment. Oncogene, 9(10), 2877-2888.
  • Wykoff, C. C., Beasley, N. J., Watson, P. H., et al. (2000). Hypoxia-inducible expression of tumor-associated carbonic anhydrases. Cancer Research, 60(24), 7075-7083.
  • Svastova, E., Hulikova, A., Rafajova, M., et al. (2004). Hypoxia activates the capacity of tumor-associated carbonic anhydrase IX to acidify extracellular pH. FEBS Letters, 577(3), 439-445.
  • Said, H. M. (2011). Intestinal absorption of water-soluble vitamins in health and disease. Biochemical Journal, 437(3), 357-372.
  • Gieling, R. G., Babur, M., Mamnani, L., et al. (2012). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 20(24), 7121-7128.

Sources

A Comparative Benchmarking of Substituted Pyrazole Carboxylic Acid Derivatives: Synthesis, Structure-Activity Relationships, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of substituted pyrazole carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3] We delve into a comparative study of their synthesis, structure-activity relationships (SAR), and performance in various biological assays. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform the design and selection of potent therapeutic agents.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole derivatives represent a privileged class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The incorporation of a carboxylic acid moiety, along with other substituents, gives rise to a diverse array of molecules with significant therapeutic potential.[1] These derivatives have been extensively investigated and have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] A prominent example of a successful drug based on this scaffold is Celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis.[4][5] This guide will explore how variations in substitution patterns on the pyrazole ring influence the biological activity of these compounds, providing a framework for rational drug design.

Comparative Synthesis Strategies: Efficiency and Yield

The synthesis of substituted pyrazole carboxylic acid derivatives can be achieved through various routes, with the choice of method often impacting reaction time, yield, and overall efficiency. The classical approach often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] However, modern techniques like Microwave-Assisted Organic Synthesis (MAOS) have demonstrated significant advantages over conventional heating methods.

A comparative study on the synthesis of phenyl-1H-pyrazoles and their subsequent oxidation to phenyl-1H-pyrazole-4-carboxylic acids highlighted the benefits of MAOS.[8][9]

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [8][9]

ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Reaction Time 2 hours5 minutes
Temperature 75°C60°C
Power N/A50W
Yield 73 - 90%91 - 98%

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxidation to Carboxylic Acids [8][9]

ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Reaction Time 1 hour2 minutes
Temperature 80°C80°C
Power N/A150W
Yield 48 - 85%62 - 92%

These data clearly indicate that MAOS significantly reduces reaction times and improves yields, making it an attractive and efficient method for the synthesis of pyrazole carboxylic acid derivatives.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles[8][9]
  • To a suitable reaction vessel, add the appropriate β-diketone (1 mmol) and phenylhydrazine hydrochloride (1.1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 60°C and 50W for 5 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the desired phenyl-1H-pyrazole.

Structure-Activity Relationship (SAR) and Comparative Biological Evaluation

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding these structure-activity relationships is crucial for designing compounds with enhanced potency and selectivity.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. Celecoxib, for instance, is a selective COX-2 inhibitor.[4][5] The key structural features contributing to its activity include the 4-sulfamoylphenyl group at the N1 position, the trifluoromethyl group at C3, and the p-tolyl group at C5.[4]

A study on pyrazolone derivatives with imidazole, benzimidazole, and benztriazole moieties revealed that specific substitutions significantly influence their anti-inflammatory potential, with one compound showing 75% inhibition of inflammation in an in-vitro assay, using celecoxib as a reference.[10]

Cannabinoid Receptor Antagonism

Substituted pyrazole carboxamides have been extensively studied as cannabinoid receptor (CB1) antagonists. Structure-activity relationship studies have identified key structural requirements for potent and selective CB1 antagonistic activity:[11][12][13]

  • A para-substituted phenyl ring at the 5-position.[11][12]

  • A carboxamido group at the 3-position.[11][12]

  • A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[11][12]

Table 3: Comparative Binding Affinity of Substituted Pyrazole Derivatives as CB1 Receptor Antagonists [13]

CompoundSubstitution at 5-positionKi (nM) for CB1Selectivity (CB1 vs. CB2)
7 Phenyl--
8 p-Chlorophenyl--
10 p-Bromophenyl--
12 p-Iodophenyl7.5306-fold
9 o-Chlorophenyl-Lower than para-substituted
11 o-Bromophenyl-Lower than para-substituted
13 o-Iodophenyl-Lower than para-substituted

The data indicates that para-substituted analogues generally exhibit higher affinities and selectivities for the CB1 receptor compared to their ortho-substituted counterparts and the unsubstituted analogue.[13] The p-iodophenyl analogue (12) was found to have the highest affinity for CB1.[13]

Anticancer Activity

Several pyrazole derivatives have demonstrated significant anticancer activity. For instance, certain synthesized pyrazole compounds showed promising results against human glioblastoma (GBM) cells.[1] Molecular docking studies confirmed strong binding interactions with the GBM receptor, suggesting their potential as anticancer agents.[1]

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Comparative Synthesis Workflow 1,3-Diketone 1,3-Diketone Conventional_Heating Conventional Heating (2 hours, 75°C) 1,3-Diketone->Conventional_Heating MAOS Microwave Synthesis (5 min, 60°C) 1,3-Diketone->MAOS Hydrazine Hydrazine Hydrazine->Conventional_Heating Hydrazine->MAOS Substituted_Pyrazole Substituted Pyrazole Conventional_Heating->Substituted_Pyrazole 73-90% Yield MAOS->Substituted_Pyrazole 91-98% Yield

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis of pyrazoles.

SAR_CB1 Pyrazole_Core N1 C5 C3 Pyrazole Core Activity High CB1 Receptor Antagonistic Activity Pyrazole_Core->Activity Substituent_N1 2,4-Dichlorophenyl Substituent_N1->Pyrazole_Core:N1 Substituent_C5 p-Substituted Phenyl (e.g., p-Iodophenyl) Substituent_C5->Pyrazole_Core:C5 Substituent_C3 Carboxamido Group Substituent_C3->Pyrazole_Core:C3

Caption: Key structural features for potent CB1 receptor antagonism.

Conclusion and Future Directions

Substituted pyrazole carboxylic acid derivatives continue to be a rich source of biologically active compounds. This comparative guide has highlighted the superior efficiency of microwave-assisted synthesis and underscored the critical role of substitution patterns in determining biological activity. The structure-activity relationships discussed provide a rational basis for the design of novel derivatives with improved potency and selectivity for various therapeutic targets. Future research should focus on exploring novel substitution patterns, expanding the scope of biological targets, and utilizing computational tools for more predictive drug design.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH.
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet.
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchG
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Celecoxib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
  • Celecoxib Carboxylic Acid | CAS 170571-01-4 | SCBT - Santa Cruz Biotechnology.
  • Celecoxib Carboxylic Acid (CAS Number: 170571-01-4) - Cayman Chemical.
  • Celecoxib Carboxylic Acid (Celebrex Carboxylic Acid, 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • New pyrazole derivatives of potential biological activity - ResearchG
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - ResearchG
  • Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

Sources

The Pivotal Role of the Hydroxyphenyl Group in Pyrazole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a privileged structure in modern pharmacology. Its synthetic tractability and versatile bioisosteric properties have led to its incorporation into a multitude of clinically relevant agents.[1] Among the various classes of pyrazole derivatives, those bearing a 5-(hydroxyphenyl) moiety have garnered significant attention for their potent and often selective interactions with key biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-(hydroxyphenyl) pyrazoles, with a particular focus on their roles as Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors. By delving into the causal relationships between molecular architecture and biological function, supported by experimental data, this document aims to empower researchers in the rational design of next-generation therapeutics.

The Hydroxyphenyl Motif: A Gateway to Diverse Biological Activities

The presence and positioning of a hydroxyl group on the phenyl ring appended to the pyrazole core are critical determinants of biological activity. This phenolic hydroxyl group can act as a key hydrogen bond donor and/or acceptor, mimicking the natural ligands of various receptors and enzymes. This has been most notably exploited in the development of 5-(hydroxyphenyl) pyrazoles as SERMs and kinase inhibitors.

5-(Hydroxyphenyl) Pyrazoles as Selective Estrogen Receptor Modulators (SERMs)

The estrogen receptor (ER) exists as two main subtypes, ERα and ERβ, which mediate the physiological effects of estrogen. Dysregulation of ER signaling is a hallmark of hormone-dependent cancers, such as breast cancer. SERMs are a class of compounds that exhibit tissue-selective ER agonist or antagonist activity, offering a more refined therapeutic approach than traditional hormone replacement therapy.[2]

The pioneering work on tetrasubstituted pyrazoles as high-affinity ER ligands has provided a foundational understanding of their SAR.[3] A crucial finding is that the orientation of the hydroxyphenyl groups on the pyrazole core dictates the binding affinity and subtype selectivity.

  • Position of the Hydroxyl Group: A para-hydroxyl group on the N(1)-phenyl ring of the pyrazole is a key feature for enhanced binding affinity and selectivity for ERα.[2] This is exemplified by the propylpyrazole triol (PPT), a potent and selective ERα agonist.[3] Molecular modeling studies suggest that the C(3)-phenol of these pyrazole triols occupies the A-ring binding pocket of the ER, similar to estradiol.[3]

  • Substituents on the Pyrazole Core: The nature of the substituent at the C(4) position of the pyrazole ring significantly influences binding affinity. A propyl group at this position has been identified as optimal for high-affinity ERα binding.[3]

  • Conversion to Antagonists: The introduction of a basic side chain, a common feature in many antiestrogens, can convert a pyrazole ER agonist into an antagonist.[4] For instance, attaching an N-piperidinyl-ethoxy side chain to the C(5) phenyl group resulted in a compound with high affinity for ERα (20-fold higher than for ERβ) and antagonist activity on both receptor subtypes.[4] This highlights the profound impact of strategic functionalization on the pharmacological profile.

Table 1: Comparative ERα Binding Affinity of 5-(Hydroxyphenyl) Pyrazole Analogs

CompoundKey Structural FeaturesRelative Binding Affinity (RBA) for ERα (%)Reference
EstradiolEndogenous Ligand100[3]
Propylpyrazole triol (PPT)C(4)-propyl, p-hydroxyl on N(1)-phenyl~50[3]
C(5) piperidinyl-ethoxy substituted pyrazoleBasic side chain on C(5) phenylHigh (specific value not provided)[4]

Experimental Workflow for Determining Estrogen Receptor Binding Affinity

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep_cytosol Prepare Rat Uterine Cytosol (Source of ERα) incubation Incubate Cytosol, [3H]-Estradiol, and Test Compound prep_cytosol->incubation prep_radioligand Prepare [3H]-Estradiol Solution (Radioligand) prep_radioligand->incubation prep_competitor Prepare Test Compound Solutions (5-(hydroxyphenyl) pyrazoles) prep_competitor->incubation separation Separate Bound and Free Ligand (e.g., Hydroxylapatite) incubation->separation scintillation Quantify Bound Radioactivity (Liquid Scintillation Counting) separation->scintillation curve_fitting Generate Competition Curve scintillation->curve_fitting ic50 Determine IC50 Value curve_fitting->ic50 rba Calculate Relative Binding Affinity (RBA) ic50->rba

Caption: Workflow for ER competitive binding assay.

5-(Hydroxyphenyl) Pyrazoles as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a common driver of cancer. The pyrazole scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.[1]

The development of 5-phenyl-1H-pyrazole derivatives as inhibitors of the BRAF(V600E) mutant kinase, a key driver in melanoma, provides valuable SAR insights.[5][6]

  • Niacinamide Moiety: The incorporation of a niacinamide moiety was found to be a key structural feature for potent BRAF(V600E) inhibition.[5] This highlights the importance of exploring diverse functionalities appended to the core pyrazole structure.

  • Substitutions on the 5-Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly impact inhibitory activity. For instance, in a series of 5-phenyl-1H-pyrazol derivatives, a compound with a 4-bromo-2-hydroxybenzyl group at the N1 position of a urea linker displayed the most potent BRAF(V600E) inhibitory activity, with an IC50 of 0.19 μM.[6]

  • Molecular Docking Insights: Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the kinase active site.[5][6] These studies reveal key hydrogen bonding and hydrophobic interactions that contribute to the observed inhibitory potency and provide a rational basis for further optimization.

Table 2: Comparative BRAF(V600E) Inhibitory Activity of 5-Phenyl-1H-pyrazole Derivatives

CompoundKey Structural FeaturesBRAF(V600E) IC50 (μM)Reference
VemurafenibPositive ControlComparable to active compounds[5][6]
Compound 5hNiacinamide moiety0.33[5]
Compound 5c1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea0.19[6]

Signaling Pathway of BRAF(V600E) Inhibition

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF BRAF(V600E) (Constitutively Active) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 5-(hydroxyphenyl) pyrazole Inhibitor Inhibitor->BRAF Inhibits

Caption: Inhibition of the MAPK/ERK pathway.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds to the estrogen receptor using a competitive binding assay with radiolabeled estradiol.[7]

Materials:

  • Rat uterine cytosol (source of ER) or recombinant human ERα

  • [2,3,6,7,16,17-³H(N)]-estradiol ([³H]-E₂)

  • Test compounds (5-(hydroxyphenyl) pyrazoles)

  • Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Wash buffer

  • Scintillation cocktail

  • 96-well plates

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and unlabeled estradiol (for standard curve) in the assay buffer.

    • Prepare a working solution of [³H]-E₂ in the assay buffer at a final concentration of approximately 0.5-1.0 nM.

    • Prepare the rat uterine cytosol or recombinant ERα at a concentration that provides 50-100 µg of protein per assay tube.

  • Binding Reaction:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • A fixed amount of ER-containing cytosol

      • Increasing concentrations of the test compound or unlabeled estradiol

      • A fixed concentration of [³H]-E₂

    • For determining non-specific binding, add a 100-fold excess of unlabeled estradiol.

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each well to adsorb the receptor-ligand complexes.

    • Incubate on ice for 15-20 minutes with intermittent vortexing.

    • Centrifuge the plate and discard the supernatant containing the unbound ligand.

    • Wash the HAP pellet multiple times with cold wash buffer to remove any remaining unbound [³H]-E₂.

  • Quantification:

    • Add scintillation cocktail to each well containing the HAP pellet.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the percentage of specific binding of [³H]-E₂ as a function of the log concentration of the competitor (test compound or unlabeled estradiol).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂) by non-linear regression analysis.

    • Calculate the Relative Binding Affinity (RBA) of the test compound compared to estradiol.

BRAF(V600E) Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 5-(hydroxyphenyl) pyrazole derivatives against the BRAF(V600E) kinase using a luminescence-based assay.[3]

Materials:

  • Recombinant human BRAF(V600E) enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • BRAF substrate (e.g., recombinant MEK1)

  • Test compounds (5-(hydroxyphenyl) pyrazoles)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Prepare a solution of BRAF(V600E) enzyme in kinase buffer.

    • Prepare a solution of the BRAF substrate (MEK1) and ATP in kinase buffer.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the following to each well in triplicate:

      • Test compound solution

      • BRAF(V600E) enzyme solution

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add an equal volume of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP consumed, and thus directly proportional to the kinase activity.

    • Plot the percentage of kinase inhibition as a function of the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This protocol details the use of the MTT assay to evaluate the anti-proliferative effects of 5-(hydroxyphenyl) pyrazole compounds on cancer cell lines.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for ER-positive breast cancer, A375 for BRAF(V600E) melanoma)

  • Complete cell culture medium

  • Test compounds (5-(hydroxyphenyl) pyrazoles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration that inhibits cell proliferation by 50%) using non-linear regression analysis.

Conclusion

The 5-(hydroxyphenyl) pyrazole scaffold is a remarkably versatile platform for the design of potent and selective modulators of critical biological targets. The strategic placement of hydroxyl groups and other substituents on the phenyl and pyrazole rings allows for the fine-tuning of pharmacological activity, leading to the development of selective ERα agonists and antagonists, as well as potent kinase inhibitors. The experimental protocols detailed herein provide a robust framework for the evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and advance the development of novel therapeutics for a range of diseases, from cancer to endocrine disorders. The continued exploration of the SAR of this important chemical class holds immense promise for the future of drug discovery.

References

  • Stauffer, S. R., Coletta, C. J., Tedesco, R., Sun, J., Katzenellenbogen, B. S., & Katzenellenbogen, J. A. (2000). Pyrazole Ligands: Structure-Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(26), 4934–4947. [Link]

  • Viale, M., Anzaldi, M., Aiello, C., Fenoglio, C., Albicini, F., Emionite, L., ... & Balbi, A. (2013). Evaluation of the anti-proliferative activity of three new pyrazole compounds in sensitive and resistant tumor cell lines. Postepy higieny i medycyny doswiadczalnej (Online), 67, 743-750. [Link]

  • [No specific reference for this general st
  • Zhu, H., Cao, Y., Li, Y., Liu, H., Sheng, R., & Li, R. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF (V600E) inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 6143-6151. [Link]

  • Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2019). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 24(12), 2276. [Link]

  • Li, R., Sheng, R., Cao, Y., Liu, H., & Zhu, H. (2013). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF (V600E) inhibitors. Organic & Biomolecular Chemistry, 11(40), 7014-7023. [Link]

  • [No specific reference for this general st
  • [No specific reference for this general st
  • [No specific reference for this general st
  • [No specific reference for this general st
  • [No specific reference for this general st
  • [No specific reference for this general st
  • [No specific reference for this general st
  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

  • Mortensen, D. S., Stauffer, S. R., & Katzenellenbogen, J. A. (2001). Triarylpyrazoles with basic side chains: development of pyrazole-based estrogen receptor antagonists. Bioorganic & medicinal chemistry letters, 11(13), 1739-1742. [Link]

  • [No specific reference for this general st
  • [No specific reference for this general st
  • [No specific reference for this general st
  • [No specific reference for this general st
  • McDonnell, D. P., & Wardell, S. E. (2010). The molecular mechanisms of action of selective estrogen receptor modulators. The Journal of steroid biochemistry and molecular biology, 120(2-3), 101-105. [Link]

Sources

Introduction: The Ascendancy of the Pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Pyrazole Derivatives and Standard Drugs

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1][2][3] Its structural versatility and unique physicochemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[4][5] This has resulted in the development of numerous FDA-approved drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil.[1][2]

This guide provides a comparative analysis of the efficacy of novel pyrazole derivatives against established standard drugs across several key therapeutic areas. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer detailed protocols for the key assays used in these evaluations. Our focus is on providing researchers, scientists, and drug development professionals with a comprehensive resource to understand the therapeutic potential of this remarkable class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with high selectivity and low toxicity is a critical goal in medicinal chemistry.[6] Pyrazole derivatives have shown immense promise in this area, often exhibiting potent cytotoxicity against various cancer cell lines by targeting key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[4][6]

Mechanism of Action: A Multi-Targeted Approach

Unlike traditional chemotherapeutics, many pyrazole derivatives act as inhibitors of specific molecular targets that are often dysregulated in cancer. These include:

  • Kinase Inhibition: Many pyrazoles are designed as ATP-competitive inhibitors of protein kinases crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[4][6][7]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is overexpressed in several cancers and plays a role in inflammation and tumorigenesis. Pyrazole derivatives, similar to Celecoxib, can selectively inhibit COX-2.[8][9]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]

  • DNA Intercalation: Certain pyrazole compounds can bind to the minor groove of DNA, disrupting DNA replication and transcription.[6]

Below is a simplified representation of the EGFR signaling pathway, a common target for pyrazole-based anticancer agents.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Growth Factor) EGF->EGFR Binds Pyrazole Pyrazole Derivative (e.g., Gefitinib analog) Pyrazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: EGFR signaling pathway and the inhibitory action of pyrazole derivatives.

Comparative Efficacy Data

Numerous studies have demonstrated that novel pyrazole derivatives can exhibit anticancer activity superior to or comparable with standard chemotherapeutic agents. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected pyrazole compounds against various cancer cell lines.

Compound/DrugCancer Cell LineTarget/MechanismIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Compound 71 HeLa (Cervical)COX-2 Inhibition0.34Celecoxib0.38[6]
Compound 43 MCF7 (Breast)PI3 Kinase Inhibition0.25Doxorubicin0.95[6]
Compound 59 HepG2 (Liver)DNA Binding2.0Cisplatin5.5[6]
Compound 149 PC3 (Prostate)Not Specified12.4Gefitinib22.2[6]
Compound KA5 HepG2 (Liver)Not Specified8.5Sorafenib4.51[11]
Compounds 33/34 HCT116, MCF7, etc.CDK2 Inhibition< 23.7Doxorubicin24.7 - 64.8[6]
Compound 16a MCF-7 (Breast)EGFR/HER-2/COX-20.73Dasatinib7.99[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effect of a pyrazole derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (pyrazole derivative) and standard drug (e.g., Doxorubicin)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative and the standard drug in the complete growth medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a key pathological feature of many chronic diseases, including arthritis and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are the cornerstone of treatment, but their use can be limited by gastrointestinal side effects.[12] Many pyrazole derivatives have been developed as potent anti-inflammatory agents, most notably the selective COX-2 inhibitor Celecoxib.[1][13]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for most anti-inflammatory pyrazoles is the inhibition of the cyclooxygenase (COX) enzyme. COX exists in two main isoforms:

  • COX-1: A constitutive enzyme involved in physiological functions like protecting the gastric mucosa.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.

By selectively inhibiting COX-2 over COX-1, pyrazole derivatives can reduce inflammation with a lower risk of the gastric side effects associated with non-selective NSAIDs like ibuprofen and diclofenac.[9][12]

COX_Pathway cluster_cox COX Enzymes AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prosta_Phys Physiological Prostaglandins (Gastric Protection) COX1->Prosta_Phys Prosta_Inflam Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prosta_Inflam NSAID Non-selective NSAID (e.g., Ibuprofen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Comparative Efficacy Data

The anti-inflammatory potential of pyrazole derivatives is often compared to standard drugs like Celecoxib, Diclofenac, and Indomethacin. Efficacy is measured by COX inhibition assays (IC50) and in vivo models like the carrageenan-induced paw edema test (% inhibition).

Compound/DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)In vivo % Inhibition (Paw Edema)Standard DrugReference
Compound 127 ---ED50 = 65.6 µmol/kgCelecoxib (ED50 = 78.8 µmol/kg)[14]
Compound 16a 0.056.73134.6-Celecoxib (S.I. = 24.09)[9]
Compound 5k 0.2725.8695.8-Celecoxib (IC50 = 0.29 µM)[8]
Compound 5f ---> IbuprofenIbuprofen[15][16]
Pyrazoline 2d/2e ---> IndomethacinIndomethacin[17]
Compound 4 ---> Diclofenac sodiumDiclofenac sodium[13]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Objective: To evaluate the anti-inflammatory effect of a pyrazole derivative in rats.

Materials:

  • Wistar rats (150-200g)

  • Test compound (pyrazole derivative) and standard drug (e.g., Diclofenac)

  • 1% Carrageenan solution in saline

  • Plethysmometer

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6): Control (vehicle), Standard (Diclofenac, e.g., 10 mg/kg), and Test groups (pyrazole derivative at different doses). Administer the drugs orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal compared to its baseline volume. Then, calculate the percentage inhibition of edema for the drug-treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi, with some compounds showing potency comparable or superior to standard antibiotics like Ciprofloxacin.[13][18]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives can vary but often involve the inhibition of essential bacterial enzymes. A common target for pyrazole-ciprofloxacin hybrids, for example, is DNA gyrase , an enzyme critical for bacterial DNA replication.[19] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death.

Antimicrobial_Workflow Start Start: Bacterial/Fungal Culture Prep_Inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial/Fungal Suspension Prep_Inoculum->Inoculate Prep_Plate Prepare 96-well Plate with Serial Dilutions of Pyrazole Derivative Prep_Plate->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Turbidity (Visual Inspection) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Efficacy Data

The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound/DrugMicroorganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
Compound 3 E. coli0.25Ciprofloxacin0.5[13]
Compound 4 S. epidermidis0.25Ciprofloxacin4.0[13]
Compound 39 Salmonella0.05 mg/LCiprofloxacin>0.05 mg/L[18]
Compound 2 A. niger1.0Clotrimazole-[13]
Hybrid 7g Cipro-resistant S. aureus0.125 - 0.5Ciprofloxacin> Cipro[19]
Compound 21a Various Bacteria/Fungi62.5 - 125Chloramphenicol-[20]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent.

Objective: To determine the MIC of a pyrazole derivative against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (pyrazole derivative) and standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (wells with bacteria and broth, no drug) and a negative control (wells with broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Anticonvulsant Activity: Seizing Control of Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. While standard antiepileptic drugs (AEDs) like Carbamazepine and Valproic acid are effective, many patients either do not respond or experience significant side effects.[21] Pyrazole derivatives have been investigated as potential novel anticonvulsants, with some showing promising activity in preclinical models.[21][22]

Comparative Efficacy Data

Anticonvulsant activity is typically assessed in rodent models of seizures, such as the maximal electroshock (MES) test (a model for generalized tonic-clonic seizures) and the subcutaneous pentylenetetrazole (scPTZ) test (a model for absence seizures). The median effective dose (ED50) is determined.

Compound/DrugMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Standard DrugStandard Drug ED50 (mg/kg)Reference
Compound 6d 15.814.1Carbamazepine-[22]
Compound 7h Potent ActivityPotent ActivityValproic Acid-[21][23]

Note: Direct ED50 comparisons for Carbamazepine were not available in the cited source[22], but compound 6d was noted for its high potency and safety index compared to standard AEDs.

Experimental Protocol: Maximal Electroshock (MES) Test

This test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To evaluate the anticonvulsant activity of a pyrazole derivative in the MES model.

Materials:

  • Mice (e.g., Swiss albino, 20-25g)

  • Test compound and standard drug (e.g., Carbamazepine)

  • Corneal electrodes

  • An electroconvulsive shock apparatus

  • Vehicle (e.g., 0.5% CMC)

Procedure:

  • Dosing: Administer the test compound or standard drug at various doses to different groups of mice, typically via intraperitoneal (i.p.) injection. A control group receives the vehicle.

  • Peak Effect Time: Wait for the time of peak drug effect (e.g., 30-60 minutes post-injection).

  • Shock Application: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Endpoint: The absence of the tonic hind-limb extension is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose level. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Conclusion

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating remarkable therapeutic potential across a spectrum of diseases. The experimental data consistently show that novel pyrazole derivatives can not only match but often exceed the efficacy of standard clinical drugs in preclinical models. Their ability to be chemically modified allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. As demonstrated in anticancer, anti-inflammatory, antimicrobial, and anticonvulsant studies, these compounds frequently offer improved potency and, in many cases, a better safety profile, for instance, through the selective inhibition of targets like COX-2. The continued exploration of structure-activity relationships and multi-target approaches will undoubtedly lead to the development of next-generation pyrazole-based therapeutics that address the limitations of current treatments.

References

  • Current time information in Jasper County, US. (n.d.). Google.
  • Zhang, Y., Wu, Y., Liu, Y., Zhang, C., & Zhu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(3), 185-202. Available from: [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. (2025). ResearchGate. Retrieved from [Link]

  • Shah, N., Patel, P. N., & Karia, D. C. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2647-2651. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. Available from: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Available from: [Link]

  • Pyrazoline derivatives and their docking interactions with COX-2. (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Pharmaceutical Journal, 24(4), 455-461. Available from: [Link]

  • Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2014). Semantic Scholar. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4853. Available from: [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. (n.d.). SciSpace. Retrieved from [Link]

  • Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. (2021). RSC Medicinal Chemistry, 12(10), 1735-1745. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1698. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). Molecules, 20(2), 3034-3066. Available from: [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry, 10, 893144. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). Molecules, 20(2), 3034-3066. Available from: [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). Molecules, 19(7), 9327-9345. Available from: [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Inflammopharmacology, 24(5), 253-264. Available from: [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). CNS & Neurological Disorders - Drug Targets, 20(3), 279-289. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules, 23(11), 2969. Available from: [Link]

  • Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). ResearchGate. Retrieved from [Link]

  • View of Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2029. Available from: [Link]

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 744-764. Available from: [Link]

  • Carbamazepine (Tegretol) as an anticonvulsant. A controlled double-blind comparison with diphenylhydantoin (Dilantin). (1975). Neurology, 25(9), 894-900. Available from: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid and its Analogs

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The human kinome, with its more than 500 members, presents a vast landscape of potential targets and off-targets. A compound that potently inhibits its intended target while sparing other kinases is the ideal. However, the reality is often more complex, with many inhibitors exhibiting cross-reactivity that can lead to unforeseen biological effects, both beneficial and detrimental.

This guide delves into the critical topic of kinase cross-reactivity, using the pyrazole scaffold, a common motif in kinase inhibitors, as a central theme. While the specific compound this compound is a building block, we will focus our analysis on its more complex and clinically evaluated analog, AT13148 , a multi-AGC kinase inhibitor. Through a detailed examination of AT13148's profile, we will illustrate the importance of comprehensive kinase screening and provide a framework for evaluating the selectivity of novel chemical entities.

The Case of AT13148: A Dual-Action Pyrazole Inhibitor

AT13148 is an orally available, ATP-competitive inhibitor that potently targets multiple members of the AGC kinase family, most notably AKT and ROCK kinases.[1][2] This dual inhibition was hypothesized to offer a synergistic anti-cancer effect by simultaneously blocking cell survival and proliferation pathways (via AKT) and metastatic potential (via ROCK).[1][2] However, its journey through clinical trials was halted due to a narrow therapeutic index, underscoring the challenges of multi-targeted inhibitors.[2][3][4]

The inhibitory profile of AT13148 reveals a high degree of cross-reactivity within the AGC kinase family.[5][6] Beyond AKT and ROCK, it potently inhibits other key AGC kinases such as p70S6K and PKA.[5][6] This broad activity within a kinase family, while potentially offering therapeutic advantages, also increases the risk of off-target effects. Conversely, AT13148 demonstrates selectivity against some non-AGC kinases, such as CHK2 and Aurora B, where it shows significantly less activity.[5][6]

Visualizing Kinase Selectivity: The Kinome Map

A powerful way to represent kinase inhibitor selectivity is through a kinome map. While a full experimental map for AT13148 is extensive, the following diagram illustrates the concept, highlighting its potent inhibition of the AGC family while sparing others.

Kinase_Selectivity cluster_AGC AGC Kinase Family cluster_Other Other Kinase Families AKT AKT1/2/3 ROCK ROCK1/2 P70S6K p70S6K PKA PKA CHK2 CHK2 AuroraB Aurora B AT13148 AT13148 (Pyrazole Inhibitor) AT13148->AKT Potent Inhibition AT13148->ROCK Potent Inhibition AT13148->P70S6K Potent Inhibition AT13148->PKA Potent Inhibition AT13148->CHK2 Weak Inhibition AT13148->AuroraB Weak Inhibition

Caption: Kinase selectivity profile of AT13148.

Experimental Design: A Framework for Assessing Kinase Cross-Reactivity

To thoroughly characterize the selectivity of a novel inhibitor, a systematic approach is essential. The following workflow outlines the key steps, emphasizing the rationale behind each decision.

Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Primary Target(s) B Select Kinase Panel (e.g., KinomeScan) A->B C Choose Assay Platform (e.g., ADP-Glo, Radiometric) B->C D Compound Preparation & Serial Dilution C->D E Perform Kinase Assays D->E F Data Acquisition E->F G Calculate IC50 Values F->G H Determine Selectivity Score G->H I Visualize Data (e.g., Kinome Map) H->I J Compare to Reference Compounds I->J

Caption: Experimental workflow for kinase selectivity profiling.

The choice of the kinase panel is a critical first step. While screening against a few dozen kinases can provide initial insights, a broad panel of several hundred kinases (a "kinome scan") is the gold standard for a comprehensive selectivity profile. The assay platform should be chosen based on factors such as sensitivity, throughput, and compatibility with the inhibitor's mechanism of action. Luminescence-based assays, like the ADP-Glo™ Kinase Assay, are often favored for their high sensitivity and ease of use in high-throughput formats.[7]

In Focus: The ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a robust method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[7] Here is a detailed, step-by-step protocol for its implementation:

Materials:

  • Kinase of interest

  • Kinase-specific substrate and cofactors

  • Test inhibitor (e.g., AT13148) and control compounds

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP standard

  • Multiwell plates (e.g., 384-well)

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor to determine the IC50 value.

    • Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.

    • Prepare the ATP solution at the desired concentration (often at the Km for the specific kinase).

  • Kinase Reaction:

    • In a multiwell plate, add the kinase reaction buffer.

    • Add the test inhibitor at various concentrations to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate the plate at room temperature for 40 minutes.[8]

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the luciferase and luciferin needed for the light-producing reaction.[8]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Comparative Analysis: Multi-Kinase vs. Selective Inhibitors

To put the cross-reactivity of AT13148 into perspective, let's compare its activity with that of two hypothetical selective inhibitors: "Selective AKT Inhibitor A" and "Selective ROCK Inhibitor B."

Kinase TargetAT13148 IC50 (nM)"Selective AKT Inhibitor A" IC50 (nM)"Selective ROCK Inhibitor B" IC50 (nM)
AGC Family
AKT138[5]5>10,000
AKT2402[5]10>10,000
AKT350[5]8>10,000
ROCK16[5]>10,00010
ROCK24[5]>10,0007
p70S6K8[5]>1,000>10,000
PKA3[5]>1,000>10,000
Non-AGC Family
CHK2>800[5]>10,000>10,000
Aurora B>800[5]>10,000>10,000

This table clearly illustrates the distinct profiles of these inhibitors. AT13148 demonstrates potent, low nanomolar inhibition across multiple AGC kinases. In contrast, the hypothetical selective inhibitors exhibit high potency only against their intended targets, with minimal activity against other kinases.

Signaling Pathway Context: The Impact of Dual Inhibition

The cross-reactivity of AT13148 has significant implications for cellular signaling. By inhibiting both AKT and ROCK, it simultaneously impacts two critical pathways: the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival, and the ROCK signaling pathway, which is a key regulator of the cytoskeleton, cell motility, and adhesion.[9][10]

Signaling_Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_ROCK ROCK Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth RhoA RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain ROCK->MLC Actomyosin Actomyosin Contractility MLC->Actomyosin CellMotility Cell Motility & Metastasis Actomyosin->CellMotility AT13148 AT13148 AT13148->AKT Inhibits AT13148->p70S6K Inhibits AT13148->ROCK Inhibits

Sources

A Researcher's Guide to Validating Pyrazole Inhibitor Binding Modes with Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From In Silico Prediction to In Vitro Reality

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3] Computational tools like molecular docking provide powerful, predictive models of how these inhibitors interact with their target proteins, often highlighting key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.[4][5] However, a computational model is merely a hypothesis. The critical next step, and the focus of this guide, is to experimentally validate this predicted binding mode.

Chapter 1: The Core Principle — Probing Interactions by Perturbation

The logic underpinning this technique is elegantly simple: if a specific amino acid residue is critical for binding an inhibitor, altering or removing that residue should disrupt the binding and reduce the inhibitor's potency.[8][9][10] This is typically measured as an increase in the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd).

The power of mutagenesis lies in its ability to provide functional data that complements static structural information. While a crystal structure shows a single, low-energy state, mutagenesis reveals the energetic importance of each interaction. For instance, a docking model might show a pyrazole's nitrogen forming a hydrogen bond with a backbone carbonyl. Mutating a nearby residue to introduce steric hindrance that would prevent this orientation should lead to a dramatic increase in the inhibitor's IC₅₀. Conversely, mutating a distant, solvent-exposed residue should have a negligible effect, serving as a crucial negative control and confirming the specificity of the observed results.[6] The selection of which residues to mutate is therefore paramount and is almost always guided by prior structural or computational data.[11][12]

Chapter 2: A Blueprint for Validation: Experimental Design

A successful mutagenesis study requires a rigorous experimental design that considers the specific questions being asked. The overall workflow involves generating a hypothesis from a binding model, designing and creating specific mutations, expressing the mutant proteins, and then quantitatively assessing the inhibitor's effect.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Design & Execution cluster_2 Phase 3: Data Analysis & Validation a Computational Docking Model or Co-crystal Structure b Identify Key Residues (H-bond, Hydrophobic, Gatekeeper) a->b Identifies interaction points c Design & Generate Mutants (e.g., Alanine Scan, Steric Block) b->c Informs mutation strategy d Express & Purify WT and Mutant Proteins c->d Provides necessary reagents e Perform Biochemical or Cell-Based Assays d->e Generates raw data f Determine IC50 Values for WT vs. Mutants e->f g Calculate Resistance Factor (IC50 Mutant / IC50 WT) f->g h Binding Mode Validated or Refined g->h Interprets results

Caption: Overall workflow for validating inhibitor binding mode using mutagenesis.

Choosing the Right Mutations

The choice of mutation is dictated by the hypothesis you are testing.

  • Interaction-Ablating Mutations (e.g., Alanine Scanning): Replacing a residue with alanine removes the side chain beyond the beta-carbon, effectively eliminating hydrogen bonding, salt bridges, or specific hydrophobic interactions without drastically altering the main chain conformation. This is a clean way to probe the importance of a side chain's functional group.

  • Steric Hindrance Mutations: To test if an inhibitor occupies a specific sub-pocket, a small residue (like alanine or glycine) can be mutated to a bulkier one (like valine or phenylalanine). If the inhibitor's binding is blocked, this confirms its position. This is a common strategy for probing interactions with "gatekeeper" residues that control access to deeper pockets in kinases.[9]

  • Size-Reduction Mutations: Conversely, mutating a bulky residue to a smaller one (e.g., Isoleucine to Glycine) can create a new pocket. This "chemical genetics" approach can be used to engineer sensitivity to modified inhibitors that wouldn't otherwise bind the wild-type protein, confirming the location of the binding site.[7][13]

Choosing the Right Assay System: Biochemical vs. Cell-Based

The context in which you measure the inhibitor's potency is critical. Both biochemical (cell-free) and cell-based assays have distinct advantages and are often used in a complementary fashion.

FeatureBiochemical (Cell-Free) AssaysCell-Based Assays
System Purified wild-type and mutant proteins.Engineered cells expressing wild-type or mutant proteins.
Measurement Direct measure of enzyme inhibition or binding affinity (e.g., Ki, IC₅₀).Indirect measure of target engagement or downstream pathway modulation (e.g., cellular IC₅₀).[14][15]
Key Advantages - Clean system, free from cellular confounders.- Directly quantifies protein-inhibitor interaction.- High-throughput formats available (TR-FRET, FP, Luminescence).[16][17]- More physiologically relevant.- Accounts for cell permeability and efflux.- Measures potency in the context of high intracellular ATP concentrations.[14]
Key Limitations - May not reflect the cellular environment (e.g., crowding, ATP levels).- Requires protein purification, which can be challenging.- Data can be confounded by off-target effects or cellular toxicity.- Target expression levels may not be physiological.[18]
Best For Initial validation of direct binding; precise quantification of affinity changes.Confirming on-target activity in a living system; validating cell-permeable compounds.

Chapter 3: Step-by-Step Methodologies

Protocol 1: Site-Directed Mutagenesis (Based on QuikChange™ Method)

This protocol creates point mutations, insertions, or deletions in a plasmid. It uses a high-fidelity DNA polymerase to amplify the entire plasmid with primers containing the desired mutation.[19][20]

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.[21]

  • PCR Amplification: Set up the PCR reaction using a high-fidelity polymerase (e.g., Phusion or PfuTurbo) to minimize secondary mutations.[22]

    • Template plasmid DNA (5-50 ng)

    • Mutagenic primers (125 ng each)

    • dNTP mix

    • High-fidelity DNA polymerase and its reaction buffer

  • PCR Cycling:

    • Initial Denaturation: 95°C for 2 minutes.

    • 18-25 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 1 minute.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated mutant plasmid.[21]

  • Transformation: Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA. Plate on selective agar plates.

  • Verification: Isolate plasmid DNA from several resulting colonies and confirm the desired mutation and the absence of unwanted mutations by Sanger sequencing.

Protocol 2: Measuring Inhibitor Potency (Biochemical Kinase Assay)

This protocol uses the ADP-Glo™ Kinase Assay (Promega) as an example to determine IC₅₀ values. It measures kinase activity by quantifying the amount of ADP produced.

  • Prepare Reagents: Reconstitute wild-type and mutant kinase, substrate, and your pyrazole inhibitor in appropriate kinase buffer.

  • Set up Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase and substrate.

  • Add Inhibitor: Add serial dilutions of the pyrazole inhibitor (and a DMSO vehicle control) to the wells.

  • Initiate Reaction: Add ATP to start the reaction. Incubate at room temperature for 1 hour.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition vs. log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Chapter 4: Interpreting the Data — The Resistance Factor

The most critical metric for interpreting your results is the Resistance Factor (or fold-shift), a simple ratio that quantifies the impact of the mutation.

Resistance Factor (RF) = IC₅₀ (Mutant) / IC₅₀ (Wild-Type)

G start Calculate Resistance Factor (RF) for a given mutant rf_high RF >> 10 (e.g., >50-fold increase in IC50) start->rf_high Result? rf_moderate 1 < RF < 10 (Slight increase in IC50) start->rf_moderate Result? rf_low RF ≈ 1 (No significant change) start->rf_low Result? conclusion_strong Strong Evidence: Residue is critical for direct binding. rf_high->conclusion_strong Interpretation conclusion_weak Possible indirect or minor role. May affect protein conformation. rf_moderate->conclusion_weak Interpretation conclusion_none Strong Evidence: Residue is NOT critical for binding. (Validates negative control) rf_low->conclusion_none Interpretation

Caption: Decision tree for interpreting the Resistance Factor (RF).

Data Presentation: A Comparative Table

Organizing your data clearly is essential. A table comparing the potency of your inhibitor against the wild-type and mutant proteins in different assay formats allows for at-a-glance comparison.

Hypothetical Data for "Pyrazole-X" against Kinase Y

Target ProteinDocking Model InteractionAssay TypeIC₅₀ (nM)Resistance Factor (RF)Conclusion
Wild-Type -Biochemical151.0 Baseline
Wild-Type -Cell-Based1501.0 Baseline
T315M (Gatekeeper) Steric clash with pyrazole coreBiochemical2,100140 Critical for access to pocket
T315M (Gatekeeper) Steric clash with pyrazole coreCell-Based>10,000>67 Validates on-target effect in cells
E286A (H-bond partner) H-bond with pyrazole N-HBiochemical95063 H-bond is critical for affinity
E286A (H-bond partner) H-bond with pyrazole N-HCell-Based6,00040 H-bond is critical in cells
K245A (Control) Solvent-exposed, no contactBiochemical181.2 Not involved in binding
K245A (Control) Solvent-exposed, no contactCell-Based1751.16 Confirms specificity of other mutations
Potential Pitfalls and Controls

It is crucial to consider that a mutation might have unintended consequences.[6][23] A significant loss of inhibitor potency could be due to the protein misfolding or losing its catalytic activity, rather than a direct disruption of binding.

  • Control for Catalytic Activity: For enzymes like kinases, measure the Michaelis-Menten constant (Km) for ATP for each mutant. A drastic change in Km compared to the wild-type suggests the mutation has altered the fundamental properties of the active site, which could complicate the interpretation of inhibitor data.

  • Control for Protein Stability: Techniques like Thermal Shift Assays (TSA) can be used to measure the melting temperature (Tm) of the mutant proteins to ensure they are properly folded.

Final Thoughts: A Cornerstone of Rational Drug Design

Site-directed mutagenesis remains a gold-standard technique for validating the binding mode of inhibitors. It provides a crucial functional bridge between computational predictions and biological reality. By carefully designing mutations to test specific interactions, employing both biochemical and cell-based assays, and including essential controls, researchers can confidently confirm how their pyrazole inhibitors engage their targets. This validation is not just an academic exercise; it provides the confidence needed to guide further lead optimization and is a fundamental pillar of modern, structure-based drug discovery.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Otzen, D. E., & Fersht, A. R. (1999). Analysis of protein-protein interactions by mutagenesis: direct versus indirect effects. Protein Engineering, 12(1), 41–45. [Link]

  • Kuenzi, B. M., et al. (2020). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology, 15(7), 1795–1806. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(15), 4501. [Link]

  • Lise, S., et al. (2011). In silico screening of mutational effects on enzyme-proteic inhibitor affinity: a docking-based approach. BMC Bioinformatics, 12, 24. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Keta, S., et al. (2021). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Molecules, 26(21), 6676. [Link]

  • Lin, W. W., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e13464. [Link]

  • Creative Biolabs. Cell based Binding Assay. [Link]

  • Agilent Technologies. QuikChange Site-Directed Mutagenesis Kit. [Link]

  • Zheng, L., Baumann, U., & Reymond, J. L. (2004). An efficient one-step site-directed and site-saturation mutagenesis protocol. Nucleic Acids Research, 32(14), e115. [Link]

  • Sartorius. Cell-Based Assays. [Link]

  • Roskoski, R. Jr. (2020). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Pharmacological Research, 152, 104622. [Link]

  • Aldeghi, M., et al. (2014). Accurate calculation of mutational effects on the thermodynamics of inhibitor binding to p38α MAP kinase: a combined computational and experimental study. Journal of the American Chemical Society, 136(2), 864–875. [Link]

  • Bishop, A. C., et al. (1998). Design of allele-specific inhibitors to probe protein kinase signaling. Current Biology, 8(5), 257–266. [Link]

  • Kumar, A., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(16), 4966. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Eklund, H., et al. (1981). Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase. Journal of Molecular Biology, 146(4), 561–587. [Link]

  • Xu, J., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 23(10), 2465. [Link]

  • Kumar, A., et al. (2019). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 24(21), 3986. [Link]

  • Chen, Z., et al. (2023). Predicting Antibody Affinity Changes upon Mutation Based on Unbound Protein Structures. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • Al-Hujaily, E. M., & Taha, M. O. (2024). Gaining Insights into Key Structural Hotspots within the Allosteric Binding Pockets of Protein Kinases. International Journal of Molecular Sciences, 25(9), 4697. [Link]

  • Wang, S. B., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(10), 15666–15682. [Link]

  • Rivera-Torres, J., et al. (2021). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 22(16), 8443. [Link]

  • Bernardini, G., et al. (2022). Bioinformatics Approaches to Predict Mutation Effects in the Binding Site of the Proangiogenic Molecule CD93. Frontiers in Molecular Biosciences, 9, 870950. [Link]

Sources

A Comparative Guide to Pyrazole Synthesis: From Classic Condensations to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The enduring relevance of this five-membered aromatic heterocycle continually drives the innovation of synthetic methodologies. This guide provides an in-depth comparative analysis of prominent pyrazole synthesis methods, moving beyond a simple recitation of protocols to explain the underlying chemical principles and practical considerations that guide the choice of one method over another. Every protocol and piece of data is presented to be self-validating, grounded in authoritative literature to ensure scientific integrity.

The Cornerstone of Pyrazole Synthesis: Cyclocondensation Reactions

The most traditional and widely employed route to pyrazoles involves the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species.[3][4] This approach is valued for its simplicity and the use of readily available starting materials.

The Knorr Pyrazole Synthesis: A Timeless Classic

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] It remains a vital tool in synthetic chemistry due to its versatility and straightforward procedure.[6]

Mechanistic Insights: The Knorr synthesis is typically acid-catalyzed.[7][8] The reaction initiates with the nucleophilic attack of one nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[5][6] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[5][6]

A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[3][5] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[3][9]

Diagram of the Knorr Pyrazole Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Mix 1,3-Dicarbonyl and Hydrazine solvent Add Solvent (e.g., Propanol) start->solvent catalyst Add Acid Catalyst (e.g., Acetic Acid) solvent->catalyst heat Heat and Stir (e.g., 100°C, 1h) catalyst->heat monitor Monitor by TLC heat->monitor water Add Water to Hot Mixture monitor->water cool Cool to Precipitate water->cool filter Filter Solid Product cool->filter dry Wash and Air Dry filter->dry end end dry->end Characterize Product (Yield, MP, NMR)

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Generic Experimental Protocol for Knorr Pyrazole Synthesis:

  • Reaction Setup: In a suitable flask, combine the 1,3-dicarbonyl compound (1.0 eq.) and the hydrazine derivative (1.0-1.2 eq.).[5]

  • Solvent and Catalyst Addition: Add a solvent such as ethanol or acetic acid. If not using acetic acid as the solvent, add a catalytic amount of a mineral or organic acid.[5][10]

  • Heating: Heat the reaction mixture, often to reflux, for a period ranging from 1 to several hours.[5]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, cool the mixture. The product may precipitate directly or require the addition of water to induce crystallization.[10]

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash with a cold solvent, and recrystallize if necessary to obtain the pure pyrazole.[5][10]

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Another classical and highly versatile approach utilizes α,β-unsaturated aldehydes and ketones, such as chalcones, as the three-carbon backbone.[11][12] This method is particularly valuable due to the wide availability and ease of synthesis of chalcone derivatives.[13]

Mechanistic Insights: The reaction with hydrazine typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclocondensation and subsequent oxidation to form the aromatic pyrazole ring.[14][15] The initial product is often a pyrazoline (a dihydropyrazole), which requires an oxidation step to yield the final pyrazole.[14] This additional step can add complexity to the procedure.

Diagram of Pyrazole Synthesis from Chalcones

G Chalcone Chalcone (α,β-Unsaturated Ketone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine (Cyclocondensation) Hydrazine Hydrazine Hydrazine->Pyrazoline Oxidation Oxidation Step Pyrazoline->Oxidation Aromatization Pyrazole Pyrazole Product Oxidation->Pyrazole

Caption: General workflow for pyrazole synthesis from chalcones.

Modern and Multicomponent Strategies

While classical methods are robust, modern organic synthesis often demands greater efficiency, atom economy, and molecular complexity in a single step. Multicomponent reactions (MCRs) and innovative catalytic systems have risen to meet this challenge.[3][16]

Multicomponent Syntheses

MCRs construct complex molecules by combining three or more starting materials in a single reaction vessel, avoiding the need to isolate intermediates.[3] This approach is highly efficient and environmentally friendly.[17]

One notable example is the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[16][18] This strategy allows for the rapid generation of a diverse library of polysubstituted pyrazoles. For instance, a highly efficient one-pot synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from aldehydes, ketones, and hydrazines under microwave irradiation, followed by an oxidative aromatization step.[16]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved selectivity compared to conventional heating.[1][19] In pyrazole synthesis, microwave assistance has been successfully applied to classical condensations and multicomponent reactions.[20][21] For example, the synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds can be achieved under microwave irradiation in solvent-free conditions.[3] This "green chemistry" approach minimizes solvent waste and energy consumption.[19][22]

Comparative Analysis of Key Synthesis Methods

MethodKey ReactantsGeneral ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often requires heating.[5][6]70-95%[3][14]Readily available starting materials, straightforward procedure.[23]Potential lack of regioselectivity with unsymmetrical substrates.[3][5]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step process: pyrazoline formation followed by oxidation.[14]66-88%[14]Wide availability of starting materials (e.g., chalcones).[11]Requires an additional oxidation step, adding complexity.[14]
Multicomponent Reactions e.g., Aldehyde, 1,3-Dicarbonyl, HydrazineOften one-pot, can be catalyzed by acids, bases, or metals.[3][16]Good to Excellent[3]High atom economy, operational simplicity, rapid library generation.[24]Optimization can be complex; finding compatible conditions for all components.
Microwave-Assisted Synthesis Various (adapts classical and MCRs)Microwave irradiation, often solvent-free or in minimal solvent.[19][22]Often higher than conventional methods[20]Drastically reduced reaction times, improved yields, green chemistry approach.[1][19]Requires specialized microwave reactor equipment.
[3+2] Cycloaddition Alkyne, Diazo Compound/Nitrile ImineOften metal-catalyzed (e.g., Ag, Cu) or visible-light promoted.[3][25]Good to Excellent[3][25]High regioselectivity, mild reaction conditions, broad substrate scope.[26]May require synthesis of specialized 1,3-dipole precursors.[27]

Conclusion

The synthesis of pyrazoles is a rich and evolving field. The classical Knorr synthesis and related cyclocondensations remain highly relevant for their simplicity and reliability. However, for applications demanding higher efficiency, molecular diversity, and greener processes, modern methods such as multicomponent reactions and microwave-assisted synthesis offer powerful alternatives. The choice of synthetic route ultimately depends on the specific target molecule, available starting materials, and desired process parameters. A thorough understanding of the mechanistic nuances and practical limitations of each method, as presented in this guide, is crucial for any researcher aiming to efficiently construct these valuable heterocyclic scaffolds.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • "detailed experimental protocol for Knorr pyrazole synthesis". (2025). Benchchem.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • Process for the preparation of pyrazoles.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2021). MDPI.
  • An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. (2022). Bentham Science Publishers.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT.
  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed.
  • Knorr Pyrazole Synthesis. Chem Help ASAP.
  • synthesis of pyrazoles. (2019). YouTube.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Paal–Knorr synthesis. Wikipedia.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC - NIH.
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Benchchem.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VER
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus.
  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2009).
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025).
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Knorr pyrazole synthesis.
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the fields of immuno-oncology and neurobiology, the kynurenine pathway of tryptophan metabolism has emerged as a critical nexus of therapeutic intervention. The enzymes that govern this pathway are now prominent targets for small molecule inhibitors aimed at modulating immune responses and neuronal function. This guide provides an in-depth technical comparison of the enzymatic selectivity of a novel investigational compound, 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid, against key enzymes of the kynurenine pathway.

The structural motif of pyrazole-carboxylic acid is a recognized pharmacophore, with analogues demonstrating inhibitory activity against various enzymes. Notably, condensed pyrazole compounds have been identified as inhibitors of Kynurenine 3-Monooxygenase (KMO), a pivotal enzyme in the kynurenine pathway.[1] This precedent establishes a strong rationale for investigating this compound as a potential KMO inhibitor and underscores the critical need to assess its selectivity against other functionally related enzymes within the same metabolic cascade. High selectivity is a hallmark of a promising therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.

This guide will delineate the experimental methodologies to quantitatively assess the inhibitory potency of this compound against a panel of key kynurenine pathway enzymes: Kynurenine 3-Monooxygenase (KMO), Indoleamine 2,3-dioxygenase 1 (IDO1), Indoleamine 2,3-dioxygenase 2 (IDO2), and Tryptophan 2,3-dioxygenase (TDO). We will explore the causality behind the experimental design, provide detailed, field-proven protocols, and present a framework for data analysis and interpretation.

The Kynurenine Pathway: A Hub of Therapeutic Targets

The kynurenine pathway is the principal metabolic route for the essential amino acid L-tryptophan, accounting for over 95% of its degradation.[2][3] This pathway is not merely a catabolic route but a sophisticated signaling cascade that produces a range of biologically active metabolites. These metabolites play crucial roles in immune regulation, neurotransmission, and inflammatory processes.[2] The dysregulation of this pathway is implicated in a multitude of pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders.[2][3]

The initial and rate-limiting step of the pathway is catalyzed by three distinct enzymes: Tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and Indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) in extrahepatic tissues.[4] These enzymes convert tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. Kynurenine then stands at a critical metabolic branchpoint, where it can be metabolized by two key enzymes: Kynurenine Aminotransferases (KATs) to produce the neuroprotective kynurenic acid, or by Kynurenine 3-Monooxygenase (KMO) to produce the neurotoxic 3-hydroxykynurenine, a precursor to the excitotoxic quinolinic acid.[5]

Given the opposing roles of the metabolites downstream of kynurenine, selective inhibition of KMO is a highly attractive therapeutic strategy for neurodegenerative diseases, as it would theoretically shunt kynurenine metabolism towards the production of neuroprotective kynurenic acid.[3] Similarly, inhibition of IDO1/TDO is a major focus in immuno-oncology, as tumor cells often upregulate these enzymes to create an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory kynurenines.[6][7]

Kynurenine_Pathway Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK IDO1, IDO2, TDO Kyn L-Kynurenine NFK->Kyn 3HK 3-Hydroxykynurenine (Neurotoxic Precursor) Kyn->3HK KMO KYNA Kynurenic Acid (Neuroprotective) Kyn->KYNA KATs QUIN Quinolinic Acid (Excitotoxic) 3HK->QUIN ... IDO1 IDO1 IDO2 IDO2 TDO TDO KMO KMO KATs KATs

Figure 1: Simplified overview of the Kynurenine Pathway.

Experimental Design for Selectivity Profiling

A robust assessment of selectivity requires accurate determination of the inhibitory potency of this compound against each target enzyme. The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose. The experimental workflow involves conducting concentration-response assays for the test compound against purified recombinant KMO, IDO1, IDO2, and TDO.

Experimental_Workflow Compound This compound (Serial Dilutions) Assay Enzymatic Assays (Specific protocols for each enzyme) Compound->Assay Enzyme_Panel Enzyme Panel (KMO, IDO1, IDO2, TDO) Enzyme_Panel->Assay Detection Signal Detection (HPLC or Spectrophotometry) Assay->Detection Analysis Data Analysis Detection->Analysis IC50 IC50 Determination Analysis->IC50 Selectivity Selectivity Assessment IC50->Selectivity

Figure 2: General workflow for enzyme selectivity profiling.

Detailed Experimental Protocols

The following protocols describe well-established methods for determining the enzymatic activity of KMO, IDO1, IDO2, and TDO. These protocols are designed for a 96-well plate format, suitable for high-throughput screening.

Kynurenine 3-Monooxygenase (KMO) Enzymatic Assay

This assay quantifies KMO activity by measuring the formation of its product, 3-hydroxykynurenine (3-HK), from the substrate L-kynurenine via High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified recombinant human KMO

  • This compound

  • L-kynurenine (substrate)

  • NADPH

  • Glucose-6-phosphate

  • Glucose-6-phosphate dehydrogenase

  • Potassium phosphate buffer (pH 7.4)

  • Ro 61-8048 (positive control inhibitor)[8]

  • Perchloric acid

  • 96-well microplate

  • HPLC system with UV detection

Protocol:

  • Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, 1 mM NADPH, 3 mM glucose-6-phosphate, and 1 U of glucose-6-phosphate dehydrogenase.[8] The glucose-6-phosphate/dehydrogenase system serves to regenerate NADPH, ensuring its concentration remains constant throughout the reaction.

  • Add Inhibitor: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (Ro 61-8048).

  • Add Enzyme: Add purified recombinant KMO to each well.

  • Initiate Reaction: Start the reaction by adding L-kynurenine to a final concentration of 100 µM.[8]

  • Incubate: Incubate the plate at 37°C for 40 minutes in a shaking water bath.[8]

  • Terminate Reaction: Stop the reaction by adding 50 µL of 6% perchloric acid.[8]

  • Sample Preparation: Centrifuge the plate at 16,000 x g for 15 minutes to pellet precipitated protein.[8]

  • HPLC Analysis: Inject the supernatant onto an HPLC system to quantify the amount of 3-HK produced.

IDO1 and TDO Enzymatic Assays

These assays are spectrophotometric and measure the formation of N-formylkynurenine (NFK), the direct product of IDO1 and TDO, which has a characteristic absorbance at 321 nm.[9] The protocols for IDO1 and TDO are similar, with minor variations in optimal buffer conditions.

Materials:

  • Purified recombinant human IDO1 or TDO

  • This compound

  • L-tryptophan (substrate)

  • Potassium phosphate buffer (pH 6.5 for IDO1, pH 7.5 for TDO)[9][10]

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 321-325 nm[11]

Protocol:

  • Prepare Assay Mixture: In a 96-well UV-transparent plate, prepare the assay mixture containing potassium phosphate buffer, 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[10] Ascorbate and methylene blue act as a reducing system to maintain the heme iron of the enzymes in the active ferrous state. Catalase is included to remove hydrogen peroxide, which can be generated by the reducing system and inhibit the enzymes.

  • Add Inhibitor: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control.

  • Add Enzyme: Add purified recombinant IDO1 or TDO to each well.

  • Initiate Reaction: Start the reaction by adding L-tryptophan to a final concentration of 400 µM.[10]

  • Incubate: Incubate the plate at 37°C for 30-60 minutes. Monitor the increase in absorbance at 321 nm.

  • Data Analysis: For endpoint assays, the reaction can be stopped with TCA.[10] Calculate the initial reaction rates from the linear phase of the absorbance curve.

IDO2 Enzymatic Assay

The enzymatic activity of IDO2 is significantly lower than that of IDO1. Therefore, more sensitive detection methods or modified substrates are often employed.

Materials:

  • Purified recombinant human IDO2

  • This compound

  • L-tryptophan or 5-methoxy-L-tryptophan (a more efficiently converted substrate)[12]

  • Assay buffer and reagents as per commercially available kits (e.g., from BPS Bioscience or using NFK Green+™ technology).[12][13]

  • 96-well microplate (typically black for fluorescence assays)

  • Fluorescence plate reader

Protocol:

  • Follow Kit Instructions: It is recommended to use a commercially available IDO2 inhibitor screening assay kit.[13] These kits provide optimized buffers, substrates, and detection reagents.

  • General Steps: Typically, the inhibitor and enzyme are added to a well containing the substrate.[13]

  • Incubation: The reaction is incubated at room temperature or 37°C.

  • Detection: The product formation is measured. For instance, the NFK Green+™ assay uses a probe that reacts with the product to form a fluorescent complex, which is detected at an excitation of ~400 nm and emission of ~535 nm.[12]

Data Analysis and Interpretation

For each enzyme, the percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Selectivity Index (SI) is calculated to provide a quantitative measure of selectivity. For instance, to determine the selectivity for KMO over IDO1, the following formula is used:

SI = IC50 (IDO1) / IC50 (KMO)

A higher SI value indicates greater selectivity for KMO.

Hypothetical Data Presentation

The results of the selectivity assessment should be summarized in a clear and concise table.

Enzyme TargetIC50 of this compound (µM)Selectivity Index (vs. KMO)
KMO 0.5-
IDO1 50100-fold
IDO2 >100>200-fold
TDO 75150-fold

This is hypothetical data for illustrative purposes only.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to assessing the selectivity of this compound against key enzymes of the kynurenine pathway. By employing the detailed protocols and data analysis framework presented, researchers can generate high-quality, reproducible data to evaluate the therapeutic potential of this and other novel enzyme inhibitors. A favorable selectivity profile, characterized by potent inhibition of the primary target (e.g., KMO) and significantly weaker activity against related enzymes (IDO1, IDO2, TDO), is a critical step in the journey from a promising chemical scaffold to a viable clinical candidate. The methodologies described herein provide a robust foundation for such critical evaluations in the drug discovery process.

References

  • Mole, D. J., et al. (2016). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 23(23), 2471–2493. Available at: [Link]

  • Théate, I., et al. (2015). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(12), 2523–2531. Available at: [Link]

  • Gaudet, F. X., et al. (2018). Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Medicinal Chemistry Letters, 9(11), 1104–1109. Available at: [Link]

  • Yeh, S.-R., & Rousseau, D. L. (2009). Biochemical Mechanisms Leading to Tryptophan 2,3-Dioxygenase Activation. The Journal of Biological Chemistry, 284(43), 29338–29347. Available at: [Link]

  • Muller, A. J., & Prendergast, G. C. (2015). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. Cancer Research, 75(1), 20–25. Available at: [Link]

  • Walczak, K., et al. (2018). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 8(1), 13329. Available at: [Link]

  • Li, H., et al. (2019). Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435–1440. Available at: [Link]

  • BioWorld. (1999, March 19). Kynurenine pathway enzyme inhibitors from P&U for neuropathological disorders. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Indoleamine-2,3-Dioxygenase 2 (IDO2). Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Jgleason, et al. (2018). The Immunomodulatory Enzyme IDO2 Mediates Autoimmune Arthritis Through a Non-Enzymatic Mechanism. Frontiers in Immunology, 9, 298. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. Available at: [Link]

  • Oncolines. (2025, July 15). Biochemical Assay Kit for Human IDO2 (hIDO2). Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet TDO Cell-Based Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TDO2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TDO2 Inhibitor Screening Assay Kit TDO 72023. Retrieved from [Link]

  • Jacobs, K. R., et al. (2018). Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. Retrieved from [Link]

  • Gaudet, F. X., et al. (2018). Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Publications. Retrieved from [Link]

  • Wang, L., et al. (2025). Discovery of Pyrazole-Containing 4‑Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ACS Medicinal Chemistry Letters, 16(9), 1852–1859. Available at: [Link]

  • Giorgini, A., et al. (2022). Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. International Journal of Molecular Sciences, 23(3), 1735. Available at: [Link]

  • Patsnap Synapse. (2024, June 21). What are TDO inhibitors and how do they work?. Retrieved from [Link]

  • Yoshida, Y., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports, 9(1), 10398. Available at: [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4983. Available at: [Link]

  • Song, F., et al. (2020). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers in Chemistry, 8, 583. Available at: [Link]

  • Byrne, S. J., et al. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 12(10), 2848. Available at: [Link]

  • Li, Y., et al. (2020). Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Journal of Cellular and Molecular Medicine, 24(7), 3873–3882. Available at: [Link]

  • Stone, T. W., & Darlington, L. G. (2002). Endogenous kynurenines as targets for drug discovery and development. Nature Reviews Drug Discovery, 1(8), 609–620. Available at: [Link]

  • Jacobs, K. R., et al. (2018). Characterization of lysate-based assays to measure kynurenine... ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human Kynurenine-3-Monooxygenase (KMO) ELISA Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human Indoleamine-2,3-Dioxygenase (IDO) ELISA Kit. Retrieved from [Link]

  • Smith, J. R., et al. (2019). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 24(22), 4142. Available at: [Link]

  • Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 8. Available at: [Link]

Sources

The In Vivo Gauntlet: A Comparative Guide to Validating the Therapeutic Potential of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is a rigorous one. The pyrazole nucleus, a five-membered aromatic heterocycle, has consistently demonstrated its pharmacological versatility, forming the core of numerous approved drugs with anti-inflammatory, anticancer, and antipsychotic properties.[1][2][3] However, the true mettle of a novel pyrazole compound is tested not in the petri dish, but within the complex biological landscape of a living organism. This guide provides an in-depth, experience-driven comparison of the essential in vivo validation workflows for pyrazole-based therapeutics, focusing on the critical pillars of anti-inflammatory, anticancer, and neuroprotective potential. We will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of data to empower you in your drug discovery endeavors.

The Rationale of In Vivo Validation: Beyond the IC50

While in vitro assays provide crucial initial data on a compound's activity and mechanism, they cannot replicate the intricate interplay of absorption, distribution, metabolism, excretion, and toxicity (ADMET) that governs a drug's fate in vivo. The primary objective of in vivo validation is to bridge this gap, providing a more holistic understanding of a compound's therapeutic window – the balance between its efficacy and its toxicity. For pyrazole compounds, which often target enzymes or receptors deeply embedded in complex signaling networks, in vivo studies are indispensable for predicting clinical success.

I. The Anti-Inflammatory Arena: Taming the Fire

A significant number of pyrazole derivatives have been developed as potent anti-inflammatory agents, with the most notable example being Celecoxib, a selective COX-2 inhibitor.[3][4] The in vivo validation of novel anti-inflammatory pyrazoles typically involves inducing a localized inflammatory response in animal models and assessing the compound's ability to mitigate it.

The Carrageenan-Induced Paw Edema Model: A Classic Proving Ground

The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for evaluating acute inflammation.[1][3][5] The subcutaneous injection of carrageenan, a seaweed polysaccharide, triggers a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Monitoring & Analysis acclimatize Animal Acclimatization (Wistar rats, 180-220g) fasting Overnight Fasting acclimatize->fasting baseline Baseline Paw Volume Measurement (Plethysmometer) fasting->baseline dosing Compound Administration (Oral gavage or IP) baseline->dosing carrageenan Subplantar Injection of 1% Carrageenan (0.1 mL into right hind paw) dosing->carrageenan 30-60 min post-dosing measurement Paw Volume Measurement (Hourly for 5 hours) carrageenan->measurement euthanasia Euthanasia & Tissue Collection (Paw tissue, blood) measurement->euthanasia analysis Biochemical & Histopathological Analysis (PGE2, TNF-α, IL-1β levels, leukocyte infiltration) euthanasia->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

  • Animal Acclimatization and Baseline Measurement: Acclimatize male Wistar rats (180-220g) for at least one week. Fast the animals overnight before the experiment. Measure the initial volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer the pyrazole compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection. A standard positive control, such as Indomethacin (5 mg/kg), should be included.[6]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[6][7]

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Optional Endpoints: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for histopathological analysis (to assess leukocyte infiltration) and biochemical assays to measure levels of inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[5][6]

Comparative Performance of Anti-Inflammatory Pyrazole Derivatives

The following table summarizes representative in vivo data for pyrazole compounds in the carrageenan-induced paw edema model, compared to a standard NSAID.

CompoundDose and RouteTime Point (hours)% Inhibition of EdemaReference Compound (% Inhibition)Citation
Pyrazole Derivative 12765.6 µmol/kg3HighCelecoxib (ED50 = 78.8 µmol/kg)[6]
Pyrazoline 2d--HighIndomethacin[8]
Pyrazoline 2e--HighIndomethacin[8]
Pyrazole Derivative 141a-d-1GoodCelecoxib[9]

II. The Oncology Frontier: Halting Uncontrolled Growth

The versatility of the pyrazole scaffold has been extensively leveraged in the development of anticancer agents.[10][11][12] These compounds can act through various mechanisms, including the inhibition of kinases (e.g., EGFR, VEGFR, CDK), disruption of tubulin polymerization, and induction of apoptosis.[13][14] The gold standard for evaluating the in vivo efficacy of anticancer compounds is the tumor xenograft model.

The Human Tumor Xenograft Model: A Preclinical Avatar

Xenograft models, which involve transplanting human cancer cells into immunodeficient mice, are a critical tool in preclinical oncology.[10] They allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

G cluster_pre Tumor Cell Preparation & Implantation cluster_treatment Tumor Growth & Treatment cluster_post Efficacy & Toxicity Assessment culture Culture Human Cancer Cells (e.g., HCT-116, MCF-7) harvest Harvest & Prepare Cell Suspension (5 x 10^6 cells in PBS/Matrigel) culture->harvest implant Subcutaneous Implantation (Flank of immunodeficient mice) harvest->implant growth Monitor Tumor Growth (Until ~100-150 mm³) randomize Randomize Mice into Groups (Vehicle, Test Compound, Positive Control) growth->randomize administer Administer Treatment (Daily oral gavage for 21 days) randomize->administer monitor Monitor Tumor Volume & Body Weight administer->monitor endpoint Endpoint: Tumor Growth Inhibition (TGI) monitor->endpoint necropsy Necropsy & Tissue Analysis (Tumor, organs) endpoint->necropsy

Caption: Workflow for a subcutaneous anticancer xenograft model.

  • Cell Culture and Preparation: Culture a relevant human cancer cell line (e.g., HCT-116 colorectal carcinoma, MCF-7 breast cancer) under standard conditions.[10] Harvest the cells and prepare a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.[10]

  • Tumor Implantation: Anesthetize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) and subcutaneously inject the cell suspension into the right flank.[10][15]

  • Tumor Growth and Treatment Initiation: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (vehicle control, different doses of the pyrazole compound, and a positive control like Doxorubicin).[10]

  • Drug Administration and Monitoring: Administer the formulated pyrazole compound or vehicle daily via oral gavage for a specified period (e.g., 21 days).[10] Measure tumor volume and body weight 2-3 times per week.

  • Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Toxicity and Pharmacodynamic Assessment: At the end of the study, perform a necropsy to collect tumors and major organs for histopathological analysis and to assess for any signs of toxicity. Tumor tissue can also be used for pharmacodynamic studies to confirm target engagement (e.g., Western blot for downstream signaling molecules).[16]

Comparative Performance of Anticancer Pyrazole Derivatives

The following table provides a snapshot of the in vitro and in vivo performance of various pyrazole derivatives against different cancer types.

CompoundTarget/MechanismIn Vitro IC50In Vivo ModelEfficacyCitation
Compound 6 Tubulin Polymerization Inhibitor0.06–0.25 nMOrthotopic murine mammary tumorSignificant tumor growth inhibition at 5 mg/kg[14]
Compound 50 Dual EGFR/VEGFR-2 Inhibitor0.09 µM (EGFR), 0.23 µM (VEGFR-2)-Potent cytotoxicity against HepG2 (IC50 = 0.71 µM)[13]
Compound 43 PI3 Kinase Inhibitor0.25 µM (MCF7)-More potent than doxorubicin (IC50 = 0.95 µM)[13]
Compound 33/34 CDK2 Inhibitor< 23.7 µM (various lines)-More potent than doxorubicin[13]
Compound 6 (from a different study)CDK9 Inhibitor0.496–7.149 μMIn vivo biodistribution studyPotent targeting capability in solid tumors[17]

III. The Neuroprotective Challenge: Shielding the Brain

Pyrazole derivatives are also being investigated for their neuroprotective effects in various neurological disorders, including epilepsy and neurodegenerative diseases.[18][19] In vivo models for these conditions often involve inducing seizures or neuronal damage and assessing the compound's ability to prevent or reverse these effects.

The PTZ-Induced Seizure Model: A Test of Neuronal Excitability

The pentylenetetrazole (PTZ)-induced seizure model is a common method for screening compounds with potential anticonvulsant and neuroprotective activity. PTZ is a GABA-A receptor antagonist that induces seizures in a dose-dependent manner.

G cluster_pre Pre-Treatment cluster_induction Seizure Induction cluster_post Behavioral & Molecular Analysis acclimatize Animal Acclimatization (Mice or Zebrafish) dosing Compound Administration (IP or other appropriate route) acclimatize->dosing ptz PTZ Administration (Induces seizures) dosing->ptz 30 min post-dosing observe Observation of Seizure Activity (Onset and duration of seizures) ptz->observe analysis Molecular Analysis (TNF-α, NF-κB, ROS levels) observe->analysis

Caption: Workflow for the PTZ-induced seizure model.

  • Animal Preparation: Acclimatize male Swiss albino mice for one week.

  • Compound Administration: Administer the pyrazole compound, vehicle, or a positive control (e.g., Diazepam) intraperitoneally 30 minutes before PTZ injection.[18]

  • Seizure Induction: Administer a convulsant dose of PTZ.

  • Behavioral Observation: Immediately after PTZ injection, observe the mice for the onset of myoclonic and tonic-clonic seizures and the duration of the tonic-clonic seizures.[18]

  • Neurochemical Analysis: After the behavioral observation period, euthanize the animals and collect brain tissue for the analysis of neuroinflammatory markers (e.g., TNF-α, NF-κB) and markers of oxidative stress (e.g., reactive oxygen species).[18][20]

Comparative Performance of Neuroprotective Pyrazole Derivatives
CompoundIn Vivo ModelKey FindingsMechanism of ActionCitation
Pyrazolone Derivative Ic PTZ-induced seizures in miceDelayed onset of seizures, reduced duration, and mortality. Ameliorated oxidative stress and inflammation.Regulation of NF-κB/TNF-α/ROS pathway[18][20]
Pyrazole Derivative T1 PTZ-induced epilepsy in zebrafishReduced cellular damage and inflammatory response. Anti-convulsant activity.COX-2 inhibition[19]

IV. Safety First: The Imperative of In Vivo Toxicity Assessment

Efficacy is only one side of the therapeutic coin; safety is paramount. In vivo toxicity studies are essential to determine the potential adverse effects of a pyrazole compound and to establish a safe dose range for further development.[21][22]

Acute Oral Toxicity Study (OECD 423)

A common initial toxicity assessment is the acute oral toxicity study, which helps to classify the compound based on its oral lethality and identify any immediate toxic effects.[21]

  • Animal Preparation: Use a small group of female rats (often more sensitive) that have been fasted.[23]

  • Dosing: Administer a single high dose of the pyrazole compound (e.g., 2000 or 5000 mg/kg) via oral gavage. This is known as a "limit test".[23]

  • Observation: Observe the animals closely for 14 days for signs of toxicity, including changes in behavior, body weight, and any mortality.[23]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any abnormalities in the organs.[23]

  • Interpretation: If no mortality or significant toxicity is observed at the limit dose, the compound is considered to have a low order of acute toxicity. If toxicity is observed, further dose-ranging studies may be necessary.

Repeated Dose Toxicity Studies

For compounds intended for chronic administration, longer-term toxicity studies (e.g., 28-day or 90-day studies) are necessary to evaluate the effects of repeated exposure.[21] These studies involve daily administration of the compound at multiple dose levels and include comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of all major organs.

Conclusion: A Roadmap to Clinical Translation

The in vivo validation of pyrazole compounds is a multifaceted process that requires a deep understanding of the underlying biology of the disease and the pharmacological properties of the compound. By employing well-established animal models for inflammation, cancer, and neurological disorders, and by conducting thorough toxicity assessments, researchers can build a robust data package to support the clinical translation of their most promising candidates. This guide provides a framework for designing and executing these critical studies, with the ultimate goal of transforming innovative pyrazole chemistry into life-changing therapies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Iranian Journal of Basic Medical Sciences. Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Neuroprotective potential of pyrazole benzenesulfonamide derivative T1 in targeted intervention against PTZ-induced epilepsy-like condition in in vivo zebrafish model. (2024). PubMed. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]

  • Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2014). Semantic Scholar. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (n.d.). ResearchGate. Retrieved from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). PubMed. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). CSH Protocols. Retrieved from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. Retrieved from [Link]

  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2023). ResearchGate. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). PubMed. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. (2011). PubMed. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). Molecules. Retrieved from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Ingenta Connect. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. (2018). SlideShare. Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). BMC Musculoskeletal Disorders. Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology. Retrieved from [Link]

  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). (n.d.). Altogen Labs. Retrieved from [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). Future Medicinal Chemistry. Retrieved from [Link]

  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. Retrieved from [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (2013). PubMed. Retrieved from [Link]

  • Toxicology. (n.d.). MuriGenics. Retrieved from [Link]

  • In Vivo Toxicology Service (Mouse, Rat). (n.d.). Altogen Labs. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved from [Link]

  • In Vivo Toxicity Study. (n.d.). Creative Bioarray. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 690631-98-2). Our commitment to safety and environmental stewardship necessitates a thorough understanding of the potential hazards and the procedural steps required to mitigate them.

Hazard Assessment and Chemical Profile

Known Hazards:

Based on available supplier information, this compound is classified as an irritant.[1] The key hazard statements associated with this compound are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile is consistent with other pyrazole carboxylic acid derivatives, which are often categorized as hazardous materials requiring careful handling and disposal.[6] The presence of both a carboxylic acid and a phenolic hydroxyl group suggests that the compound may also exhibit corrosive properties under certain conditions.

Regulatory Classification:

In the absence of specific listing, this compound must be treated as hazardous waste . The generator of the waste is legally responsible for making a hazardous waste determination.[7][8] This determination is typically based on the four characteristics defined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12]

EPA Characteristic Waste Code Applicability to this compound
Ignitability D001Unlikely. The compound is a solid with a high melting point (256°C) and boiling point (597.7°C at 760 mmHg), indicating low volatility.[]
Corrosivity D002Possible. As a carboxylic acid, aqueous solutions could have a pH of ≤ 2. This must be determined by testing if the waste is in a solution.[10][11]
Reactivity D003Unlikely. There is no indication from its structure that it is unstable, water-reactive, or capable of detonation under normal conditions.[10][11]
Toxicity D004-D043Possible. While specific toxicity data is unavailable, many complex organic molecules can be harmful if they leach into the environment. A Toxicity Characteristic Leaching Procedure (TCLP) test would be required for definitive classification.[10][11]

Given its irritant nature and potential for corrosivity, it is prudent to handle and dispose of this chemical as a characteristic hazardous waste.

Personal Protective Equipment (PPE) and Handling

The causality behind PPE selection is directly linked to the identified hazards. To prevent skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling this compound for disposal:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[13]

  • Eye Protection: Safety goggles or a face shield to protect against dust particles and splashes.[14]

  • Skin and Body Protection: A laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.

All handling of the solid compound or solutions for disposal should ideally be conducted within a chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Disposal Protocol

Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination and regulatory violations.[7][8][15] The following protocol outlines the self-validating system for the safe disposal of this compound.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[15]

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated labware (e.g., pipette tips, weighing boats) must be collected as solid hazardous waste.[16]

Step 2: Container Selection and Labeling

The integrity of the disposal process begins with proper containment and communication.

  • Container Choice: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[17] The container must remain closed except when waste is being added.[7][16]

  • Labeling: The moment waste is first added to the container, it must be labeled.[6] The label must be durable and clearly legible, containing the following information:[18][19][20][21]

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "this compound" (avoiding abbreviations or formulas).

    • Hazard Characteristics: Clearly indicate "Irritant" and "Corrosive" (if applicable).

    • Generator Information: Principal Investigator's name, laboratory location (building and room number).

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood SelectContainer Select Compatible, Sealable Container FumeHood->SelectContainer LabelContainer Affix 'HAZARDOUS WASTE' Label (Name, Date, Hazards) SelectContainer->LabelContainer AddWaste Add Waste to Container LabelContainer->AddWaste SealContainer Keep Container Securely Sealed AddWaste->SealContainer Segregate Store in Designated Satellite Accumulation Area (SAA) SealContainer->Segregate SecondaryContainment Use Secondary Containment Segregate->SecondaryContainment EHS_Request Request Waste Pickup from Environmental Health & Safety (EHS) SecondaryContainment->EHS_Request Transport Trained EHS Personnel Transport Waste EHS_Request->Transport DisposalPlant Dispose at Licensed Hazardous Waste Facility Transport->DisposalPlant

Caption: Disposal workflow for this compound.

Step 3: On-Site Storage

  • Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory, often referred to as a Satellite Accumulation Area (SAA).[17]

  • Segregation: Ensure the container is segregated from incompatible materials. For example, acids should be stored separately from bases, and oxidizers away from organic materials.[17]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[16]

Step 4: Final Disposal

  • Do Not Treat: Do not attempt to neutralize the chemical waste unless you have a specific, validated protocol approved by your institution's Environmental Health and Safety (EHS) department.

  • Arrange for Pickup: Once the waste container is full or has been accumulating for the maximum allowed time (typically 90 days for large quantity generators, but institutional policies may be stricter), arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[7]

  • Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) where it will be managed in accordance with federal and state regulations, likely through high-temperature incineration.[1]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully collect the spilled material and absorbent into a suitable container.

  • Disposal: Label the container as hazardous waste, including the name of the spilled chemical, and dispose of it following the protocol outlined in Section 3.

Caption: Decision and action flow for a chemical spill.

By adhering to this comprehensive disposal plan, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional and ethical obligations to environmental safety and regulatory compliance.

References

  • Healthcare Environmental Resource Center (HERC). (n.d.). Labeling of Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ACTenviro. (2024, November 6). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • HWH Environmental. (n.d.). Hazardous Waste Labeling: What You Need to Know. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Lehigh University, Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • ACTenviro. (2024, November 6). Hazardous Waste Label Requirements, Design, Compliance, and More. Retrieved from [Link]

  • ADCO Services. (2015, December 9). F Listed Hazardous Wastes. Retrieved from [Link]

  • UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling. Retrieved from [Link]

  • Choice MedWaste. (2023, April 13). What Are the 4 EPA Hazardous Waste Characteristics?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). F-List. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Azobisisobutyronitrile. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Molbase. (n.d.). 5-(3-HYDROXY-PHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Chemical Cloud Database. (n.d.). 1227601-21-9. Retrieved from [Link]

  • Castrol. (2024, May 21). SAFETY DATA SHEET. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.